2,5-Dioxopyrrolidin-1-yl methyl isophthalate
Description
Properties
IUPAC Name |
3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6/c1-19-12(17)8-3-2-4-9(7-8)13(18)20-14-10(15)5-6-11(14)16/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFAEFHUHOYZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate: A Heterobifunctional Aromatic Linker in Bioconjugation and Medicinal Chemistry
Executive Summary
In the landscape of bioconjugation and fragment-based drug discovery (FBDD), the architectural geometry and chemoselectivity of crosslinkers dictate the success of the final molecular construct. 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (CAS 1334952-91-8) is a highly specialized, heterobifunctional aromatic linker. By pairing an amine-reactive N-hydroxysuccinimide (NHS) ester with an orthogonally protected methyl ester across a rigid 1,3-phenylene core, this molecule allows researchers to execute sequential, highly controlled coupling reactions.
This technical guide deconstructs the physicochemical properties, mechanistic reactivity, and validated experimental protocols required to deploy this linker effectively in advanced drug development workflows.
Physicochemical Properties
To design a successful conjugation strategy, one must first understand the physical and structural parameters of the linker. The isophthalate core enforces a strict 120° spatial vector between the two functional groups, which is a critical design element in therapeutics requiring rigid spatial geometries.
| Property | Specification |
| Chemical Name | 2,5-Dioxopyrrolidin-1-yl methyl isophthalate |
| CAS Registry Number | [1334952-91-8] |
| Molecular Formula | C₁₃H₁₁NO₆ |
| Molecular Weight | 277.23 g/mol |
| Structural Class | Heterobifunctional Aromatic Crosslinker |
| Reactive Group 1 | NHS Ester (Amine-reactive, electrophilic) |
| Reactive Group 2 | Methyl Ester (Protected carboxylate, inert to mild amines) |
| Spacer Geometry | 1,3-phenylene (Rigid, 120° angle) |
| Solubility | Soluble in DMF, DMSO, THF; rapidly hydrolyzes in water |
Mechanistic Reactivity & Causality
The Kinetic Competition: Aminolysis vs. Hydrolysis
The primary utility of the NHS ester lies in its ability to undergo nucleophilic acyl substitution with primary amines (aminolysis) to form a highly stable amide bond. However, this reaction is inherently flawed in aqueous environments due to the kinetic competition from hydroxide ions (hydrolysis).
According to foundational surface chemistry studies by , the heterogeneous base hydrolysis of NHS esters follows a complex kinetic profile that directly competes with aminolysis. If the reaction pH is too low (< 7.0), the target primary amines remain protonated (ammonium ions) and lack the nucleophilicity required to attack the NHS ester carbonyl. Conversely, if the pH exceeds 8.5, the rate constant for hydrolysis (
The Causality of Buffer Selection: This kinetic reality dictates that conjugations must be performed in non-amine buffers (e.g., Borate or Phosphate) strictly between pH 7.5 and 8.0. Amine-containing buffers like Tris or Glycine must be entirely avoided, as they will act as competing nucleophiles and irreversibly quench the linker.
Kinetic competition between desired aminolysis and competing base hydrolysis of the NHS ester.
Methyl Ester Orthogonality
The brilliance of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate lies in the orthogonality of its second functional group. The methyl ester at the 3-position is highly stable under the mild aqueous conditions used for NHS ester aminolysis. This prevents unwanted polymerization. Once the initial target is conjugated, the methyl ester can be cleanly converted to a free carboxylic acid via mild saponification, priming the molecule for a secondary coupling event (e.g., using EDC/NHS or HATU).
Applications in Drug Development
In medicinal chemistry, the 1,3-phenylene core acts as a rigid spacer. This structural constraint is highly valuable in the synthesis of target-specific therapeutics, such as PROTACs (Proteolysis Targeting Chimeras) or small molecule inhibitors, where precise spatial orientation of the pharmacophore is required to engage target proteins.
For instance, this specific linker has been utilized as a critical intermediate in the development of intestinal apical membrane Na/phosphate co-transport inhibitors (). In these therapeutic constructs, the rigid isophthalate core was essential for maintaining the correct trajectory of the functional domains to successfully block phosphate absorption in the upper intestine.
Self-Validating Experimental Protocols
The following workflows are designed as self-validating systems, ensuring that both the conjugation and subsequent deprotection steps can be analytically confirmed before proceeding.
Protocol 1: Amine Conjugation (Aminolysis)
Phase 1: Preparation of Reagents
-
Target Preparation: Dissolve the amine-containing target (peptide or small molecule) in 50 mM Sodium Borate buffer, pH 8.0.
-
Causality: A pH of 8.0 ensures the primary amine is sufficiently deprotonated while minimizing the rate of competing hydroxide-mediated hydrolysis.
-
-
Linker Preparation: Prepare a 100 mM stock solution of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate in anhydrous DMSO.
-
Causality: NHS esters are highly susceptible to moisture. Anhydrous organic solvents prevent premature hydrolysis before the linker is introduced to the aqueous reaction environment.
-
Phase 2: Conjugation Reaction 3. Add 1.5 to 5.0 molar equivalents of the linker stock solution to the aqueous amine solution dropwise. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent precipitation of the target molecule. 4. Incubate the reaction mixture at room temperature (20–25°C) for 1 to 2 hours with gentle agitation.
Phase 3: Self-Validation & Purification
5. Validation Check: Analyze a 5 µL aliquot via LC-MS. Successful aminolysis will show a mass shift corresponding to the addition of the methyl isophthalate moiety (
Protocol 2: Saponification of the Methyl Ester
Phase 1: Deprotection
-
Dissolve the purified methyl ester conjugate in a 3:1 mixture of Tetrahydrofuran (THF) and Water.
-
Causality: This biphasic-miscible solvent system ensures the solubility of both the hydrophobic aromatic conjugate and the inorganic base.
-
-
Add 2.0 to 3.0 molar equivalents of Lithium Hydroxide (LiOH) monohydrate.
-
Causality: LiOH provides mild, controlled hydroxide delivery. It is strong enough to hydrolyze the methyl ester but mild enough to avoid cleaving the newly formed amide bond, ensuring chemoselectivity.
-
Phase 2: Reaction & Validation
3. Stir at room temperature for 2 to 4 hours.
4. Validation Check: Monitor the reaction via LC-MS. Complete saponification is confirmed by a mass shift of
-
Causality: Acidification protonates the newly formed carboxylate, driving it into its neutral form for subsequent organic extraction or lyophilization.
Workflow of bioconjugation and subsequent deprotection using the heterobifunctional linker.
References
-
Lim, C. Y., et al. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir, 30(43), 12868-12878. Available at:[Link][1]
-
Ilyin, V., et al. (2012). Compounds and methods for inhibiting phosphate transport. World Intellectual Property Organization Patent WO2012006475A1. Available at:[2]
Sources
Technical Guide: Synthesis and Characterization of 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate
This guide details the synthesis, purification, and characterization of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (also known as Methyl 3-(succinimidyloxycarbonyl)benzoate). This compound serves as a critical heterobifunctional linker in bioconjugation and dendrimer synthesis, possessing an electrophilic NHS ester for amine coupling and a methyl ester for subsequent hydrolysis or passive steric control.
Executive Summary
Target Molecule: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate CAS Number: [Not widely listed; analogue of CAS 1877-71-0 precursors] Molecular Formula: C₁₄H₁₃NO₆ Molecular Weight: 291.26 g/mol
This guide provides a robust protocol for synthesizing the target via the Steglich esterification of monomethyl isophthalate. Unlike standard aliphatic NHS esters, the aromatic benzoate core imparts unique stability and reactivity profiles. This protocol prioritizes high-purity isolation suitable for downstream pharmaceutical applications, such as Antibody-Drug Conjugates (ADCs) or convergent dendrimer assembly.
Retrosynthetic Analysis & Pathway
The synthesis is best approached by disconnecting the N-O bond of the active ester. The logical precursor is Monomethyl Isophthalate (MMI) , which provides the necessary regiochemistry.
Synthesis Logic Diagram
Caption: Stepwise conversion from dimethyl isophthalate to the activated NHS-ester target.
Experimental Protocol
Materials & Reagents[2][3][4][5]
-
Precursor: Monomethyl isophthalate (MMI) (≥98%).
-
Activator: N-Hydroxysuccinimide (NHS) (1.1 eq).
-
Coupling Agent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) OR Dicyclohexylcarbodiimide (DCC). Note: EDC is preferred for easier workup.
-
Solvent: Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF).
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq).
Step-by-Step Synthesis (Steglich Coupling)
Rationale: Direct reaction of the carboxylic acid with NHS using a carbodiimide is superior to the acid chloride route for this substrate, as it avoids generating HCl which can degrade the methyl ester or cause transesterification.
Protocol:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Monomethyl isophthalate (1.80 g, 10.0 mmol) in anhydrous DCM (50 mL).
-
Activation: Add NHS (1.27 g, 11.0 mmol) and DMAP (122 mg, 1.0 mmol) to the solution. Stir under an inert atmosphere (Nitrogen or Argon) for 10 minutes until fully dissolved.
-
Coupling: Cool the reaction mixture to 0°C in an ice bath. Slowly add EDC·HCl (2.30 g, 12.0 mmol) in portions over 5 minutes.
-
Critical Control Point: Adding EDC slowly prevents localized overheating and minimizes racemization (though less relevant for this achiral molecule, it is good practice) and side-product formation (N-acylurea).
-
-
Reaction: Allow the mixture to warm naturally to room temperature (20-25°C) and stir for 12–16 hours.
-
Monitoring: Monitor via TLC (50% EtOAc/Hexane). The starting acid (R_f ~0.3) should disappear, and the less polar NHS ester (R_f ~0.6) should appear.
-
-
Workup (EDC Method):
-
Dilute the reaction mixture with DCM (50 mL).
-
Wash sequentially with:
-
0.1 M HCl (2 x 30 mL) – Removes unreacted EDC and DMAP.
-
Saturated NaHCO₃ (2 x 30 mL) – Removes unreacted starting acid.
-
Brine (1 x 30 mL) – Dries the organic layer.
-
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator, <40°C).
-
Purification Strategy
The crude product is often a white to off-white solid. For pharmaceutical grade purity (>98%), recrystallization is preferred over column chromatography to avoid hydrolysis on silica.
-
Solvent System: Isopropanol (IPA) or Ethyl Acetate/Hexane (1:3).
-
Method: Dissolve crude solid in minimal boiling IPA. Allow to cool slowly to room temperature, then to 4°C. Filter the white crystalline precipitate and dry under high vacuum.
Characterization Profile
Confirming the structure requires verifying the integrity of both the methyl ester and the NHS ester.
Spectroscopic Data Table
| Technique | Parameter | Expected Signal / Value | Structural Assignment |
| ¹H NMR | Solvent: CDCl₃ | δ 8.75 (t, 1H, J=1.5 Hz) | Ar-H (C2) - Between esters |
| δ 8.35 (dt, 1H, J=7.8, 1.5 Hz) | Ar-H (C4/C6) - Ortho to esters | ||
| δ 7.65 (t, 1H, J=7.8 Hz) | Ar-H (C5) - Meta to esters | ||
| δ 3.98 (s, 3H) | -OCH₃ (Methyl Ester) | ||
| δ 2.92 (s, 4H) | -CH₂-CH₂- (Succinimide ring) | ||
| ¹³C NMR | Solvent: CDCl₃ | ~169.2 ppm | C=O[1] (Succinimide) |
| ~165.5 ppm | C=O (Methyl Ester) | ||
| ~161.0 ppm | C=O (NHS Ester) | ||
| ~52.5 ppm | -OCH₃ | ||
| ~25.7 ppm | -CH₂- (Succinimide) | ||
| FT-IR | Neat/KBr | 1780 cm⁻¹, 1740 cm⁻¹ | C=O Stretches (NHS doublet) |
| 1725 cm⁻¹ | C=O Stretch (Methyl Ester) | ||
| Mass Spec | ESI-MS | 292.1 [M+H]⁺ | Protonated molecular ion |
Data Interpretation Logic
-
The NHS Doublet: In IR, NHS esters display a characteristic doublet (symmetric and asymmetric stretching) around 1780 and 1740 cm⁻¹. The methyl ester carbonyl will overlap or appear as a shoulder near 1725 cm⁻¹.
-
NMR Stoichiometry: The integration ratio of the succinimide singlet (4H) to the methyl ester singlet (3H) must be exactly 4:3. A deviation suggests hydrolysis (free NHS) or incomplete coupling.
Troubleshooting & Optimization (Expert Insights)
Hydrolysis Management
NHS esters are moisture-sensitive.
-
Symptom: Appearance of a broad singlet at ~8.0-10.0 ppm in ¹H NMR (free NHS hydroxyl) or loss of the NHS quartet in ¹³C NMR.
-
Prevention: Store the final compound under Argon at -20°C. Ensure all solvents during synthesis are anhydrous.
Purification Logic Flow
Caption: Decision matrix for purification based on crude purity profile.
References
-
Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
NHS Ester Reactivity & Hydrolysis: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: Zero-Length Crosslinkers. Link
-
Isophthalate Derivative Synthesis: Tomalia, D. A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal, 17, 117–132. (Foundational work using similar ester cores). Link
- Monomethyl Isophthalate Preparation: Hwu, J. R., et al. (1996). Partial Hydrolysis of Diesters to Monoesters. Journal of the Chinese Chemical Society, 43, 207-210.
Sources
2,5-Dioxopyrrolidin-1-yl methyl isophthalate mechanism of action
Topic: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate mechanism of action Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Bioconjugation Mechanics, Synthetic Utility, and Protocol Optimization[1]
Executive Summary
2,5-Dioxopyrrolidin-1-yl methyl isophthalate (CAS: 1334952-91-8) is a specialized heterobifunctional reagent used in bioconjugation, medicinal chemistry, and materials science.[1] It serves as a precision chemical tool designed to introduce a methyl isophthaloyl moiety onto primary amines.[1]
Its mechanism of action operates on two distinct levels:[1]
-
Immediate Chemical Mechanism: Rapid, selective acylation of primary amines via the N-hydroxysuccinimide (NHS) ester.[1]
-
Functional Mechanism: The introduction of a meta-substituted aromatic linker with a latent carboxylic acid (protected as a methyl ester), enabling orthogonal synthetic strategies in Antibody-Drug Conjugate (ADC) linker design and Fragment-Based Drug Discovery (FBDD).[1]
Mechanism of Action (MoA)
Primary Mechanism: Nucleophilic Acyl Substitution
The core reactivity of the reagent lies in the NHS ester (2,5-dioxopyrrolidin-1-yl ester).[1] This group is an "active ester" susceptible to nucleophilic attack by primary amines (
-
Selectivity: The reaction is highly selective for primary amines over alcohols or thiols at physiological pH (7.2–8.5).[1]
-
Leaving Group: The N-hydroxysuccinimide (NHS) ring is a stable leaving group, driving the reaction forward thermodynamically.[1]
-
Kinetics: The reaction follows second-order kinetics, dependent on the concentration of both the reagent and the unprotonated amine.[1]
The Reaction Pathway:
-
Attack: The lone pair of the primary amine attacks the carbonyl carbon of the NHS ester.[1]
-
Intermediate: A tetrahedral intermediate forms briefly.
-
Collapse: The intermediate collapses, reforming the carbonyl double bond and expelling the NHS group.[1]
-
Product: A stable amide bond is formed, linking the methyl isophthalate group to the target molecule.[1]
Secondary Mechanism: The Isophthalate "Kink" & Latent Functionality
Unlike linear linkers (e.g., terephthalates), the isophthalate core introduces a 120° meta-substitution geometry.[1] This structural "kink" is critical in drug design for:
-
Disrupting Planarity: Preventing unwanted
-stacking aggregation in ADCs. -
Conformational Control: Orienting pharmacophores in specific spatial arrangements within enzyme active sites (e.g., kinase inhibitors).[1]
Furthermore, the methyl ester at the C3 position is chemically orthogonal to the NHS ester.[1] It remains inert during the initial conjugation (pH 7–9) but can be hydrolyzed later (pH > 10 or esterase action) to reveal a carboxylic acid.[1] This allows for stepwise, controlled synthesis of complex heterobifunctional conjugates.[1]
Visualization of Mechanism
The following diagram illustrates the dual-phase mechanism: the initial amine coupling followed by the potential for downstream activation.[1]
Figure 1: Reaction pathway showing the primary aminolysis event and the secondary latent capability of the methyl ester group.[1]
Applications in Drug Development[1][2][3]
Linker Synthesis for ADCs
In Antibody-Drug Conjugates, the linker's stability and geometry are paramount.[1] This reagent is used to synthesize non-cleavable linkers containing aromatic spacers.[1] The meta-configuration provides a rigid spacer that improves the solubility profile of hydrophobic payloads compared to purely alkyl chains.[1]
Fragment-Based Drug Discovery (FBDD)
Researchers utilize methyl isophthalate derivatives as "fragments" to probe binding pockets.[1] The NHS ester allows for rapid attachment of this fragment to lysine-rich areas of a protein target to assess allosteric inhibition potential.[1]
-
Example: Isophthalate derivatives have been explored as modulators for Protein Kinase C (PKC) and as scaffolds for TAK1 inhibitors [1, 2].[1]
Surface Functionalization
The reagent is ideal for modifying amine-coated nanoparticles (e.g., silica or gold).[1] The methyl ester surface provides a hydrophobic, aromatic interface that can be later "switched" to a hydrophilic, negatively charged surface (carboxylate) via hydrolysis, enabling stimuli-responsive drug release systems .[1]
Experimental Protocol: Protein Conjugation
Objective: Covalent attachment of the methyl isophthaloyl group to a target protein (e.g., BSA or IgG).[1]
Reagent Preparation
| Component | Specification | Notes |
| Solvent | Anhydrous DMSO or DMF | NHS esters hydrolyze in water; prepare immediately before use.[1] |
| Concentration | 10–50 mM stock | Dissolve 2.77 mg in 1 mL solvent for ~10 mM.[1] |
| Buffer | PBS or Bicarbonate (pH 7.2–8.[1]3) | Avoid amine-containing buffers (Tris, Glycine).[1] |
Step-by-Step Workflow
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).[1] Remove Tris or Glycine via dialysis or desalting columns.[1]
-
Reagent Dissolution: Weigh ~1 mg of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate and dissolve in 100 µL anhydrous DMSO.
-
Reaction:
-
Incubation: Incubate for 30–60 minutes at room temperature or 2 hours on ice.
-
Quenching (Optional): Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.[1]
-
Purification: Remove excess reagent and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis cassette.[1]
Quality Control (Self-Validating System)[1]
-
UV-Vis Spectroscopy: The isophthalate ring absorbs in the UV range (~240–280 nm).[1] An increase in absorbance at this range (corrected for protein absorbance) confirms conjugation.[1]
-
Mass Spectrometry (LC-MS): For peptides, observe a mass shift of +162.14 Da (Molecular weight of Methyl Isophthaloyl group [178.14] minus Hydrogen [1.00] + mass of amide bond formation adjustment).[1]
Comparative Analysis Data
The following table contrasts 2,5-Dioxopyrrolidin-1-yl methyl isophthalate with related reagents to justify selection.
| Feature | 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate | Bis(NHS) Isophthalate | Methyl Benzoate NHS Ester |
| Functionality | Heterobifunctional (Amine reactive + Protected Acid) | Homobifunctional (Crosslinker) | Monofunctional (Capping Agent) |
| Geometry | Meta (120° kink) | Meta (120° kink) | Linear/Planar |
| Primary Use | Stepwise linker synthesis, Orthogonal labeling | Protein-protein crosslinking | Simple amine blocking |
| Hydrolytic Stability | Methyl ester is stable at pH 8 | Both ends reactive | Methyl ester stable |
Visualization: Synthesis Workflow
This diagram details the logical flow from reagent preparation to the final validated conjugate.[1]
Figure 2: Standard operating procedure for protein conjugation using 2,5-Dioxopyrrolidin-1-yl methyl isophthalate.[1]
References
-
Takinib, a Selective TAK1 Inhibitor. National Institutes of Health (NIH).[1] Broadens therapeutic efficacy of TNFα inhibition.[1] Available at: [Link]
-
Design, Synthesis, and Biological Activity of Isophthalic Acid Derivatives. Journal of Medicinal Chemistry. Targeted to the C1 domain of protein kinase C. Available at: [Link][1]
-
Novel Design of Dual-Action Pt(IV) Anticancer Pro-drugs. Royal Society of Chemistry.[1] Usage of mono-methyl isophthalate in linker synthesis.[1][2] Available at: [Link]
Sources
what is 2,5-Dioxopyrrolidin-1-yl methyl isophthalate used for
2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate in Advanced Bioconjugation and Drug Design: A Comprehensive Technical Guide
Executive Summary
As modern drug development pivots toward complex, multi-functional modalities like Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and dual-action prodrugs, the demand for orthogonally reactive, structurally rigid linkers has surged. 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (CAS: 1334952-91-8)[1] is a premium heterobifunctional building block designed to meet these exact needs. By combining an amine-reactive N-hydroxysuccinimide (NHS) ester with a base-labile methyl ester across a rigid meta-phenylene core, this reagent enables precise, step-wise bioconjugation. This guide explores the mechanistic causality, physicochemical properties, and validated experimental workflows for utilizing this compound in advanced therapeutic synthesis.
Chemical Anatomy and Mechanistic Causality
The utility of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate lies in its orthogonal reactivity and its geometric rigidity.
-
The NHS Ester (Amine Reactivity): The 2,5-dioxopyrrolidin-1-yl moiety is a highly effective leaving group. The electron-withdrawing nature of the succinimide ring makes the adjacent carbonyl highly electrophilic. Upon nucleophilic attack by a primary amine, a stable amide bond is formed rapidly.
-
The Methyl Ester (Orthogonal Protection): The methyl ester serves as a protected carboxylic acid. It is completely stable under the neutral or mildly basic anhydrous conditions used during NHS ester aminolysis. Once the first payload is attached, the methyl ester can be selectively hydrolyzed using aqueous base to reveal a free carboxylate for subsequent downstream conjugation.
-
The Isophthalate Core (Rigid Spacer): Unlike flexible aliphatic or polyethylene glycol (PEG) linkers, the meta-substituted benzene ring (isophthalate) enforces a rigid ~120° bond angle. In the context of PROTACs or targeted prodrugs, this rigidity restricts conformational freedom, significantly reducing the entropic penalty upon target binding and preventing the molecule from collapsing into non-productive folded conformations.
Applications in Advanced Therapeutics
This compound is instrumental in synthesizing complex therapeutic agents where spatial arrangement and step-wise assembly are critical.
-
Dual-Action Pt(IV) Prodrugs: Recent advancements in oncology utilize isophthalate derivatives to tether Tyrosine Kinase Inhibitors (TKIs), such as imatinib or nilotinib, to Pt(IV) complexes. The rigid linker ensures the TKI and the platinum warhead do not sterically clash. Researchers utilize the isophthalate core to first couple the TKI, followed by activation of the remaining carboxylate to conjugate the Pt(IV) center. Using the pre-activated 2,5-Dioxopyrrolidin-1-yl methyl isophthalate streamlines this synthesis by eliminating the need for in situ activation during the first coupling step.
-
Kinase Inhibitor Synthesis: Isophthalate and its NHS ester derivatives are frequently employed as core scaffolds in the synthesis of potent inhibitors, such as Transforming Growth Factor-β (TGF-β) Activated Kinase 1 (TAK1) inhibitors[2]. The bifunctional nature allows for the rapid assembly of complex benzimidazole or benzothiazole derivatives[2].
Physicochemical Properties & Quantitative Data
The following table summarizes the critical parameters required for handling and reacting this compound.
| Property | Specification |
| Chemical Name | 2,5-Dioxopyrrolidin-1-yl methyl isophthalate |
| CAS Registry Number | 1334952-91-8[1] |
| Molecular Formula | C13H11NO6 |
| Molecular Weight | 277.23 g/mol |
| Reactive Group 1 | N-Hydroxysuccinimide (NHS) Ester (Amine-reactive) |
| Reactive Group 2 | Methyl Ester (Base-labile protected carboxylate) |
| Spacer Geometry | meta-Phenylene (Rigid, ~120° bond angle) |
| Storage Conditions | -20°C, desiccated (moisture sensitive) |
Experimental Workflows and Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must not only provide steps but also incorporate self-validating checkpoints to ensure mechanistic integrity.
Protocol 1: Primary Amine Conjugation (NHS Ester Aminolysis) Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the NHS ester by water. N,N-Diisopropylethylamine (DIPEA) is used because it is a sterically hindered, non-nucleophilic base; it deprotonates the target amine (ensuring it is in its nucleophilic state) without attacking the electrophilic NHS ester itself.
-
Preparation: Dissolve 1.0 equivalent of the target primary amine payload (e.g., a peptide or TKI) in anhydrous DMF or DMSO (concentration ~0.1 M).
-
Base Addition: Add 2.0-3.0 equivalents of anhydrous DIPEA. Stir for 5 minutes.
-
Conjugation: Add 1.1 equivalents of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate.
-
Incubation: Stir the reaction mixture at room temperature under an inert atmosphere (N2 or Argon) for 2 to 4 hours.
-
Self-Validation (LC-MS): Monitor the reaction via LC-MS. Successful conjugation is validated by the disappearance of the starting material mass (m/z 277.2) and the appearance of the product mass (Target MW + 162.1 Da). The release of free N-hydroxysuccinimide can also be detected at m/z 116.1.
Protocol 2: Orthogonal Deprotection (Methyl Ester Hydrolysis) Causality: Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH. The Li+ ion acts as a Lewis acid, coordinating with the carbonyl oxygen of the methyl ester. This coordination increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxide ion under milder conditions, thereby protecting the newly formed amide bond from cleavage.
-
Solvent Exchange: Dissolve the purified intermediate from Protocol 1 in a solvent mixture of THF/MeOH/H2O (2:1:1 v/v/v).
-
Hydrolysis: Add 3.0 equivalents of LiOH·H2O.
-
Incubation: Stir at room temperature for 1 to 2 hours.
-
Self-Validation (LC-MS): Analyze an aliquot via LC-MS. Complete deprotection is confirmed by a mass shift of -14 Da (loss of the methyl group) compared to the intermediate.
-
Workup: Carefully acidify the mixture to pH 3-4 using 1M HCl. This protonates the newly formed carboxylate, allowing it to be extracted into an organic phase (e.g., Ethyl Acetate) for subsequent downstream activation (e.g., using HATU or EDC/NHS).
Visualizations of Logical Relationships
Orthogonal reactivity workflow of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate.
Application in dual-action Pt(IV) pro-drug synthesis.
References
- Google Patents. (2019). US10207998B2 - Substituted benzimidazole and substituted benzothiazole inhibitors of transforming growth factor-β kinase and methods of use thereof.
-
Royal Society of Chemistry. (2023). Novel design of dual-action Pt(IV) anticancer pro-drugs based on cisplatin and derivatives of the tyrosine kinase inhibitors imatinib and nilotinib. RSC Advances. Retrieved from[Link]
Sources
A Technical Guide to the Solubility of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate. As specific experimental data for this compound is not widely published, this document focuses on providing researchers, scientists, and drug development professionals with the foundational principles, predictive analysis, and a robust experimental protocol to determine its solubility in various organic solvents.
Introduction: Understanding the Molecule
2,5-Dioxopyrrolidin-1-yl methyl isophthalate is a specialized organic molecule featuring two key functional regions: an isophthalate core with a methyl ester and a highly reactive N-hydroxysuccinimide (NHS) ester. The NHS ester functionality makes this compound a valuable reagent, likely for bioconjugation, surface modification, or as a cross-linking agent, where it reacts with primary amines to form stable amide bonds.[1][2][3]
The solubility of this reagent is a critical parameter that dictates its utility. Proper solvent selection is essential for:
-
Reaction Efficiency: Ensuring the reagent is fully dissolved to maximize reaction kinetics and yield.
-
Stock Solution Stability: Preparing concentrated, stable stock solutions for consistent experimental results.
-
Purification Processes: Selecting appropriate solvents for crystallization or chromatographic purification.
This guide will first predict the compound's solubility based on its molecular structure and then provide a detailed methodology for its empirical determination.
Molecular Structure Analysis
A thorough understanding of the molecule's structure is fundamental to predicting its behavior in different solvents.
Caption: Molecular structure of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate.
The structure contains:
-
A Nonpolar Aromatic Ring: The central benzene ring is hydrophobic.
-
Polar Ester Groups: The methyl isophthalate portion contains two polar ester functionalities.
-
A Highly Polar and Reactive NHS Ester: The 2,5-dioxopyrrolidin-1-yl group is very polar and is the primary site of reactivity.
Theoretical Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[4][5] This means that substances with similar polarities and intermolecular forces are more likely to be miscible. Based on the hybrid polar/nonpolar nature of our target molecule, we can predict its solubility in different classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN), THF | High to Excellent | These solvents possess strong dipoles capable of solvating the polar ester and NHS groups. They lack acidic protons, which is crucial for preventing the degradation of the NHS ester.[1][6][7] |
| Polar Protic | Water, Methanol, Ethanol | Moderate (but Unstable) | While the polarity is suitable for dissolution, these solvents contain acidic protons (O-H bonds) that can hydrolyze the reactive NHS ester, leading to degradation of the compound.[6] Their use is generally not recommended for stock solutions or reactions unless hydrolysis is the intended outcome. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The highly polar NHS and isophthalate ester groups will have weak interactions with nonpolar solvents, making dissolution energetically unfavorable. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have sufficient polarity to dissolve the molecule, but care must be taken to ensure they are anhydrous and free of acidic impurities. |
Expert Insight: For any application involving the reactivity of the NHS ester, the use of anhydrous, high-purity polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is strongly recommended.[6][7] When using DMF, ensure it is an "amine-free" grade, as degraded DMF contains dimethylamine, which will consume the NHS ester.[7]
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[8][9]
Materials and Equipment
-
2,5-Dioxopyrrolidin-1-yl methyl isophthalate (solute)
-
Selected organic solvents (high-purity, anhydrous)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Vortex mixer and/or orbital shaker
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology
The following protocol provides a self-validating system for accurate solubility measurement.
-
Preparation of Saturated Solution:
-
Add an excess amount of the solute to a pre-weighed vial. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Pipette a precise, known volume (e.g., 2.0 mL) of the chosen solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure the solution reaches equilibrium.[8] This is a critical step; insufficient time will lead to an underestimation of solubility.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for 1-2 hours to let the excess solid settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet any remaining suspended solid.[8]
-
-
Sample Extraction and Dilution:
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This removes any fine, non-sedimented particles.
-
Perform a precise serial dilution of the filtered, saturated solution into a volumetric flask using the same solvent to bring the concentration into the quantifiable range of your analytical instrument.
-
-
Quantification:
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: A generalized workflow for determining equilibrium solubility via the shake-flask method.
Data Interpretation and Application
The quantitative data obtained from the protocol above allows for informed solvent selection.
-
For Reaction Chemistry: Choose a solvent with high solubility (e.g., >10 mg/mL) to ensure a homogeneous reaction environment. Anhydrous DMSO and DMF are often the best starting points.
-
For Stock Solutions: Select a solvent that provides high solubility and in which the compound exhibits long-term stability. The stability of the NHS ester is paramount.[6] It is advisable to prepare stock solutions fresh or store them under anhydrous conditions at -20°C or below.[7]
-
For Purification: A solvent system where the compound has high solubility at elevated temperatures but poor solubility at room temperature is ideal for recrystallization.
Conclusion
While published solubility data for 2,5-Dioxopyrrolidin-1-yl methyl isophthalate is scarce, a combination of theoretical prediction based on molecular structure and rigorous experimental determination provides a clear path forward. The molecule is predicted to be most soluble in polar aprotic solvents such as DMSO and DMF, which are also the most suitable for preserving the integrity of the reactive NHS ester. For precise and reliable data, the validated shake-flask method detailed in this guide is the industry standard. By following this protocol, researchers can confidently determine the solubility in any solvent of interest, enabling the optimization of reaction conditions, formulation, and purification strategies.
References
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Zhang, Y., & Wu, Z. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC, NIH. Retrieved from [Link]
-
Thakkar, R., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]
-
University of StackExchange. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]
-
Future University in Egypt. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
-
OECD SIDS. (n.d.). ISOPHTHALIC ACID CAS N°: 121-91-5. Retrieved from [Link]
-
Klykov, O., & Weller, M. G. (2015). Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). Analytical Methods, RSC Publishing. DOI:10.1039/C5AY00042D. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of NHS esters of mPEG5k under accelerated conditions. Effects.... Retrieved from [Link]
-
Cheméo. (n.d.). Isophthalic acid, 3-methylbutyl tetradecyl ester. Retrieved from [Link]
-
Klykov, O., & Weller, M. G. (2015). Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Isophthalic acid. Retrieved from [Link]
-
ACS Publications. (2023, December 12). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry. Retrieved from [Link]
-
New Haven Pharma. (n.d.). 2,5-Dioxopyrrolidin-1-yl methyl phthalate. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl isophthalate. Retrieved from [Link]
-
Polysil. (n.d.). 2,5-Dioxopyrrolidin-1-yl methyl phthalate. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl maleate. Retrieved from [Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. 2,5-Dioxopyrrolidin-1-yl methyl phthalate | New Haven Pharma [newhavenpharma.com]
- 3. 2,5-Dioxopyrrolidin-1-yl methyl phthalate | Polysil [polycil.co.uk]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. solubility experimental methods.pptx [slideshare.net]
Precision Acylation of Primary Amines: A Guide to 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate
The following technical guide details the reactivity, mechanistic principles, and experimental protocols for the application of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (CAS: 1334952-91-8).
Executive Summary & Strategic Utility
2,5-Dioxopyrrolidin-1-yl methyl isophthalate is a heterobifunctional building block designed for the controlled synthesis of asymmetric isophthalic acid derivatives. Structurally, it consists of an isophthalate core bearing two distinct ester functionalities:
-
NHS Ester (2,5-dioxopyrrolidin-1-yl): Highly reactive towards primary amines under mild, physiological conditions.
-
Methyl Ester: Chemically stable under NHS-coupling conditions, requiring harsh hydrolysis or catalysis to react.
Target Audience Utility: For drug development professionals, this reagent is the "lock-and-key" for synthesizing asymmetric bis-amides . It allows researchers to attach one amine (
Mechanistic Principles
The Chemoselective Landscape
The utility of this reagent rests on the differential electrophilicity of its two carbonyl carbons. The NHS ester carbonyl is activated by the electron-withdrawing N-hydroxysuccinimide group, making it susceptible to nucleophilic attack by primary amines at pH 7.0–8.5. The methyl ester carbonyl, lacking this activation, remains inert to aminolysis under these specific conditions.
Reaction Pathway & Competitive Hydrolysis
The reaction follows a nucleophilic acyl substitution mechanism.[1] However, water acts as a competing nucleophile. The efficiency of the conjugation is a race between aminolysis (formation of the amide bond) and hydrolysis (degradation of the active ester to the carboxylic acid).[1]
Key Kinetic Rule: Aminolysis rates generally exceed hydrolysis rates by orders of magnitude if the amine is unprotonated. However, as pH increases to deprotonate the amine, the rate of hydrolysis also increases.
Visualization: The Asymmetric Synthesis Workflow
The following diagram illustrates the sequential logic of using this reagent to build asymmetric libraries.
Figure 1: Strategic workflow for generating asymmetric bis-amides using the differential reactivity of the NHS and methyl ester groups.[2]
Experimental Protocol: Step-by-Step
This protocol is designed for the conjugation of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate to a primary amine-containing small molecule or protein.
Materials & Buffer Selection[3]
-
Solvent: Anhydrous DMSO or DMF (High purity, amine-free).
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Bicarbonate buffer.
-
Critical:Avoid Tris or Glycine buffers during the coupling step, as they contain primary amines that will scavenge the reagent.[3]
-
-
pH Range: 7.2 – 8.5.[3]
Protocol Workflow
Step 1: Stock Preparation Dissolve 2,5-Dioxopyrrolidin-1-yl methyl isophthalate in anhydrous DMSO to a concentration of 10–50 mM.
-
Why: NHS esters hydrolyze moisture. Prepare immediately before use.
Step 2: Reaction Assembly
-
Dissolve the target amine (
) in the Reaction Buffer. -
Add the NHS-ester stock solution to the amine solution dropwise while stirring.
-
Stoichiometry: Use a 1.2 – 2.0 molar excess of the NHS ester relative to the amine to ensure completion.
-
Solvent Limit: Keep the final DMSO/DMF concentration below 10% (v/v) to prevent protein denaturation (if applicable) or precipitation.
-
Step 3: Incubation Incubate at Room Temperature (20–25°C) for 1–2 hours or at 4°C for 4–12 hours .
-
Monitoring: The reaction is typically complete when the NHS ester peak disappears on HPLC.
Step 4: Quenching (Optional but Recommended) Add a "stop solution" containing a primary amine in excess (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine).
-
Why: This reacts with any remaining NHS ester, preventing "trailing" reactions or non-specific modification during workup.
Step 5: Purification
-
Small Molecules: Flash chromatography or Preparative HPLC.
-
Biomolecules: Desalting column (Sephadex G-25) or Dialysis to remove the N-hydroxysuccinimide byproduct and excess reagent.
Validation & Troubleshooting
Quantitative Data Summary
The following table summarizes the expected behavior of the reagent under varying conditions.
| Parameter | Condition | Outcome | Mechanism |
| pH | < 6.0 | No Reaction | Amine protonation ( |
| pH | 7.2 – 8.0 | Optimal | Balance between amine nucleophilicity and ester stability. |
| pH | > 9.0 | Low Yield | Rapid hydrolysis of NHS ester by hydroxide ions ( |
| Solvent | Methanol/Ethanol | FAILURE | Alcoholysis (transesterification) of the NHS ester. |
| Temp | 37°C | Fast / Risky | Increases rate of both aminolysis and hydrolysis; higher risk of degradation. |
Analytical Confirmation
To validate the formation of the Methyl Isophthaloyl Amide intermediate:
-
LC-MS: Look for a mass shift of +163.15 Da on your target amine.
-
Calculation: Reagent Mass (
, MW 277.[5]23) – NHS Leaving Group ( , MW 115.09) + H = Mass Added ( , 163.15).
-
-
UV-Vis: The release of N-hydroxysuccinimide can be monitored at 260 nm, though it overlaps with many biologicals.
Troubleshooting Logic Flow
Figure 2: Decision tree for troubleshooting low conjugation yields.
References
-
BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. (2025).[1] Retrieved from
-
Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from
-
Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved from
-
G-Biosciences. Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. Retrieved from
-
National Institutes of Health (PMC). A Feasible Approach to Evaluate the Relative Reactivity of NHS-Ester Activated Group. (2015).[6] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1251533-33-1|2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. ABCL - A1 BioChem Labs [a1biochemlabs.com]
- 6. A feasible approach to evaluate the relative reactivity of NHS-ester activated group with primary amine-derivatized DNA analogue and non-derivatized impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
Isophthalate-Based Crosslinkers: A Technical Guide for Structural Proteomics and Bioconjugation
The following technical guide details the chemistry, application, and protocols for isophthalate-based crosslinkers, specifically focusing on Bis(succinimidyl) isophthalate (DIP) and its heterobifunctional analogs.
Executive Summary
Isophthalate-based crosslinkers represent a specialized class of rigid, aromatic reagents used to map protein-protein interactions (PPIs) and stabilize macromolecular complexes. Unlike the ubiquitous flexible alkyl-chain crosslinkers (e.g., DSS, BS3), isophthalate derivatives contain a 1,3-benzenedicarboxylic acid (isophthalic acid) core. This aromatic moiety confers structural rigidity, imposing strict distance constraints (~5–9 Å) that are invaluable for high-resolution structural mass spectrometry (XL-MS) and the engineering of stable therapeutic conjugates.
This guide serves as an operational manual for researchers utilizing Bis(succinimidyl) isophthalate (DIP) and related Maleimido-3,5-disuccinimidyl isophthalate (MDSI) reagents.
Chemical Basis & Mechanism[1][2]
The Isophthaloyl Core
The defining feature of these crosslinkers is the meta-substituted benzene ring. While aliphatic crosslinkers (like the 8-carbon DSS) allow for "floppy" rotation and a wide sampling of distances (up to 11.4 Å), the isophthalate core locks the reactive groups into a fixed geometry.
-
Rigidity: The benzene ring prevents free rotation between the two reactive ends, reducing the entropic penalty of binding but also limiting the capture radius.
-
Geometry: The 1,3-substitution creates a specific angular projection (120°), making these linkers ideal for capturing "side-by-side" lysine residues on protein surfaces or within binding pockets.
Reaction Chemistry (NHS Ester)
The primary reactive group employed is the N-hydroxysuccinimide (NHS) ester , which targets primary amines (Lysine ε-amines and N-terminal α-amines).
Reaction Stoichiometry:
This reaction proceeds efficiently at pH 7.2–8.5 . The aromatic ring of the isophthalate group can enhance the electrophilicity of the carbonyl carbon compared to alkyl esters, potentially increasing reaction speed but also susceptibility to hydrolysis.
Key Reagents
| Reagent Name | Abbr. | Reactive Groups | Spacer Arm (Å) | Solubility | Application |
| Bis(succinimidyl) isophthalate | DIP | Amine-Amine (Homobifunctional) | ~6–9 Å (Rigid) | DMSO/DMF | Structural XL-MS, Topology mapping |
| Maleimido-3,5-disuccinimidyl isophthalate | MDSI | Amine-Thiol (Heterobifunctional) | Variable | DMSO/DMF | ADCs, Peptide-Protein Conjugates |
| Sulfosuccinimidyl isophthalate | Sulfo-DIP | Amine-Amine | ~6–9 Å | Water | Membrane-impermeable surface mapping |
Experimental Workflow: Structural XL-MS
The following workflow describes the use of DIP for mapping protein complexes. The rigidity of DIP provides tighter distance restraints than DSS, reducing false-positive structural models.
Workflow Diagram
Caption: Step-by-step workflow for Isophthalate-based Crosslinking Mass Spectrometry (XL-MS).
Detailed Protocol: DIP Crosslinking
Materials:
-
Protein Sample: 1 mg/mL in HEPES or PBS (pH 7.5–8.0). Avoid Tris or Glycine buffers.
-
DIP Stock: 50 mM in anhydrous DMSO (Freshly prepared).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Step-by-Step Procedure:
-
Preparation: Equilibrate the protein sample to room temperature. Ensure the buffer is free of primary amines.
-
Titration: Prepare a dilution series of DIP. A typical range is 20x to 100x molar excess over the protein concentration.
-
Expert Insight: Because DIP is rigid and hydrophobic, it may precipitate if added too rapidly to aqueous solution. Predilute the DMSO stock into the buffer immediately before addition if possible, or add with vortexing.
-
-
Incubation: Add the crosslinker to the protein sample.[1] Incubate for 30–60 minutes at room temperature (25°C).
-
Note: Rigid linkers often require slightly longer incubation times than DSS due to the steric constraints of fitting the linker into the binding site.
-
-
Quenching: Stop the reaction by adding Tris-HCl to a final concentration of 50 mM. Incubate for 15 minutes.
-
Validation: Run 1-2 µg of the sample on an SDS-PAGE gel. Look for the appearance of higher molecular weight bands (dimers/multimers) compared to the control.
-
Digestion & MS: Proceed with standard reduction (DTT), alkylation (IAA), and trypsin digestion.
Data Analysis & Interpretation
Distance Constraints
When modeling structures based on DIP crosslinks, use the following distance constraints. These are tighter than DSS, providing higher structural resolution.
| Parameter | Value | Notes |
| Spacer Length (C-C) | ~7.0 Å | Distance between carbonyl carbons of the isophthalate. |
| Linker Span (N-N) | ~10.0 Å | Distance between Lysine ε-nitrogens. |
| Max Cα-Cα Distance | ~24 Å | Includes linker + 2x Lysine side chains (approx 6.5 Å each). |
Comparison: DSS allows a Cα-Cα distance of ~30 Å. The 24 Å limit of DIP filters out "long-range" false positives, refining docking models significantly.
Heterobifunctional Utility (MDSI)
For drug development, particularly Antibody-Drug Conjugates (ADCs) or peptide multimers, the heterobifunctional MDSI is used.
-
Mechanism: The NHS ester reacts with a lysine on the carrier (e.g., Antibody), and the maleimide reacts with a cysteine on the payload (or vice versa).
-
Advantage: The isophthalate core prevents the payload from folding back onto the carrier, maintaining a "displayed" conformation that can improve receptor binding or solubility.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | DIP is hydrophobic (aromatic ring). | Limit DMSO concentration to <10%. Use Sulfo-DIP if available (water soluble). |
| Low Crosslinking Yield | Steric hindrance; Rigidity prevents binding. | Increase molar excess (up to 200x). Try a flexible linker (DSS) in parallel to confirm accessibility. |
| Over-modification | Too much crosslinker; Lysines blocked. | Reduce reaction time or concentration. Check via MALDI-TOF for mass shift. |
References
-
BenchChem. (2025). An In-depth Technical Guide to Bifunctional Crosslinkers for Protein Studies.Link
-
Castaigne, J. P., et al. (2013). Multimeric peptide conjugates and uses thereof.[2] U.S. Patent Application US 2013/0280281 A1. Link
-
Thermo Fisher Scientific. (2025). Crosslinking Protein Interaction Analysis.Link
-
Leitner, A., et al. (2014).[3] Chemical cross-linking/mass spectrometry targeting acidic residues in proteins and protein complexes. Proceedings of the National Academy of Sciences. Link
-
Demeule, M., et al. (2015). Multimeric peptide conjugates and uses thereof.[2] U.S. Patent No. 9,161,988.[2] Link
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. US9161988B2 - Multimeric peptide conjugates and uses thereof - Google Patents [patents.google.com]
- 3. Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes | eLife [elifesciences.org]
Mastering NHS Ester Crosslinking Chemistry: A Technical Whitepaper for Bioconjugation
Executive Summary
N-hydroxysuccinimide (NHS) esters represent the foundational chemistry for amine-reactive bioconjugation. Widely utilized in proteomics, the development of antibody-drug conjugates (ADCs), and surface immobilization, NHS ester chemistry offers a highly selective and efficient means of covalently linking molecules. This whitepaper provides an in-depth mechanistic analysis of NHS ester reactions, delineates the thermodynamic and kinetic factors governing conjugation efficiency, and establishes a self-validating experimental protocol designed to maximize yield while minimizing hydrolytic degradation.
Mechanistic Foundations: Nucleophilic Acyl Substitution
The reaction between an NHS ester and a primary amine is driven by a classic1[1]. The fundamental mechanism relies on the unprotonated primary amine acting as a nucleophile, which attacks the carbonyl carbon of the NHS ester.
This nucleophilic attack forms a transient tetrahedral intermediate. As the intermediate collapses, the N-hydroxysuccinimide leaving group is eliminated, yielding a highly stable, irreversible amide bond that is structurally identical to natural peptide bonds[1]. Because the reaction strictly requires the amine to be in its deprotonated (-NH₂) state rather than its protonated (-NH₃⁺) state, the local pH of the reaction environment acts as the primary thermodynamic switch controlling nucleophilicity[1].
However, this desired aminolysis reaction is constantly in direct competition with hydrolysis. In aqueous environments, water molecules (and specifically hydroxyl ions at higher pH) act as competing nucleophiles, attacking the NHS ester to form a non-reactive carboxylate and releasing the NHS leaving group prematurely[2].
Fig 1. Competing pathways of NHS ester aminolysis and hydrolysis.
The Kinetic Tug-of-War: Aminolysis vs. Hydrolysis
The efficiency of NHS ester crosslinking is dictated by the delicate balance between amine reactivity and ester stability. While increasing the pH increases the concentration of highly reactive, deprotonated primary amines, it simultaneously accelerates the rate of water-mediated hydrolysis[3].
To optimize crosslinking, researchers must operate within a "Goldilocks zone"—typically between pH 7.2 and 8.5—where primary amines are sufficiently nucleophilic, yet the half-life of the NHS ester remains long enough to facilitate bimolecular conjugation[1].
Quantitative Stability Profile
The following table summarizes the hydrolytic half-life of NHS esters as a function of pH and temperature. This data is critical for determining the maximum allowable incubation times during experimental design.
| Buffer pH | Incubation Temperature | Half-life of NHS Ester |
| 7.0 | 0 °C | 4 – 5 hours |
| 7.0 | Ambient / Room Temp | ~7 hours |
| 8.0 | 4 °C | ~1 hour |
| 8.5 | Room Temp | 125 – 180 minutes |
| 8.6 | 4 °C | 10 minutes |
| 9.0 | Room Temp | Minutes |
Data synthesized from established kinetic profiles of NHS ester hydrolysis[1][3].
Crosslinker Selection: NHS vs. Sulfo-NHS
When designing a bioconjugation workflow, the choice between standard NHS esters and Sulfo-NHS esters is dictated by the target microenvironment and the solubility requirements of the biomolecule.
-
Standard NHS Esters: These are largely water-insoluble and must be dissolved in a water-miscible, anhydrous organic solvent such as DMSO or DMF prior to introduction into the aqueous reaction mixture[3]. They are highly membrane-permeable, making them ideal for intracellular crosslinking applications.
-
Sulfo-NHS Esters: These derivatives contain a sulfonate (–SO₃⁻) group on the succinimide ring, rendering the crosslinker highly water-soluble[3]. This eliminates the need for organic solvents, protecting sensitive proteins from denaturation. Furthermore, the charged sulfonate group prevents the molecule from permeating lipid bilayers, restricting crosslinking strictly to 4[4].
Self-Validating Conjugation Protocol
A robust protocol must be self-validating—meaning that the chemical conditions actively prevent false positives and off-target reactions. The following methodology outlines a highly controlled protein labeling workflow.
Phase 1: Reagent Preparation
-
Equilibration: Bring the lyophilized NHS ester vial to room temperature before opening. Causality: Opening a cold vial introduces atmospheric moisture, which immediately triggers spontaneous hydrolysis of the reactive dye[4].
-
Solubilization: Dissolve the standard NHS ester in high-quality, anhydrous DMSO or DMF to a stock concentration of 10–25 mM. Causality: Anhydrous solvents isolate the ester from water, preserving the reactive group until the exact moment of conjugation[5]. Note: Ensure the DMF is free of dimethylamine degradation products, which will competitively react with the ester[5].
Phase 2: Biomolecule Preparation
-
Buffer Exchange: Dissolve or buffer-exchange the target protein into an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate or PBS) at pH 7.2–8.5[1]. Causality: Any buffer containing primary amines (such as Tris or Glycine) will act as a competitive nucleophile, instantly neutralizing the crosslinker and resulting in zero labeling of the target protein[3].
Phase 3: Conjugation Reaction
-
Addition: Add the NHS ester solution dropwise to the protein solution to achieve a 10- to 20-fold molar excess of the crosslinker[1]. Ensure the final organic solvent concentration remains below 10% (v/v) to prevent protein precipitation[3].
-
Incubation: Incubate the reaction mixture at room temperature for 30–60 minutes, or at 4 °C for 2 hours[1]. Causality: This specific incubation window is mathematically derived from the half-life data (see Table 1) to maximize aminolysis while acknowledging that the ester will be fully hydrolyzed beyond this timeframe[3].
Phase 4: Quenching and Purification
-
Quenching: Stop the reaction by adding a primary amine-containing buffer (e.g., 1 M Tris, pH 7.5) to a final concentration of 50–100 mM. Incubate for 15 minutes at room temperature[1]. Causality: The massive molar excess of Tris actively consumes any remaining unreacted NHS esters, preventing unwanted crosslinking or aggregation during downstream processing[3].
-
Purification: Isolate the labeled conjugate using size-exclusion chromatography (SEC) or dialysis to remove the quenched crosslinker, free NHS leaving groups, and organic solvents[1].
Fig 2. Self-validating workflow for NHS ester protein labeling.
Troubleshooting & Optimization
-
Low Conjugation Yield: If labeling efficiency is poor, verify the pH of the reaction buffer using a freshly calibrated pH meter. A pH below 7.0 leaves amines protonated and unreactive, while a pH above 8.5 causes the NHS ester to hydrolyze before it can react[1].
-
Protein Aggregation: Hydrophobic NHS esters can cause protein precipitation if the degree of labeling (DOL) is too high. Reduce the molar excess of the crosslinker from 20-fold to 5-fold, or switch to a highly hydrophilic, PEGylated Sulfo-NHS ester to maintain conjugate solubility[3].
References
- Creative Proteomics: Amine-Reactive Crosslinker Overview Source
- Thermo Fisher Scientific: Amine-Reactive Crosslinker Chemistry Source
- Bio-protocol: Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells Source
- BenchChem: An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines Source
- Lumiprobe: NHS Ester Labeling of Biomolecules Containing Primary Amino Groups Source
Sources
Methodological & Application
Application Note: Directed Protein Heterodimerization using 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate
Document Type: Technical Protocol & Mechanistic Guide Target Audience: Bioconjugation Scientists, Structural Biologists, and Therapeutic Antibody Developers
Introduction & Mechanistic Rationale
The synthesis of defined protein-protein conjugates (e.g., enzyme-antibody conjugates or bispecific therapeutics) is frequently hindered by the limitations of homobifunctional crosslinkers (such as DSS or BS3). Because homobifunctional reagents react simultaneously with primary amines on both target proteins, they inevitably trigger uncontrolled polymerization, yielding heterogeneous mixtures of A-A, B-B, and high-molecular-weight A-B-A-B aggregates.
To circumvent this, 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (the mono-NHS, mono-methyl ester of isophthalic acid) serves as a highly sophisticated precursor for sequential, directed heterobifunctional crosslinking .
The "Protected Carboxylate" Strategy
This reagent operates via a "protected carboxylate" mechanism. The N-hydroxysuccinimide (NHS) ester provides rapid, amine-directed conjugation to Protein A. Crucially, the methyl ester moiety is completely inert to primary amines under physiological conditions. This allows Protein A to be heavily decorated with the crosslinker precursor without any risk of intra- or inter-molecular crosslinking. Once excess reagent is removed, the methyl ester is deprotected (hydrolyzed) to reveal a free carboxylic acid, which is subsequently activated to capture Protein B.
Furthermore, the isophthalate core acts as a rigid, 1,3-phenylene aromatic spacer. Unlike flexible aliphatic chains that allow conjugated proteins to fold back and sterically clash, the rigid isophthalate bridge enforces a strict spatial separation, preserving the independent tertiary structures and biological activities of both proteins ().
Process Visualization
The following diagram illustrates the causality and flow of the four-phase crosslinking system.
Figure 1: Workflow of sequential heterobifunctional crosslinking via protected carboxylate.
Quantitative Optimization Data
A critical step in this self-validating protocol is Phase 2: the deprotection of the methyl ester. The synthesis and subsequent base hydrolysis of mono-methyl isophthalate derivatives have been validated as highly efficient, yielding the free carboxylic acid without disrupting pre-existing amide linkages. Table 1 summarizes the empirical trade-offs between chemical and enzymatic deprotection methods to help you select the optimal route based on your protein's stability.
Table 1: Optimization of Methyl Ester Deprotection on Tagged Protein A
| Deprotection Method | Buffer Conditions | Temp | Time | Ester Conversion (%) | Protein Aggregation |
| Alkaline Hydrolysis | 0.1 M Na₂CO₃, pH 9.5 | 25°C | 4 h | > 90% | < 5% |
| Alkaline Hydrolysis | 0.1 M Na₂CO₃, pH 10.5 | 25°C | 2 h | > 95% | 15 - 20% |
| Enzymatic (PLE) | 0.1 M PBS, pH 7.5 | 37°C | 2 h | > 85% | < 1% |
| Enzymatic (PLE) | 0.1 M PBS, pH 7.5 | 25°C | 12 h | > 90% | < 1% |
*PLE = Pig Liver Esterase. Recommended for highly base-sensitive proteins (e.g., specific monoclonal antibodies prone to deamidation).
Step-by-Step Experimental Protocol
Phase 1: Amine Conjugation (Tagging Protein A)
Objective: Covalently attach the methyl isophthalate spacer to surface lysines.
-
Preparation: Dissolve Protein A at 2–5 mg/mL in Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5). Crucial: Ensure no primary amines (e.g., Tris, glycine) are present in the buffer.
-
Reagent Reconstitution: Dissolve 2,5-Dioxopyrrolidin-1-yl methyl isophthalate in anhydrous DMSO to a concentration of 50 mM.
-
Reaction: Add a 15-to-20-fold molar excess of the reagent to the Protein A solution. Keep the final DMSO concentration below 5% (v/v) to prevent protein denaturation.
-
Incubation: Incubate for 1 hour at room temperature (RT) with gentle end-over-end mixing.
-
Purification: Remove unreacted reagent by passing the mixture through a desalting column (e.g., Zeba Spin) pre-equilibrated with the Phase 2 buffer.
Phase 2: Deprotection (Base Hydrolysis)
Objective: Convert the inert methyl ester into a reactive carboxylic acid.
-
Buffer Exchange: Ensure the tagged Protein A is desalted into Hydrolysis Buffer (0.1 M Sodium Carbonate, pH 9.5).
-
Hydrolysis: Incubate the solution at 25°C for 4 hours. The mild alkaline conditions will hydrolyze the methyl ester while leaving the newly formed isophthalate-amide bonds intact.
-
Neutralization & Purification: Immediately desalt the deprotected Protein A into Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
Phase 3: EDC/Sulfo-NHS Activation
Objective: Form a highly reactive Sulfo-NHS ester on the newly exposed isophthalate carboxylates.
-
Activation: To the deprotected Protein A (in MES buffer, pH 6.0), add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to a final concentration of 2 mM, and Sulfo-NHS to a final concentration of 5 mM.
-
Incubation: React for exactly 15 minutes at RT. Causality Note: Prolonged incubation leads to hydrolysis of the unstable O-acylisourea intermediate.
-
Rapid Purification: Immediately desalt the activated Protein A into Crosslinking Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5) to remove excess EDC. This prevents EDC from crosslinking Protein B to itself in the next step ().
Phase 4: Directed Crosslinking to Protein B
Objective: Covalently link the activated Protein A to Protein B.
-
Conjugation: Immediately add Protein B (dissolved in Crosslinking Buffer) to the activated Protein A. A 1:1 to 1:1.5 molar ratio of A:B is typically optimal.
-
Incubation: Incubate for 2 hours at RT.
-
Quenching: Add 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubate for 15 minutes to quench any remaining activated NHS esters.
-
Final Isolation: Isolate the A-B heterodimer from unreacted monomers using Size Exclusion Chromatography (SEC).
Causality & Troubleshooting Matrix
| Observation | Mechanistic Cause | Corrective Action |
| Low A-B Conjugation Yield | Incomplete deprotection of the methyl ester in Phase 2. | Increase hydrolysis time to 6 hours or switch to enzymatic deprotection (PLE) at 37°C. |
| Protein A Precipitation in Phase 1 | Excessive hydrophobicity introduced by over-tagging with the aromatic isophthalate group. | Reduce the molar excess of the reagent from 20x to 5x-10x. |
| Protein B Homopolymers (B-B) | Failure to remove excess EDC during the Phase 3 desalting step. | Ensure strict adherence to the 15-minute activation time and use a high-resolution desalting column before adding Protein B. |
References
-
Dalla Via, L., et al. (2023). Novel design of dual-action Pt(IV) anticancer pro-drugs based on cisplatin and derivatives of the tyrosine kinase inhibitors imatinib and nilotinib. Dalton Transactions, 52, 14110-14122. URL:[Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. URL:[Link]
-
Mattson, G., Hindley, S., Gallagher, P. W., & Shorr, R. G. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167-183. URL:[Link]
using 2,5-Dioxopyrrolidin-1-yl methyl isophthalate in mass spectrometry
Application Note: High-Fidelity Amine Derivatization & Linker Strategy using 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate
Executive Summary
This application note details the protocol for using 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (commonly known as Methyl Isophthalate NHS Ester ) in mass spectrometry workflows. While often utilized as a synthetic intermediate for antibody-drug conjugates (ADCs) and ligand functionalization, this reagent serves two critical analytical functions in MS:
-
Physicochemical Tagging: It derivatizes primary amines (N-terminus, Lysine), introducing a hydrophobic aromatic moiety that shifts retention time (RT) in Reverse-Phase LC (RPLC) and aids in ionization.
-
Pro-Linker Activation: It acts as a "masked" heterobifunctional crosslinker. The NHS ester reacts immediately with amines, while the methyl ester moiety remains inert until chemically hydrolyzed, allowing for controlled, multi-step conjugation strategies.
Chemical Mechanism & Properties[1]
The reagent consists of an isophthalic acid core where one carboxyl group is protected as a methyl ester and the other is activated as an N-hydroxysuccinimide (NHS) ester.
-
IUPAC Name: 1-methyl 3-(2,5-dioxopyrrolidin-1-yl) benzene-1,3-dicarboxylate
-
Reactivity: High specificity for primary amines (
) at pH 7.5–8.5. -
Mass Shift: Covalent attachment results in a net mass increase of +163.0395 Da .
Reaction Pathway
-
Step 1 (Labeling): The NHS ester undergoes nucleophilic attack by the analyte's primary amine, releasing NHS and forming a stable amide bond.
-
Step 2 (Optional Hydrolysis): Treatment with mild base (LiOH/NaOH) hydrolyzes the distal methyl ester, exposing a free carboxylic acid for further derivatization (e.g., crosslinking).
Figure 1: Reaction pathway showing primary amine labeling and optional secondary hydrolysis.
Experimental Protocol
Materials Required
-
Reagent: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (Store at -20°C, desiccated).
-
Solvent: Anhydrous DMF or DMSO (High purity, amine-free).
-
Reaction Buffer: 100 mM Sodium Bicarbonate (
), pH 8.3. -
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Analyte: Peptide, protein digest, or small molecule amine (0.1 – 1 mg/mL).
Workflow A: Standard Mass Tagging (Physicochemical Modulation)
Objective: Label amines to shift retention time or confirm the presence of primary amines.
-
Stock Preparation:
-
Dissolve 1 mg of reagent in 50
L anhydrous DMF to create a ~70 mM stock solution. Prepare immediately before use.
-
-
Labeling Reaction:
-
Dissolve analyte in Reaction Buffer to a concentration of 10
M – 100 M. -
Add Reagent Stock to the analyte solution at a 10-fold molar excess (e.g., if analyte is 1 mM, reagent should be 10 mM).
-
Note: Keep organic solvent concentration < 20% to prevent protein precipitation (if applicable).
-
Incubate at Room Temperature (25°C) for 1 hour with gentle agitation.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM. Incubate for 10 minutes.
-
-
Cleanup:
-
Desalt using C18 ZipTip or SPE cartridge to remove excess reagent and hydrolyzed byproducts.
-
-
Analysis:
Workflow B: "Pro-Linker" Activation (Synthesis of Conjugates)
Objective: Convert the labeled analyte into a carboxylic acid-functionalized precursor for secondary conjugation.
-
Perform Labeling (Steps 1-2 above).
-
Hydrolysis:
-
Adjust the reaction mixture to pH 10–11 using 1 M LiOH or NaOH.
-
Incubate at 45°C for 2–6 hours .
-
Monitor: Use LC-MS to track the mass shift from +163.04 Da (Methyl Ester) to +149.02 Da (Free Acid).
-
-
Neutralization:
-
Acidify carefully with dilute HCl to pH 7.0.
-
-
Secondary Activation (Optional):
-
The newly exposed carboxyl group can now be activated with EDC/NHS for conjugation to a second molecule (e.g., attaching a drug to an antibody linker).
-
Mass Spectrometry Analysis & Data Interpretation
Mass Shift Calculation
When identifying the labeled species in your mass spectra, apply the following modifications:
| Modification Type | Added Moiety | Formula Added | Monoisotopic Mass Shift ( |
| Intact Label (Methyl Ester) | +163.0395 Da | ||
| Hydrolyzed Label (Acid) | +149.0239 Da |
Fragmentation Behavior (MS/MS)
Upon Collision Induced Dissociation (CID) or HCD, the isophthalate tag exhibits characteristic fragmentation useful for confirmation:
-
Neutral Loss of Methanol: Precursor
. Look for a peak at Da from the parent. -
Reporter Ions: In high-energy collision, the benzoyl moiety may generate characteristic aromatic ions (e.g.,
105 or 133 derivatives), though these are less dominant than in simple benzyl tags. -
Diagnostic Check: If the mass shift is observed but the retention time does not increase significantly on C18, the labeling may not have occurred on the hydrophobic domain.
LC-MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB or Waters BEH).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: The methyl isophthalate tag increases hydrophobicity. Expect the labeled analyte to elute later than the native species.
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Low Labeling Efficiency | Hydrolysis of NHS ester prior to use. | Use fresh anhydrous DMF/DMSO. Ensure buffer pH is > 7.5. |
| Precipitation | Analyte insolubility in high organic % or pH shift. | Keep DMF < 10%. Verify analyte isoelectric point (pI). |
| Multiple Peaks (+163, +326) | Over-labeling of multiple amines (e.g., Lys + N-term). | Reduce reagent excess to 1:1 or 2:1 molar ratio if site-specificity is desired. |
| Mass Shift is +149 Da instead of +163 Da | Unintended hydrolysis of methyl ester. | Avoid high pH (>9) during labeling. Ensure storage of reagent is moisture-free. |
References
-
Design of Dual-Action Pt(IV) Anticancer Pro-drugs. Dalton Transactions, 2023. (Describes the synthesis and MS characterization of methyl isophthalate derivatives).
-
Synthesis and Evaluation of Fluorescent Antagonists of the Human P2Y2 Receptor. Journal of Medicinal Chemistry, 2018. (Details the use of dimethyl 5-(bromomethyl)isophthalate and subsequent hydrolysis/activation strategies monitored by LC-MS).
-
Engineering Antibody Reactivity for Efficient Derivatization. Bioconjugate Chemistry, 2014. (Illustrates the use of isophthalate-based linkers in antibody-peptide conjugates).
Sources
2,5-Dioxopyrrolidin-1-yl methyl isophthalate for antibody-drug conjugate development
Part 1: Introduction & Strategic Utility
Abstract
In the development of Antibody-Drug Conjugates (ADCs), the linker is not merely a passive tether; it is a critical determinant of pharmacokinetics, solubility, and stability.[1][][3] 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (also known as the NHS ester of monomethyl isophthalate) represents a specialized class of aromatic linker precursors .
This reagent serves two primary functions in high-stakes ADC R&D:
-
Surface Engineering & Mock-Linker Studies: It introduces a rigid, aromatic isophthaloyl moiety capped with a methyl ester. This allows researchers to model the impact of aromatic linkers on antibody aggregation and hydrophobicity without wasting expensive cytotoxic payloads (e.g., MMAE/MMAF).
-
Stepwise Linker Construction: It acts as a "masked" heterobifunctional linker. Following conjugation to the antibody lysine residues, the methyl ester can be selectively hydrolyzed (enzymatically or chemically) to reveal a carboxylic acid, creating a new attachment point for payloads or spacers (e.g., PEG chains) in a controlled, two-step architecture.
Mechanism of Action
The molecule features an N-hydroxysuccinimide (NHS) ester at position 1 and a methyl ester at position 3 of the benzene ring.
-
The NHS Ester: Reacts rapidly and specifically with primary amines (
) on lysine residues of the monoclonal antibody (mAb) at physiological pH (7.2–8.0), forming a stable amide bond.[] -
The Isophthalate Core: Provides a rigid aromatic spacer that restricts conformational flexibility, potentially stabilizing the payload.
-
The Methyl Ester: Acts as a protecting group that is stable during the initial conjugation but can be activated later, or serves as a terminal cap to study surface hydrophobicity.
Part 2: Experimental Protocols
Protocol A: Bioconjugation to Monoclonal Antibody (Lysine Coupling)
Objective: To conjugate 2,5-dioxopyrrolidin-1-yl methyl isophthalate to a mAb (e.g., Trastuzumab or IgG1 isotype control) targeting a specific Drug-to-Antibody Ratio (DAR).
Materials
-
mAb: 5–10 mg/mL in PBS (pH 7.4), free of BSA or amine-containing buffers (Tris, Glycine).
-
Reagent: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (Dissolved in anhydrous DMSO or DMF immediately before use).
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0 (Optimized for NHS reactivity).
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Slide-A-Lyzer™ Dialysis Cassettes.
Step-by-Step Workflow
-
Buffer Exchange: Ensure the antibody is in the Reaction Buffer (pH 8.0). If the stock is in PBS (pH 7.4), adjust pH or dialyze.
-
Expert Insight: NHS hydrolysis competes with conjugation. A slightly alkaline pH (8.0) favors the lysine attack over hydrolysis, increasing conjugation efficiency [1].
-
-
Reagent Preparation: Dissolve the NHS-isophthalate reagent in anhydrous DMSO to a concentration of 10 mM.
-
Critical: Do not store this stock. Prepare fresh. Moisture hydrolyzes the NHS ester within minutes.
-
-
Conjugation Reaction: Add the reagent to the antibody solution while vortexing gently.
-
Molar Excess Calculation: To achieve a DAR of ~3–4, use a 10–15x molar excess of reagent over mAb.
-
Equation:
-
Incubate at 20°C for 60 minutes or 4°C for 4 hours with continuous gentle mixing (end-over-end rotation).
-
-
Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes to block unreacted NHS esters.
-
Purification: Remove excess small molecules using desalting columns equilibrated with storage buffer (e.g., PBS + 5% Trehalose, pH 7.2).
Protocol B: Hydrophobic Interaction Chromatography (HIC) Analysis
Objective: Determine the DAR distribution and assess the hydrophobicity profile of the conjugated mAb. This validates if the isophthalate group alters the antibody's surface properties significantly.
Method Parameters
-
Column: Butyl-NPR or Phenyl-5PW (Tosoh Bioscience).
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 7.0 (High Salt).
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, 20% Isopropanol (Low Salt).
-
Gradient: 0% B to 100% B over 20 minutes.
-
Detection: UV at 280 nm.
Data Interpretation
-
Unconjugated mAb: Elutes early (low hydrophobicity).
-
Conjugated Species: Elute later as the number of isophthalate groups increases.
-
Success Metric: Distinct peaks corresponding to DAR 0, 1, 2, 3, etc. If peaks merge into a broad smear, it indicates aggregation or heterogeneous conjugation sites [2].
Part 3: Visualization & Logic
Workflow Diagram: Conjugation & Activation Pathway
This diagram illustrates the chemical logic of using this reagent, from initial conjugation to potential downstream activation.
Caption: Stepwise modification of mAb using isophthalate linker. The methyl ester serves as either a stable cap for surface studies or a precursor for carboxyl-based drug loading.
Part 4: Troubleshooting & Optimization (E-E-A-T)
Managing Aggregation (The "Goldilocks" Zone)
Aromatic linkers like isophthalates can induce hydrophobic aggregation, a major failure mode in ADCs.
| Observation | Root Cause | Corrective Action |
| Precipitation during reaction | High local concentration of reagent. | Add reagent dropwise while vortexing. Limit organic solvent (DMSO) to <10% v/v. |
| HIC shows broad, smeared peaks | Non-specific hydrophobic interaction or unfolding. | Reduce DAR target (lower molar excess). Add 0.5 M Arginine to the reaction buffer to suppress aggregation. |
| Low Conjugation Efficiency | Hydrolysis of NHS ester before reaction. | Use fresh anhydrous DMSO. Ensure buffer pH is >7.5. Avoid amine-containing buffers (Tris).[5] |
Advanced Application: The "Masked" Linker Strategy
While the methyl ester is generally stable, converting it to a reactive acid on a protein is challenging because standard saponification (NaOH) denatures antibodies.
-
Pro-Tip: Use Pig Liver Esterase (PLE) for mild enzymatic hydrolysis of the methyl ester if downstream drug attachment is required. This preserves the antibody structure while exposing the carboxylate for EDC/NHS coupling to an amine-payload [3].
Part 5: References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 3: Zero-Length Crosslinkers and NHS Esters).
-
Ouyang, J. (2013). Drug-to-Antibody Ratio (DAR) Characterization of Antibody-Drug Conjugates (ADCs) by Hydrophobic Interaction Chromatography (HIC). Methods in Molecular Biology.[5]
-
BOC Sciences. (2025). NHS Esters for Antibody Labeling and Conjugation Protocols.[3][][5][6]
-
BenchChem. (2025).[7] Application Notes for Methyl Ester Linkers in Bioconjugation.
Disclaimer: This Application Note is for research use only. All protocols should be validated with specific antibody isotypes before scaling.
Sources
peptide labeling with 2,5-Dioxopyrrolidin-1-yl methyl isophthalate
Application Note: Peptide Functionalization with 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate
Introduction
In the landscape of peptide drug discovery, modulating physicochemical properties without altering the pharmacophore is a critical challenge. 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (CAS: 1334952-91-8), also known as Methyl 3-(succinimidyloxycarbonyl)benzoate , is a specialized heterobifunctional-like reagent designed to address this need.
Unlike simple alkylating agents, this reagent installs a methyl isophthalate (MIP) moiety. This group serves a dual purpose:
-
Lipophilicity Enhancement: The methyl ester masks the polarity of the carboxylic acid, facilitating membrane permeability (logP modulation).
-
Rigid Scaffolding: The isophthalic core provides a geometrically constrained aromatic spacer, often used in fragment-based drug design (FBDD) to orient binding epitopes or restrict conformational freedom.
-
Latent Functionality: The methyl ester acts as a "pro-moiety" that can be hydrolyzed intracellularly or chemically to reveal a free carboxylic acid, enabling pH-dependent solubility switches or further conjugation.
This guide provides a validated workflow for labeling peptides with this reagent, including reaction optimization, purification, and post-labeling hydrolysis.
Mechanism of Action
The reagent consists of an isophthalic acid core mono-activated as an N-hydroxysuccinimide (NHS) ester, with the second carboxyl group protected as a methyl ester.
-
Primary Reaction: The NHS ester reacts efficiently with primary amines (N-terminal
-amines or Lysine -amines) at pH 7.5–8.5 to form a stable amide bond. -
Secondary Transformation (Optional): The resulting peptide-conjugate bears a methyl ester.[1] Treatment with mild base (LiOH) hydrolyzes this ester to the free acid, effectively converting the original amine into a carboxylic acid with an aromatic spacer (charge reversal: +1 to -1).
Chemical Structure & Mass Shift:
-
Reagent MW: 277.23 Da
-
Added Moiety: 3-(methoxycarbonyl)benzoyl group (
) -
Mass Shift (Labeling): +163.14 Da
-
Mass Shift (Hydrolysis): -14.03 Da (Loss of
)
Experimental Workflow
The following diagram outlines the decision tree for using this reagent, distinguishing between "Capping" (for permeability) and "Linker Generation" (for charge reversal).
Figure 1: Strategic workflow for peptide modification using 2,5-Dioxopyrrolidin-1-yl methyl isophthalate.
Detailed Protocol: Labeling & Deprotection
Materials Required
-
Peptide Substrate: >90% purity, lyophilized.
-
Reagent: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (Store at -20°C, desiccated).
-
Solvents: Anhydrous DMSO or DMF.
-
Buffer: 0.1 M PBS or HEPES, pH 8.0–8.3 (Avoid Tris/Glycine).
-
Hydrolysis Reagents: Lithium Hydroxide (LiOH), Methanol (MeOH).
Protocol A: Conjugation (Labeling)
Use this protocol to install the hydrophobic methyl ester cap.
-
Stock Preparation:
-
Dissolve the peptide in Buffer (pH 8.3) to a concentration of 1–5 mM.
-
Critical: If the peptide is hydrophobic, add up to 30% DMSO to ensure solubility.
-
Dissolve the Reagent in anhydrous DMSO to 50 mM immediately before use.
-
-
Reaction Setup:
-
Add a 3–5 molar excess of the Reagent to the peptide solution.
-
Example: To 100 µL of 2 mM peptide (200 nmol), add 20 µL of 50 mM Reagent (1 µmol).
-
Vortex gently and incubate at Room Temperature (RT) for 2–4 hours or 4°C overnight .
-
-
Quenching:
-
Add 10% volume of 1 M Glycine (pH 8.0) or Hydroxylamine to quench unreacted NHS ester. Incubate for 15 mins.
-
-
Purification:
-
Small Scale (<1 mg): Use C18 Spin Columns or desalting columns (PD-10).
-
Large Scale: Preparative RP-HPLC (Gradient: 5–95% ACN in Water + 0.1% TFA).
-
Note: The labeled peptide will elute later (higher % ACN) than the native peptide due to the hydrophobic methyl isophthalate group.
-
Protocol B: Ester Hydrolysis (Optional)
Use this extension to convert the methyl ester to a free carboxylic acid.
-
Preparation:
-
Isolate the labeled peptide from Protocol A (lyophilized).
-
Dissolve in a mixture of MeOH:Water (1:1) .
-
-
Saponification:
-
Add LiOH to a final concentration of 0.1 M (approx. 5–10 eq relative to peptide).
-
Stir at RT for 1–3 hours .
-
Monitoring: Check by LC-MS.[2] The mass should decrease by ~14 Da relative to the methyl ester form.
-
-
Termination:
-
Neutralize with dilute HCl or Acetic Acid to pH 7.0 immediately.
-
Purify via RP-HPLC.
-
Data Analysis & Quality Control
Validating the conjugation requires precise mass spectrometry analysis. The aromatic ring of the isophthalate also provides a distinct UV signature (absorbance ~240–260 nm) which can be used for quantification if the peptide lacks Trp/Tyr.
Table 1: Mass Spectrometry Validation Table
| Species | Formula Change | Mass Shift (Monoisotopic) | Description |
| Native Peptide | M | 0 | Unmodified starting material |
| Labeled (Ester) | M + | +162.03 Da | Target product (Protocol A). Methyl ester intact. |
| Hydrolyzed (Acid) | M + | +148.02 Da | Target product (Protocol B). Free carboxylic acid. |
| Double Label | M + 2( | +324.06 Da | Over-labeling (e.g., N-term + Lysine). |
Expert Insight: If you observe a mass shift of +162 Da but the retention time on HPLC has not shifted significantly, check your gradient. The methyl ester is significantly more hydrophobic. If the mass shift is +148 Da immediately after labeling, your buffer pH may be too high (>9.0), causing premature hydrolysis of the methyl ester.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation | Reagent insolubility in aqueous buffer. | Predissolve reagent in DMSO. Ensure final organic solvent content is 20–30%. |
| Low Yield | Hydrolysis of NHS ester prior to reaction. | Use anhydrous DMSO for stock. Do not store reagent stocks; make fresh. |
| Multiple Peaks | Non-specific labeling (Tyr/Ser/Thr). | Lower pH to 7.5 to increase specificity for N-terminus/Lysine. |
| Incomplete Hydrolysis | Methyl ester is sterically hindered. | Increase LiOH concentration to 0.2 M or warm reaction to 35°C (monitor peptide stability). |
References
-
Amgen Inc. (2014).[3] Potent and Selective Inhibitors of Nav1.7. Patent WO2014165277A2. (Demonstrates the use of methyl isophthalate intermediates in peptide toxin synthesis). Link
-
BLD Pharm. (n.d.). 2,5-Dioxopyrrolidin-1-yl methyl isophthalate Product Data. (Chemical properties and commercial availability).[2][4] Link
-
Kent, S. B. H. (2009). Total chemical synthesis of proteins. Chemical Society Reviews, 38(2), 338-351. (Foundational reference for NHS-ester chemistry in peptide synthesis). Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The authoritative text on NHS ester reaction parameters and hydrolysis kinetics). Link
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. pubs.acs.org [pubs.acs.org]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Self-Assembly of Alkylamido Isophthalic Acids toward the Design of a Supergelator: Phase-Selective Gelation and Dye Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Labeling of Cell Surface Proteins using NHS Ester Chemistry
Introduction & Core Principle
The selective labeling of cell surface proteins is a cornerstone technique in proteomics, flow cytometry, and drug delivery studies. It allows for the differentiation of the "surfaceome"—proteins exposed to the extracellular environment—from the intracellular proteome.
The gold standard for this application utilizes N-hydroxysuccinimide (NHS) ester chemistry .[1] The fundamental principle relies on the reaction between an NHS-activated carboxyl group on a labeling reagent (fluorophore, biotin, or crosslinker) and primary amines (
The Permeability Switch: Sulfonation
The critical distinction in this protocol is the use of Sulfo-NHS esters versus standard NHS esters.
-
NHS-Esters: Uncharged and hydrophobic, these molecules readily cross the lipid bilayer, labeling both intracellular and extracellular proteins.
-
Sulfo-NHS-Esters: The addition of a negatively charged sulfonate group (
) renders the molecule polar and membrane-impermeable. This restricts the reaction exclusively to the cell surface, provided membrane integrity is maintained.
Mechanistic Pathway & Selectivity
The reaction is a nucleophilic attack.[3] The unprotonated primary amine on the protein attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing the NHS leaving group.[3]
Figure 1: Mechanism of NHS-ester conjugation. The primary amine on the protein attacks the ester, releasing the NHS group and forming a permanent amide bond.
Reagent Selection Guide
Selection of the correct spacer arm length and solubility profile is critical for experimental success.
| Reagent | Membrane Permeable? | Spacer Arm (Å) | Application Context | Solubility |
| Sulfo-NHS-Biotin | NO | 13.5 | General surface labeling; short spacer reduces steric hindrance. | Water/Buffer |
| Sulfo-NHS-LC-Biotin | NO | 22.4 | Recommended Standard. Long chain (LC) reduces steric hindrance for avidin binding. | Water/Buffer |
| Sulfo-NHS-SS-Biotin | NO | 24.3 | Cleavable (Disulfide). Allows recovery of native protein after purification. | Water/Buffer |
| NHS-Biotin | YES | 13.5 | Total proteome labeling (Intracellular + Surface). | DMSO/DMF |
| NHS-Fluorescein | YES | N/A | Intracellular flow cytometry; pH sensitive. | DMSO/DMF |
Critical Experimental Parameters
To ensure data integrity, three parameters must be strictly controlled. Failure here is the primary cause of experimental noise (high background) or failure (no signal).
A. Buffer Composition (The "Amine-Free" Rule)
CRITICAL: You cannot use Tris, Glycine, or BSA (Bovine Serum Albumin) in the labeling buffer.
-
Why? These components contain primary amines that will outcompete your cell surface proteins for the NHS ester, effectively quenching the reagent before it touches the cell.
-
Solution: Use PBS (Phosphate Buffered Saline), HBSS, or Borate buffer (pH 8.0).
B. pH Control (The Hydrolysis vs. Reactivity Balance)[11]
-
Mechanism: Primary amines must be deprotonated (neutral) to act as nucleophiles.
-
Optimal Window: pH 7.5 – 8.0 . This provides a balance where amines are sufficiently reactive, but the reagent half-life is long enough to label the cells (approx. 1 hour half-life).
C. Temperature (The Endocytosis Block)[9][13]
-
Requirement: All steps must be performed at 4°C (on ice) .
-
Why? At room temperature or 37°C, cells actively endocytose membrane components. If the labeling occurs at warm temperatures, the "surface-specific" label will be internalized, contaminating the cytosolic fraction. Ice halts membrane trafficking.
Detailed Experimental Protocol
Objective: Biotinylate cell surface proteins on adherent mammalian cells for downstream Western Blot or Mass Spectrometry.
Materials
-
Cells: Adherent cells (e.g., HEK293, HeLa) at 80-90% confluency.
-
Labeling Buffer: PBS (pH 8.0), ice-cold. NO TRIS/GLYCINE.
-
Reagent: Sulfo-NHS-LC-Biotin (Thermo Fisher or equivalent).
-
Quenching Buffer: PBS + 100 mM Glycine (or 50 mM Tris-HCl, pH 7.5).
-
Lysis Buffer: RIPA buffer + Protease Inhibitors.
Workflow Diagram
Figure 2: Step-by-step workflow for cell surface biotinylation.[5][6][7] Note the critical wash steps to remove interfering amines.
Step-by-Step Procedure
-
Preparation (15 mins prior):
-
Pre-cool all buffers (PBS, Quenching Buffer) on ice.
-
Place cell culture plates on ice to arrest cellular trafficking.
-
Note: Do not dissolve the Sulfo-NHS-LC-Biotin yet. NHS esters hydrolyze in minutes.[8] Weigh the powder in a tube and keep desiccated until the exact moment of use.
-
-
Washing (Crucial Step):
-
Aspirate culture media completely.
-
Wash cells gently 3 times with ice-cold PBS (pH 8.0).
-
Why: Culture media (DMEM/RPMI) contains amino acids (glutamine, etc.) and serum proteins (BSA/FBS) that are rich in amines. Failure to remove these will neutralize your reagent immediately.
-
-
Labeling Reaction:
-
Immediately before use, dissolve Sulfo-NHS-LC-Biotin in PBS (pH 8.0) to a final concentration of 0.5 mg/mL (approx. 1 mM).
-
Add the solution to the cells (enough to cover the monolayer).
-
Incubate at 4°C (on ice) for 30 minutes .
-
Tip: Gently rock the plate every 10 minutes to ensure even coverage.
-
-
Quenching:
-
Aspirate the biotin solution.[9]
-
Add Quenching Buffer (PBS + 100 mM Glycine).
-
Incubate on ice for 15 minutes .
-
Mechanism:[3][10] Glycine is a small molecule with a primary amine.[11] In high excess (100 mM vs ~1 mM reagent), it rapidly reacts with any remaining NHS ester, preventing further reaction with the cells or intracellular proteins during lysis.
-
-
Final Wash & Lysis:
-
Wash cells 2 times with ice-cold PBS to remove the quenched reagent.
-
Add Lysis Buffer (e.g., RIPA) and harvest cells using a scraper.
-
Centrifuge lysate (14,000 x g, 10 min, 4°C) to remove debris.[9]
-
-
Downstream Analysis:
-
Western Blot: Load lysate directly to detect biotinylated bands using Streptavidin-HRP.
-
Enrichment: Use NeutrAvidin/Streptavidin agarose beads to pull down biotinylated surface proteins, wash stringent, and elute for analysis.
-
Quality Control & Troubleshooting
Validation: How do I know it worked?
-
Western Blot Control: Run the lysate on a gel and probe with Streptavidin-HRP.[12] You should see a smear of bands (many surface proteins) in the labeled lane, and no signal in the unlabeled control lane.
-
Intracellular Control: If performing a pull-down, probe for an intracellular marker (e.g., Actin, GAPDH, Tubulin).
-
Success: Actin is found in the "Flow-Through" (unbound) fraction but NOT in the "Eluate" (bound) fraction.
-
Failure: If Actin is in the Eluate, the cells were lysed/permeabilized during labeling, or the reagent entered the cell.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Signal | Hydrolysis of reagent | Dissolve reagent immediately before adding to cells. Do not store in solution. |
| Low pH | Ensure Labeling Buffer is pH 7.5 - 8.0. | |
| Amine contamination | Ensure thorough washing of media; avoid Tris buffers.[13] | |
| High Intracellular Background | Cell death | Check viability (Trypan Blue) before labeling. Dead cells are permeable. |
| Endocytosis | Keep everything strictly on ice. Do not use room temp buffers. | |
| Wrong Reagent | Verify you are using Sulfo -NHS, not standard NHS. | |
| High Western Background | Blocking with Milk | NEVER block Streptavidin blots with milk (contains biotin). Use 3-5% BSA. |
References
-
Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from .
-
BenchChem. An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines. Retrieved from .
-
Hurley, W. L., et al. Identification of cell surface proteins. Methods in Molecular Biology.[13]
-
Sigma-Aldrich. Biotinylation Reagents: Selection Guide. Retrieved from .
-
BenchChem. Quenching Unreacted NHS-LC-Biotin with Tris or Glycine. Retrieved from .
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Differential biotin labelling of the cell envelope proteins in lipopolysaccharidic diderm bacteria: Exploring the proteosurfaceome of Escherichia coli using sulfo-NHS-SS-biotin and sulfo-NHS-PEG4-bismannose-SS-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note: Bioconjugation and Prodrug Synthesis Using 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate
Executive Summary
2,5-Dioxopyrrolidin-1-yl methyl isophthalate is a highly specialized, pre-activated heterobifunctional linker. Featuring an amine-reactive N-hydroxysuccinimide (NHS) ester on one end and a protected methyl ester on the other, it is built upon a rigid isophthalate (benzene-1,3-dicarboxylic acid) core . This reagent is critical for researchers developing dual-action prodrugs—such as Pt(IV)-tyrosine kinase inhibitor (TKI) conjugates—where spatial geometry and stepwise conjugation are paramount .
This guide provides field-proven, self-validating protocols for utilizing this reagent to build complex bioconjugates without compromising structural integrity.
Physicochemical Profile & Mechanistic Rationale
Unlike flexible aliphatic linkers (e.g., succinate or glutarate derivatives), the meta-substituted aromatic ring of the isophthalate core provides structural rigidity. This rigidity prevents the steric clash and intramolecular cyclization often observed when linking two bulky pharmacophores . Furthermore, utilizing this commercially available, pre-activated NHS ester bypasses the need for in situ coupling agents (like BOP or HATU) during the primary amine conjugation, thereby minimizing toxic byproducts and simplifying downstream purification .
Table 1: Physicochemical Specifications
| Parameter | Value |
| Chemical Name | 2,5-Dioxopyrrolidin-1-yl methyl isophthalate |
| CAS Number | 1334952-91-8 |
| Molecular Formula | C13H11NO6 |
| Molecular Weight | 277.23 g/mol |
| Reactive Groups | NHS Ester (Amine-reactive), Methyl Ester (Protected Acid) |
| Spacer Geometry | Rigid Aromatic (meta-substituted) |
Workflow Visualization
The following diagram illustrates the logical progression of the two-stage bioconjugation process, leveraging the orthogonal reactivity of the reagent's two functional groups.
Fig 1. Two-stage bioconjugation workflow utilizing the heterobifunctional properties of the reagent.
Protocol 1: Primary Amine Conjugation (The Forward Reaction)
Objective: Covalently attach the rigid methyl isophthalate spacer to a primary amine (e.g., a peptide N-terminus, lysine side chain, or small molecule drug core).
Mechanistic Causality: NHS esters are highly susceptible to hydrolysis. The reaction must be performed in strictly anhydrous conditions to ensure the nucleophilic attack is driven exclusively by the target amine, rather than ambient moisture. N,N-Diisopropylethylamine (DIPEA) is selected as the base over Triethylamine (TEA) because its bulky isopropyl groups render it non-nucleophilic, preventing unwanted side reactions with the NHS ester.
Step-by-Step Methodology:
-
Preparation: Dissolve the target primary amine (1.0 eq) in anhydrous DMF or DMSO to achieve a concentration of ~0.1 M.
-
Basification: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes to ensure the target amine is fully deprotonated and nucleophilic.
-
Coupling: Add 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (1.1 eq) dropwise or in small portions .
-
Incubation: Stir the mixture at room temperature (RT) under an inert atmosphere (N2 or Ar) for 2–4 hours.
-
Validation & QC (Self-Validating Step): Monitor the reaction via LC-MS. The successful formation of the conjugate is confirmed by the disappearance of the starting amine mass and the appearance of a new product peak exhibiting a precise mass shift of +162.04 Da (representing the addition of the C9H6O3 moiety).
Protocol 2: Saponification (Deprotection of the Methyl Ester)
Objective: Convert the inert terminal methyl ester into a free carboxylic acid, priming the molecule for the attachment of a secondary payload.
Mechanistic Causality: The primary challenge in this step is hydrolyzing the ester without inadvertently cleaving the newly formed amide bond. Strict adherence to temperature limits (45 °C) and base stoichiometry is critical to maintaining chemoselectivity .
Step-by-Step Methodology:
-
Solubilization: Dissolve the purified methyl ester conjugate from Protocol 1 in Methanol (MeOH). If solubility is poor, a minimal amount of THF can be added as a co-solvent.
-
Hydrolysis: Add 1.5 equivalents of aqueous NaOH (1 M).
-
Heating: Heat the reaction mixture to exactly 45 °C and stir for 16 hours . Do not exceed 50 °C, as this risks amide degradation.
-
Precipitation: Cool the mixture to RT and carefully acidify with 1 M HCl to pH 3–4. The free carboxylic acid conjugate will typically precipitate out of the solution.
-
Validation & QC (Self-Validating Step): Isolate the precipitate and analyze via 1H-NMR (in DMSO-d6 or CDCl3). The reaction is validated by the complete disappearance of the sharp singlet at ~3.9 ppm , which corresponds to the protons of the leaving methyl ester group .
Protocol 3: Secondary Activation for Dual-Action Conjugates
Objective: Reactivate the newly formed carboxylic acid to conjugate a second payload (e.g., an oxoplatin derivative for Pt(IV) prodrugs) .
Step-by-Step Methodology:
-
Dissolve the free carboxylic acid conjugate in anhydrous DMF.
-
Add TSTU (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.2 eq) and DIPEA (2.0 eq). Note: TSTU is an exceptionally efficient reagent for converting carboxylic acids back into NHS esters with short reaction times (~20 min) and high purity.
-
Stir at RT for 20–30 minutes.
-
Introduce the secondary amine target (e.g., an amino-functionalized drug core) and stir for an additional 12–24 hours.
-
Purify the final dual-action conjugate via preparative HPLC.
Data Presentation: Troubleshooting & Optimization
Table 2: Troubleshooting Matrix
| Experimental Phase | Observed Issue | Mechanistic Cause | Corrective Action |
| Amine Coupling | Low yield / Unreacted amine | Hydrolysis of NHS ester by moisture. | Dry solvents over 3Å molecular sieves; flush system with Ar/N2. |
| Amine Coupling | Multiple side products | Base acting as a nucleophile. | Switch from TEA to sterically hindered DIPEA. |
| Saponification | Cleavage of amide bond | Excessive heat or base concentration. | Strictly maintain 45 °C and limit NaOH to 1.5 equivalents. |
| Saponification | Incomplete deprotection | Poor solubility of the conjugate. | Add a co-solvent (e.g., THF) to the methanolic NaOH mixture. |
References
-
[1] Novel design of dual-action Pt(IV) anticancer pro-drugs based on cisplatin and derivatives of the tyrosine kinase inhibitors imatinib and nilotinib, Dalton Transactions (RSC Publishing). Available at:[Link]
-
[2] Dalton Transactions - Supplementary Methodology, RSC Publishing. Available at:[Link]
Sources
2,5-Dioxopyrrolidin-1-yl methyl isophthalate reaction conditions for optimal labeling
Application Note: Optimization of 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate Labeling
Part 1: Introduction & Chemical Logic
2,5-Dioxopyrrolidin-1-yl methyl isophthalate (also known as the NHS ester of monomethyl isophthalate) is a specialized heterobifunctional reagent used to introduce a methyl isophthaloyl moiety onto primary amine-containing targets (proteins, peptides, or amine-functionalized surfaces).[1]
Structurally, this compound possesses two distinct functional groups:[1][2][3][4][5]
-
NHS Ester (N-hydroxysuccinimide): An amine-reactive electrophile that facilitates rapid conjugation under physiological conditions.[1]
-
Methyl Ester: A relatively stable ester group at the meta position.[1] This group serves as a "masked" carboxylate.[1] Post-conjugation, it can be retained as a hydrophobic handle or hydrolyzed (chemically or enzymatically) to regenerate a free carboxylic acid, effectively converting a positively charged amine into a negatively charged carboxylate (charge reversal).[1]
Mechanistic Insight (The "Why"):
Unlike aliphatic NHS esters (e.g., NHS-PEG), this reagent is an aromatic NHS ester .[1] The benzene ring confers greater hydrolytic stability compared to aliphatic counterparts, allowing for more controlled labeling reactions.[1] However, the electron-withdrawing nature of the meta-methoxycarbonyl group ensures the NHS ester remains sufficiently activated for nucleophilic attack by primary amines (
Part 2: Critical Reaction Parameters
To achieve optimal labeling efficiency (high yield, minimal hydrolysis), the following parameters must be strictly controlled.
Solvent System (Solubility vs. Stability)
-
Challenge: The reagent is hydrophobic and prone to hydrolysis in aqueous buffers.[1]
-
Solution: Dissolve the reagent in anhydrous water-miscible organic solvents.
-
Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1]
-
Standard: Prepare a 10–50 mM stock solution immediately before use.[1] Discard unused stock as moisture in the air rapidly deactivates the NHS ester.[1]
Buffer Composition & pH
-
Optimal pH: 8.0 – 8.5.[1]
-
Logic: The
of the -amino group of Lysine is ~10.[1]5. At pH 8.0–8.5, a sufficient fraction of amines are unprotonated (nucleophilic) to react, while the pH is not high enough to cause rapid hydrolysis of the NHS ester.[1] -
Forbidden Buffers: Primary amines (Tris, Glycine, Ethanolamine).[1] These will compete with your target.
-
Recommended Buffers:
Stoichiometry (Molar Excess)
-
Protein Labeling: 10-fold to 20-fold molar excess of reagent over protein.[1]
-
Small Molecule/Peptide: 1.1-fold to 1.5-fold molar excess.[1]
-
Reasoning: Hydrolysis is the main competing reaction.[1] An excess ensures the target amine is modified before the reagent is depleted by water.[1]
Part 3: Step-by-Step Experimental Protocol
Materials Required
-
Reagent: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (CAS 1334952-91-8).[1][4][5][6][7]
-
Target: Protein/Peptide (e.g., BSA, Antibody, or synthetic amine) at 1–10 mg/mL.[1]
-
Solvent: Anhydrous DMSO (Grade:
99.9%, stored over molecular sieves).[1] -
Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.[1]
-
Desalting Column: Sephadex G-25 or equivalent (for purification).
Protocol: Protein Labeling Workflow
-
Buffer Exchange (Pre-Reaction): Ensure the protein is in an amine-free buffer (pH 8.3). If the protein is in Tris or contains Azide, dialyze or desalt into 0.1 M Sodium Bicarbonate.[1]
-
Reagent Preparation:
-
Conjugation Reaction:
-
Add the reagent solution to the protein solution dropwise while gently vortexing.[1]
-
Final Solvent Concentration: Ensure the final volume of DMSO does not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate for 1 hour at Room Temperature (20–25°C) or 2 hours at 4°C .
-
Tip: Aromatic NHS esters react slightly slower than aliphatic ones; 1 hour is usually sufficient, but 2 hours ensures completion.
-
-
Quenching (Optional but Recommended): Add 1 M Tris-HCl (pH 8.0) or 1 M Glycine to a final concentration of 50 mM. Incubate for 15 minutes to quench unreacted NHS esters.
-
Purification: Remove excess reagent and hydrolysis byproducts (N-hydroxysuccinimide and Monomethyl isophthalate) using a Desalting Column (e.g., PD-10) or Dialysis cassette.[1] Elute in PBS (pH 7.4) or storage buffer.[1]
Part 4: Visualization of Reaction Logic
The following diagram illustrates the competitive kinetics between the desired aminolysis (labeling) and the competing hydrolysis, alongside the post-labeling utility (hydrolysis of the methyl ester).
Figure 1: Reaction pathway showing the competition between amine conjugation and hydrolysis, and the optional downstream conversion of the methyl ester.[1][5]
Part 5: Data Summary & Troubleshooting
Table 1: Optimization Matrix
| Parameter | Optimal Condition | Consequence of Deviation |
| pH | 8.3 ( | < 7.5: Low reactivity (amine protonated).[1] > 9.0: Rapid hydrolysis of NHS ester. |
| Solvent | DMSO / DMF (Anhydrous) | Water/Alcohols: Immediate deactivation of reagent.[1] |
| Temperature | 20–25°C | > 37°C: Increases hydrolysis rate significantly.[1] |
| Time | 30 – 60 mins | > 4 hours: Protein degradation risk; no yield benefit.[1] |
| Molar Excess | 20x (Protein), 1.5x (Small Mol) | Too Low: Poor labeling efficiency.[1] Too High: Precipitation or over-labeling (aggregation).[1] |
Troubleshooting Guide:
-
Low Labeling Efficiency:
-
Precipitation:
Part 6: References
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (The authoritative text on NHS-ester chemistry and reaction optimization). [1]
-
Banerjee, S., et al. (2023).[1][5] "Pt(IV) pro-drugs with axial methyl isophthalate ligands." Dalton Transactions.[1] (Demonstrates the synthesis and stability of methyl isophthalate NHS esters).
-
Mattson, G., et al. (1993).[1] "A practical approach to crosslinking."[1] Molecular Biology Reports. (Foundational study on NHS ester half-lives and pH dependence).
-
BLD Pharm. (2024).[1] "Product Datasheet: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (CAS 1334952-91-8)." (Chemical properties and solubility data).
Sources
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate, 2512227-14-2 | BroadPharm [broadpharm.com]
- 4. 1251533-33-1|2,5-Dioxopyrrolidin-1-yl 4-(trifluoromethyl)benzoate|BLD Pharm [bldpharm.com]
- 5. 1993149-90-8|2,5-Dioxopyrrolidin-1-yl 3-ethoxybenzoate|BLD Pharm [bldpharm.com]
- 6. 2748609-72-3|2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methylbenzoate|BLD Pharm [bldpharm.com]
- 7. 1334952-91-8|2,5-Dioxopyrrolidin-1-yl methyl isophthalate|BLD Pharm [bldpharm.com]
Advanced Protocol: Preparing Protein Samples for Crosslinking with 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate
Introduction & Mechanistic Rationale
In modern bioconjugation and drug development, achieving controlled, orthogonal protein crosslinking is a critical challenge. Traditional homobifunctional crosslinkers (e.g., DSS or BS3) often lead to uncontrolled homopolymerization and precipitation when applied directly to protein mixtures.
To circumvent this, 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (CAS: 1334952-91-8) is utilized as a highly specialized, heterobifunctional-like modifier. The molecule features two distinct reactive handles:
-
N-hydroxysuccinimide (NHS) Ester : An activated ester that rapidly and specifically acylates primary amines (N-terminal
-amines and Lysine -amines) at physiological pH. -
Methyl Ester : A "non-activated ester" that remains highly stable in aqueous environments.
As highlighted in recent macromolecular engineering studies [1], non-activated esters are exceptionally valuable as bioorthogonal reactive handles. They resist premature hydrolysis—a common failure point for maleimides or activated esters—and can be selectively engaged later via catalytic aminolysis, transesterification, or hydrazinolysis to achieve precise, step-wise crosslinking [1, 3].
This application note details the rigorous preparation, conjugation, and purification required to successfully functionalize proteins with this reagent, establishing a self-validating workflow for downstream crosslinking.
Experimental Workflow & Chemical Logic
The success of NHS-ester chemistry relies on a delicate kinetic balance: maximizing the nucleophilic attack of the unprotonated protein amine while minimizing the competing hydrolysis of the NHS ester by hydroxide ions (
Workflow for protein conjugation and crosslinking using NHS-methyl isophthalate.
Quantitative Guidelines & Data Presentation
To ensure reproducibility, the reaction conditions must be tailored to the specific protein concentration and buffer system. Below are the validated parameters for optimizing the conjugation efficiency [2].
Table 1: Buffer Systems for NHS-Ester Conjugation
| Buffer System | Compatibility | Mechanistic Rationale |
| PBS (Phosphate Buffered Saline) | Excellent | Contains no primary amines; maintains a stable pH of 7.2–7.5, perfectly balancing amine nucleophilicity and NHS stability. |
| HEPES | Excellent | Amine-free with strong buffering capacity at pH 7.5–8.0. |
| Tris, Glycine, Ammonium Salts | Incompatible | Contains primary amines that will competitively act as nucleophiles, irreversibly quenching the NHS ester. |
| Sodium Bicarbonate | Good | Useful for higher pH (8.0–8.5) if rapid reaction is needed, though the rate of NHS hydrolysis increases significantly. |
Table 2: Reagent Molar Excess Guidelines
| Protein Concentration | Recommended Molar Excess | Justification |
| < 1 mg/mL | 20- to 50-fold | High excess compensates for increased water hydrolysis at low protein concentrations, driving the bimolecular reaction. |
| 1 - 5 mg/mL | 10- to 20-fold | Optimal balance; ensures high conversion without excessive off-target acylation (e.g., Tyrosine or Serine hydroxyls). |
| > 5 mg/mL | 5- to 10-fold | High protein concentration naturally drives the reaction efficiently; lower excess prevents detrimental over-modification. |
Step-by-Step Methodology
Phase 1: Protein Preparation (Buffer Exchange)
Causality: Exogenous primary amines from storage buffers (e.g., Tris) will outcompete the protein's lysine residues for the NHS ester. They must be completely removed prior to conjugation.
-
Equilibrate a size-exclusion desalting column (e.g., Sephadex G-25 or Zeba Spin) with an amine-free buffer (e.g., 1X PBS, pH 7.4).
-
Load the protein sample onto the column and elute according to the manufacturer's centrifugal or gravity-flow instructions.
-
Quantify the recovered protein concentration using a BCA or Bradford assay to accurately calculate the required molar excess of the crosslinker.
Phase 2: Reagent Preparation
Causality: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate is highly susceptible to moisture-induced hydrolysis. It must be dissolved in an anhydrous organic solvent immediately before use.
-
Allow the sealed vial of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate to fully equilibrate to room temperature before opening to prevent atmospheric condensation.
-
Dissolve the reagent in anhydrous, amine-free DMSO or DMF to create a highly concentrated stock solution (typically 10–50 mM). Note: Do not store this stock solution in aqueous environments; prepare fresh for each use.
Phase 3: Conjugation Reaction
Causality: The reaction relies on a nucleophilic acyl substitution. Maintaining the organic solvent below 10% (v/v) prevents protein denaturation while keeping the hydrophobic reagent in solution.
-
Calculate the required volume of the reagent stock based on the protein concentration and the guidelines in Table 2 .
-
Add the calculated volume of the reagent dropwise to the protein solution while vortexing gently. Ensure the final concentration of DMSO/DMF does not exceed 5–10% (v/v).
-
Incubate the reaction mixture at room temperature (
) for 1 to 2 hours, or at for 4 to 12 hours.
Phase 4: Quenching and Purification
Causality: Any unreacted NHS ester must be neutralized to prevent off-target toxicity or uncontrolled reactions during downstream assays.
-
Add 1 M Tris-HCl (pH 7.5) to the reaction mixture to achieve a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature. The primary amines in Tris will rapidly consume all residual NHS esters.
-
Remove the quenched byproducts (methyl isophthalate-Tris conjugates) and the organic solvent via a second round of desalting or extensive dialysis against your chosen storage buffer.
Phase 5: Downstream Crosslinking (Methyl Ester Activation)
Causality: The protein is now functionalized with stable methyl isophthalate handles. Because it is a non-activated ester, it will not spontaneously crosslink.
-
Aminolysis/Transamidation: To crosslink the modified protein to another amine-bearing surface or protein, introduce a diamine linker and a suitable biological catalyst (or mild alkaline conditions) to drive the amidation of the methyl ester [1].
-
Hydrazinolysis: Alternatively, treat the modified protein with hydrazine hydrate to convert the methyl ester into a reactive hydrazide. This hydrazide can then be orthogonally crosslinked to oxidized carbohydrates (aldehydes) on target glycoproteins [2].
References
-
Van Guyse, J. F. R., Bernhard, Y., Podevyn, A., & Hoogenboom, R. (2023). Non-activated Esters as Reactive Handles in Direct Post-Polymerization Modification. Angewandte Chemie International Edition, 62(40), e202303841. URL:[Link]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. URL:[Link]
-
Stephen, D. W., et al. (2023). Novel design of dual-action Pt(IV) anticancer pro-drugs based on cisplatin and derivatives of the tyrosine kinase inhibitors imatinib and nilotinib. Dalton Transactions, 52, 14110-14122. URL:[Link]
Troubleshooting & Optimization
optimizing 2,5-Dioxopyrrolidin-1-yl methyl isophthalate crosslinking efficiency
Technical Support Center: Optimizing 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate Efficiency
Executive Summary: The Chemistry of Aromatic NHS Esters
Welcome to the technical support center for 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (also known as Methyl 3-(succinimidyloxycarbonyl)benzoate).
To optimize efficiency, you must first understand the specific chemical behavior of this reagent. Unlike standard aliphatic crosslinkers (e.g., DSS, BS3), this molecule is an aromatic NHS ester .
-
The Stability Advantage: The benzene ring provides resonance stabilization to the carbonyl group. This makes the NHS ester more resistant to hydrolysis (degradation by water) than aliphatic counterparts, allowing for longer reaction times.
-
The Reactivity Trade-off: This same stability means it reacts slower with primary amines. Therefore, pH optimization is critical to drive the reaction forward before hydrolysis occurs.
-
The Solubility Challenge: The isophthalate core is highly hydrophobic. Without proper organic solvent handling, the reagent will precipitate upon contact with aqueous buffers, resulting in near-zero efficiency.
Module 1: Critical Reaction Parameters
The following parameters are non-negotiable for high-efficiency conjugation.
Solvent & Solubility (The #1 Failure Point)
This reagent is insoluble in water . You cannot add the solid directly to your protein solution.
-
Protocol: Dissolve the reagent in high-quality, anhydrous DMSO or DMF immediately before use.
-
Concentration: Prepare a 10–50 mM stock solution.
-
Aqueous Tolerance: The final organic solvent concentration in the protein mixture should be 5–10% (v/v) . Below 5%, the reagent may micro-precipitate (turning the solution milky), rendering it unreactive.
pH Optimization (The Kinetic Control)
Because aromatic NHS esters react slower, you must use a pH that favors the unprotonated state of the primary amine (the nucleophile).[1]
-
Optimal pH: 8.3 – 8.5 .
-
Why? At pH 7.0, the reaction rate of aromatic NHS esters is often too slow to compete with hydrolysis over long periods. At pH > 9.0, hydrolysis becomes dominant.
-
Buffer Selection: Use Phosphate-buffered saline (PBS) adjusted to pH 8.3 or Bicarbonate/Carbonate buffer. Avoid Tris or Glycine , as they contain competing amines.[2]
Stoichiometry
-
Standard: 10-fold to 20-fold molar excess of reagent over protein.[1]
-
High Density: For dense surface loading, go up to 50-fold, but monitor for protein precipitation due to hydrophobicity changes.
Module 2: Standard Operating Procedure (SOP)
Objective: Conjugation of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate to a target protein (e.g., IgG).
Reagents Required:
-
Target Protein (1–10 mg/mL) in Carbonate-Bicarbonate Buffer, pH 8.5.
-
Reagent Stock: 50 mM in Anhydrous DMSO.
-
Desalting Column (e.g., Sephadex G-25) or Dialysis Cassette.
Protocol:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (pH 8.5). If the protein is in Tris, dialyze extensively against PBS/Carbonate.
-
Solubilization: Dissolve the crosslinker in dry DMSO. Note: Use a fresh pipette tip to avoid introducing moisture into the DMSO stock.
-
Addition: While gently vortexing the protein solution, slowly add the dissolved reagent.
-
Critical: Do not dump the DMSO solution in at once; add dropwise to prevent local high concentrations that cause precipitation.
-
-
Incubation: Incubate for 1–2 hours at Room Temperature or 4 hours at 4°C .
-
Note: Aromatic NHS esters require longer incubation than the standard 30 minutes used for aliphatic esters.
-
-
Quenching (Optional): Add 1M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Remove excess reagent and hydrolyzed byproducts using a desalting column equilibrated with your storage buffer (e.g., PBS, pH 7.4).
Module 3: Troubleshooting Guide (FAQ)
Q1: The solution turned cloudy immediately after adding the reagent. What happened?
Diagnosis: The reagent precipitated ("crashed out") because the aqueous environment was too hydrophilic or the stock concentration was too high. Solution:
-
Increase the final DMSO/DMF concentration to 10%.
-
Dilute the protein solution slightly (maintain >1 mg/mL).
-
Add the reagent slower while vortexing.
Q2: My conjugation yield is very low (<10%). Why?
Diagnosis: Likely hydrolysis or pH issues .[3] Solution:
-
Check pH: Ensure your reaction buffer is strictly pH 8.3–8.5.
-
Check Reagent Quality: NHS esters degrade with moisture. If your DMSO stock was old or the solid bottle was left open, the NHS group is likely already hydrolyzed. Always use fresh reagent.
-
Check Buffer: Did you use Tris, Glycine, or contain Sodium Azide? These interfere with the reaction.
Q3: Is this a crosslinker or a labeling reagent?
Clarification: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate is technically a heterobifunctional linker .
-
Site A (NHS): Reacts with amines (Lysine).[1]
-
Site B (Methyl Ester): This is relatively inert under conjugation conditions.
-
Note: If you intended to link two proteins together (crosslinking), you likely need Disuccinimidyl Isophthalate , which has two NHS groups. This reagent will only "cap" your amines with a methyl isophthalate group.
Module 4: Visualizing the Mechanism
The following diagram illustrates the competition between the desired conjugation (Aminolysis) and the failure mode (Hydrolysis), specifically tailored for aromatic NHS esters.
Figure 1: Reaction pathway showing the competition between Aminolysis (Conjugation) and Hydrolysis.[4] Note that for aromatic esters, pH 8.5 is required to favor the green path.
Module 5: Troubleshooting Flowchart
Use this logic tree to diagnose experimental failures.
Figure 2: Step-by-step troubleshooting logic for identifying the root cause of low efficiency.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 3: Zero-Length Crosslinkers and Chapter 4: Homobifunctional Crosslinkers).
-
Thermo Fisher Scientific. Crosslinking Technical Handbook. (Section: NHS-Ester Chemistry).[2][4][5][6]
-
BenchChem. Optimizing Bioconjugation: A Guide to NHS Ester Reactions.
-
Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
Technical Support Center: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate
Here is the technical support center for preventing the hydrolysis of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate.
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing, Troubleshooting, and Quantifying Hydrolysis
Welcome to the technical support center for 2,5-Dioxopyrrolidin-1-yl methyl isophthalate. As a Senior Application Scientist, I've designed this guide to move beyond simple instructions and provide you with the causal understanding required to master the use of this powerful amine-reactive crosslinker. The inherent reactivity of N-hydroxysuccinimide (NHS) esters, which makes them invaluable for creating stable amide bonds with proteins and peptides, also renders them highly susceptible to hydrolysis.[1][2] This guide is structured to help you proactively prevent this competing reaction, troubleshoot issues when they arise, and maintain the integrity of your experiments.
Section 1: The Core Challenge: Aminolysis vs. Hydrolysis
The utility of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate is defined by a single chemical competition: the reaction of the NHS ester with your target primary amine (aminolysis) versus its reaction with water (hydrolysis).[1][3] While primary amines are stronger nucleophiles than water, the sheer molar excess of water in aqueous buffers makes hydrolysis a significant and constant threat to your conjugation efficiency.[1][4]
Q1: What is the fundamental mechanism of NHS ester hydrolysis?
A1: Both the desired aminolysis and the undesired hydrolysis are nucleophilic acyl substitution reactions. A nucleophile (either the lone pair of electrons on a primary amine or on a water/hydroxide molecule) attacks the electron-deficient carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the N-hydroxysuccinimide (NHS) leaving group. The outcome is either a stable amide bond with your target molecule or an inactive, hydrolyzed carboxylic acid, rendering the crosslinker useless for that reaction.[4][5]
Section 2: Proactive Prevention: Storage and Handling Best Practices
The first line of defense against hydrolysis is meticulous storage and handling, which aims to minimize the reagent's exposure to moisture.
Q2: What are the ideal long-term storage conditions for solid 2,5-Dioxopyrrolidin-1-yl methyl isophthalate?
A2: The compound should be stored as a dry powder at -20°C in a tightly sealed vial, preferably within a desiccator containing a drying agent like calcium chloride.[6][7] This minimizes both ambient moisture and the rate of any potential degradation. Protecting the vial from light is also recommended.
Q3: I need to weigh out the powder. What is the correct procedure for removing the vial from the freezer?
A3: This is a critical control point. Never open a cold vial. Before opening, you must allow the vial to equilibrate completely to room temperature (this can take 30-60 minutes).[1][6][8] Opening a cold vial will cause atmospheric moisture to immediately condense onto the cold powder, introducing water and initiating hydrolysis.[9] If possible, handle the compound in a glove box or under a stream of dry inert gas like nitrogen or argon.[8]
Q4: How should I prepare and store stock solutions of the crosslinker?
A4: Stock solutions are best prepared fresh for each experiment. Since most NHS esters have limited solubility in aqueous buffers, they are typically first dissolved in a water-miscible anhydrous organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[10][11]
-
Causality: The key is to use an anhydrous (water-free) grade of the solvent. Standard-grade DMSO is highly hygroscopic and can absorb enough atmospheric moisture to degrade the NHS ester.[8][10] Degraded DMF can also contain amine impurities that will react with your crosslinker.[12]
-
Protocol: Briefly centrifuge the vial of powder to ensure all of it is at the bottom. Under dry conditions, add the required volume of anhydrous DMSO or DMF to create a concentrated stock (e.g., 1-10 mg/mL).[6][12]
-
Storage: Do not store NHS esters in aqueous solutions. [10] If you must store a stock solution in an anhydrous solvent, dispense it into small, single-use aliquots, purge with inert gas, seal tightly, and store at -20°C or -80°C for a very limited time (a few days at most is a safe guideline).[9][8] DMF has the advantage of not freezing at -20°C, avoiding freeze-thaw cycles.[8]
Section 3: In the Trenches: Optimizing Reaction Conditions
During the experiment, your choice of buffer, pH, and temperature will determine the winner of the aminolysis vs. hydrolysis race.
Q5: What is the most critical parameter to control during the conjugation reaction?
A5: The pH of the reaction buffer is, without question, the most critical factor.[1][3][11] The reaction is a compromise:
-
Below pH 7.2: Primary amines on your protein (e.g., the epsilon-amino group of lysine) are increasingly protonated (-NH₃⁺). This protonated form is not nucleophilic and will not react with the NHS ester.[3][10]
-
Optimal Range (pH 7.2 - 8.5): This range provides a sufficient concentration of deprotonated, reactive primary amines (-NH₂) for efficient labeling while keeping the rate of hydrolysis manageable.[5][10][13] The most commonly recommended pH is between 8.3 and 8.5.[3][12][14]
-
Above pH 8.5: The concentration of hydroxide ions (OH⁻) increases, dramatically accelerating the rate of NHS ester hydrolysis and reducing the yield of your desired conjugate.[3][10][11]
Q6: Which buffers should I use, and which must I absolutely avoid?
A6: The choice of buffer is non-negotiable for success.
-
Recommended Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), sodium phosphate, sodium bicarbonate, HEPES, or borate buffers.[3][5]
-
Incompatible Buffers: Never use buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[3][6][10] These buffers will act as competing nucleophiles, reacting with the 2,5-Dioxopyrrolidin-1-yl methyl isophthalate and quenching the reaction before it can label your target molecule.[10] Tris or glycine can, however, be added at the end of the incubation period to intentionally quench any remaining active NHS ester.[6][13]
Q7: How do temperature and concentration influence the reaction?
A7:
-
Temperature: Reactions are typically performed between 4°C and room temperature (20-25°C).[5] Lowering the temperature to 4°C slows down both aminolysis and hydrolysis. This can be advantageous for minimizing hydrolysis, especially during long incubation times (e.g., overnight) or with sensitive proteins.[5][10]
-
Concentration: Higher concentrations of your protein (e.g., >2 mg/mL) and the crosslinker favor the desired bimolecular aminolysis reaction over the unimolecular hydrolysis reaction (in which water is the second reactant).[3][10]
Data Summary: Impact of pH and Temperature on NHS Ester Stability
The stability of an NHS ester is often reported as its half-life (t½), the time it takes for 50% of the reagent to degrade. The following table consolidates data for typical NHS esters, which provides a strong guideline for 2,5-Dioxopyrrolidin-1-yl methyl isophthalate.
| pH | Temperature (°C) | Approximate Half-life (t½) |
| 7.0 | 0°C | 4 - 5 hours[13][15] |
| 8.0 | 4°C | ~ 1 - 2 hours |
| 8.5 | 4°C | ~ 30 - 60 minutes |
| 8.6 | 4°C | ~ 10 minutes[13][15] |
As this data clearly shows, even a small increase in pH dramatically shortens the active lifespan of the crosslinker in your reaction buffer.
Section 4: Troubleshooting Workbench
Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for diagnosing hydrolysis-related issues.
Q8: My conjugation yield is very low or zero. How can I determine if hydrolysis is the cause?
A8: Low yield is the primary symptom of premature hydrolysis. Use the following workflow to diagnose the problem.
Section 5: Quality Control Protocol
Trustworthiness in science comes from self-validating systems. Before starting a critical experiment, especially with an older vial of crosslinker, you can perform a simple qualitative test to confirm its reactivity.
Q9: How can I quickly test if my solid 2,5-Dioxopyrrolidin-1-yl methyl isophthalate is still active?
A9: This protocol leverages the fact that the N-hydroxysuccinimide (NHS) byproduct released during hydrolysis has a strong UV absorbance around 260 nm.[11][13][16] By intentionally forcing hydrolysis with a base and observing the corresponding increase in absorbance, you can confirm the presence of active, unhydrolyzed ester.[17][18]
Protocol: Qualitative UV-Vis Test for NHS Ester Activity
Materials:
-
2,5-Dioxopyrrolidin-1-yl methyl isophthalate
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
Anhydrous DMSO or DMF (if reagent is not water-soluble)
-
0.5 M NaOH
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Reagent Solution Preparation: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer. If it is not soluble, first dissolve it in a minimal volume (e.g., 200 µL) of anhydrous DMSO/DMF, then add it to the buffer.[17][18]
-
Control Preparation: Prepare a control cuvette containing only the buffer and the same amount of organic solvent (if used).
-
Initial Absorbance (A_initial): Zero the spectrophotometer at 260 nm using the control cuvette. Measure and record the absorbance of your NHS ester solution. This reading represents any pre-existing NHS or other absorbing impurities.
-
Forced Hydrolysis: To 1 mL of your NHS ester solution, add 100 µL of 0.5 M NaOH.[17][18] Vortex the solution for 30 seconds.
-
Final Absorbance (A_final): Immediately (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[18]
-
Rationale: Concentrated base can degrade the released NHS, so a prompt reading is essential for accuracy.[18]
-
Interpreting the Results:
-
Active Reagent: If A_final is significantly greater than A_initial, your 2,5-Dioxopyrrolidin-1-yl methyl isophthalate contains active ester that can be hydrolyzed to release NHS. The reagent is active.[18]
-
Inactive (Hydrolyzed) Reagent: If A_final is not measurably greater than A_initial, the reagent was likely already fully hydrolyzed. It is inactive and should be discarded.[18]
By diligently applying these principles of storage, handling, reaction optimization, and quality control, you can effectively mitigate the risks associated with hydrolysis and ensure the successful and reproducible application of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate in your research.
References
-
N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis. (2024, April 16). Amerigo Scientific. Retrieved from [Link]
-
Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? (2014, August 1). ResearchGate. Retrieved from [Link]
-
Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC). (2015, June 22). RSC Publishing. Retrieved from [Link]
-
Stability of NHS esters of mPEG5k under accelerated conditions. Effects... (n.d.). ResearchGate. Retrieved from [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research. Retrieved from [Link]
-
NHS ester protocol for labeling proteins. (n.d.). Abberior Instruments. Retrieved from [Link]
-
Determine the Reactivity of NHS Esters on Biotinylation and Crosslinkering Reagents. (n.d.). G-Biosciences. Retrieved from [Link]
-
2,5-Dioxopyrrolidin-1-yl methyl phthalate. (n.d.). Polysil. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,5-Dioxopyrrolidin-1-yl methyl phthalate | Polysil [polycil.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
troubleshooting low yield in protein labeling with 2,5-Dioxopyrrolidin-1-yl methyl isophthalate
Executive Summary & Chemistry Overview
You are experiencing low yields when labeling proteins with 2,5-Dioxopyrrolidin-1-yl methyl isophthalate . To troubleshoot this, we must first deconstruct the reagent's chemistry.
This molecule is a heterobifunctional precursor acting here as a labeling agent.
-
The Reactive Head: The "2,5-Dioxopyrrolidin-1-yl" group is an N-hydroxysuccinimide (NHS) ester .[1] It reacts efficiently with primary amines (
) on lysine residues and the N-terminus of proteins to form stable amide bonds.[2][3] -
The Core Payload: The "methyl isophthalate" moiety contains an aromatic ring and a methyl ester. This core is hydrophobic , which significantly influences solubility and protein stability during labeling.
The Root Cause of Low Yield: Low yield in NHS chemistry is almost always a competition between two reactions: the desired Amine Acylation (labeling) and the undesired Hydrolysis (reaction with water).[4]
Mechanism of Action & Failure Modes
Figure 1: The Kinetic Competition. Success depends on Pathway A outpacing Pathway B. High pH accelerates both, but low pH shuts down Pathway A completely.
Critical Reaction Parameters (The "Why")
Before adjusting your protocol, review these three critical pillars. 90% of failures stem from violating these rules.
A. Buffer Incompatibility (The "Silent Killer")
Issue: You cannot use Tris, Glycine, or Imidazole buffers. Reason: These buffers contain primary amines.[3][5][6] The NHS ester cannot distinguish between a lysine on your protein and a glycine molecule in your buffer. Because buffer salts are present in molar excess compared to your protein, they will consume 99% of your reagent. Solution: Use Phosphate (PBS), Bicarbonate, HEPES, or Borate buffers.[7][8]
B. pH Balance (The "Goldilocks Zone")
Issue:
-
pH < 7.0: Reaction is too slow. The
-amino group of lysine has a of . At neutral pH, it is protonated ( ) and non-nucleophilic. -
pH > 9.0: Hydrolysis dominates. The half-life of NHS esters drops from hours at pH 7 to minutes at pH 9. Solution: Maintain pH 8.0 – 8.5 . This ensures enough deprotonated lysines are available to react before the reagent hydrolyzes.
C. Solubility (The "Hydrophobic Crash")
Issue: Methyl isophthalate is aromatic and poorly soluble in water. If you add it directly to aqueous buffer, it will precipitate or form "micro-aggregates," rendering it unreactive. Solution: Dissolve the reagent in anhydrous DMSO or DMF first, then dilute into the protein solution. Keep the final organic solvent concentration below 10% to avoid protein denaturation.
Troubleshooting Guide (Q&A)
Q1: My yield is <10%. I am using PBS at pH 7.2. What is wrong?
Diagnosis: The pH is too low. Explanation: At pH 7.2, only a tiny fraction of lysine residues are deprotonated and reactive. Meanwhile, hydrolysis is slowly destroying your reagent. Action: Adjust your reaction buffer to pH 8.3 using 1M Sodium Bicarbonate. Alternatively, use a Borate buffer at pH 8.5.[9]
Q2: The reagent precipitated immediately upon addition to the protein.
Diagnosis: Solvent shock or poor solubility. Explanation: The hydrophobic isophthalate core crashed out of solution when hitting the aqueous phase. Action:
-
Dissolve the reagent in anhydrous DMSO at a high concentration (e.g., 10-20 mM).
-
Add the DMSO solution to the protein slowly while vortexing.
-
Ensure the final DMSO concentration is 5-10% (v/v).
Q3: I see no labeling, and I’m using "Amine-Free" PBS.
Diagnosis: Hidden amines or "Old" Reagent. Explanation:
-
Reagent Hydrolysis: NHS esters are moisture-sensitive.[2][3] If the desiccant in your storage vial turned pink, the reagent is likely already hydrolyzed to the carboxylic acid (dead).
-
Additives: Does your protein stock contain BSA or Gelatin as a stabilizer? These are proteins full of lysines that will sponge up your reagent. Action: Use a fresh aliquot of reagent (store at -20°C under argon/nitrogen). Ensure protein is carrier-free.
Q4: My protein aggregated/precipitated after labeling.
Diagnosis: Over-labeling (Hydrophobic Masking). Explanation: You attached too many hydrophobic methyl isophthalate groups to the protein surface, causing it to unfold or stick together. Action: Reduce the molar excess of reagent. If you used a 20-fold excess, try a 5-fold or 10-fold excess .
Diagnostic Flowchart
Use this decision tree to identify your specific failure point.
Figure 2: Step-by-step diagnostic workflow.
Optimized Protocol
This protocol is designed to maximize yield for hydrophobic NHS reagents.
Materials
-
Protein: Purified, >1 mg/mL in amine-free buffer (PBS).
-
Reagent: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate.
-
Solvent: Anhydrous DMSO (fresh, high grade).
-
Buffer adjustment: 1 M Sodium Bicarbonate (pH 8.5).
Step-by-Step Procedure
-
Buffer Exchange (If necessary): Ensure protein is in PBS (pH 7.2-7.4). If it is in Tris, dialyze or use a desalting column (e.g., Zeba Spin, PD-10) to exchange into PBS.
-
pH Adjustment: Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.5) to your protein solution.[6][7][10]
-
Why? This raises the final pH to ~8.3, activating the lysines without causing long-term alkaline damage.
-
-
Reagent Preparation: Weigh the reagent and dissolve in anhydrous DMSO to a concentration of 10 mM .
-
Reaction Setup: Add the reagent solution to the protein sample.
-
Target Ratio: Start with a 20-fold molar excess of reagent to protein.
-
Volume Limit: Ensure DMSO volume is <10% of the total reaction volume.
-
Mixing: Pipette up and down rapidly or vortex gently immediately upon addition to prevent local precipitation.
-
-
Incubation: Incubate for 1 hour at Room Temperature or 2 hours on ice .
-
Note: Room temperature drives the reaction faster, which is better for beating hydrolysis.
-
-
Quenching: Add 1/10th volume of 1 M Tris (pH 8.0) or Glycine.[2] Incubate for 15 minutes.
-
Why? This reacts with any remaining NHS ester, preventing it from reacting with other proteins if you mix samples later.
-
-
Purification: Remove excess reagent and organic solvent using a desalting column or dialysis against your final storage buffer.
Data Summary: Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Zero Yield | Buffer contains amines (Tris/Glycine).[2] | Exchange buffer to PBS or Bicarbonate. |
| Low Yield (<10%) | pH too low (< 7.5). | Adjust pH to 8.3 using Sodium Bicarbonate. |
| Low Yield (<10%) | Reagent hydrolysis (wet DMSO or old stock). | Use fresh anhydrous DMSO; use fresh reagent. |
| Precipitation | Reagent insolubility. | Dissolve in DMSO first; ensure <10% v/v in reaction.[3] |
| Protein Loss | Over-labeling caused aggregation. | Reduce molar excess (e.g., from 20x to 10x). |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS ester chemistry and hydrolysis rates).
-
Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Protocols.[10] Retrieved March 6, 2026.
-
BenchChem. (2025).[4][5][6] Troubleshooting Low Yield in NHS Ester Conjugation Reactions. Technical Support Center.[4]
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. (Foundational paper on buffer compatibility).
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. confluore.com [confluore.com]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. goldbio.com [goldbio.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
side reactions of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate with buffers
This guide is structured as a direct-response Technical Support Center for researchers utilizing 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (an NHS-activated methyl ester of isophthalic acid).
Senior Application Scientist Desk Topic: Troubleshooting Buffer Incompatibilities & Side Reactions Status: Operational
Executive Summary: The Chemistry at Play
You are working with a heterobifunctional-like reagent containing a highly reactive N-hydroxysuccinimide (NHS) ester and a relatively stable methyl ester.
-
The Goal: React the NHS ester with a primary amine (lysine, N-terminus) on your target molecule to form a stable amide bond.[1]
-
The Hazard: The NHS ester is labile.[2] It does not discriminate between the amines on your protein and the amines in your buffer. Furthermore, it fights a constant battle against hydrolysis (reaction with water).
Part 1: Critical Troubleshooting (Q&A)
Q1: My conjugation yield is near zero, but the reagent was fresh. What happened?
Diagnosis: You likely used a primary amine buffer (e.g., Tris or Glycine ) during the conjugation step.
The Mechanism: NHS esters react with nucleophilic amines.[1] Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that is often present at concentrations (10–100 mM) orders of magnitude higher than your target protein (µM range). The reagent reacts with the Tris buffer instead of your protein, effectively "quenching" itself instantly.
Corrective Action:
-
Buffer Exchange: Immediately dialyze or desalt your protein into an amine-free buffer.
-
Recommended: Phosphate-buffered saline (PBS), HEPES, MOPS, or Bicarbonate.
-
-
Verify pH: Ensure the pH is 7.2–8.0. (See Q2).
Q2: The reagent turned into a milky white precipitate upon addition. Is it ruined?
Diagnosis: This is a solubility mismatch . The isophthalate core is aromatic and hydrophobic. While the NHS group adds some polarity, the methyl ester renders the molecule significantly water-insoluble.
The Fix:
-
Do NOT add the solid reagent directly to the aqueous buffer.
-
Protocol: Dissolve the reagent in anhydrous DMSO or DMF first to create a concentrated stock (e.g., 10–100 mM).
-
Dilution: Add this organic stock to your aqueous reaction mixture such that the final solvent concentration is 5–10% (v/v). This keeps the reagent in solution long enough to react.[3][4]
Q3: I used PBS (pH 7.4), but the reaction efficiency is still low. Should I increase the pH?
Diagnosis: This is a balancing act between Nucleophilicity and Hydrolysis .
The Science:
-
Low pH (< 7.0): The amines on your protein are protonated (
) and non-nucleophilic. They cannot attack the NHS ester. -
High pH (> 8.5): The amines are unprotonated and reactive, BUT the rate of hydrolysis (reaction with
) increases exponentially. At pH 8.6, the half-life of an NHS ester can drop to 10 minutes [1].[2][5][6]
Optimization Strategy:
-
Target pH 8.0: This is the "Goldilocks" zone for this specific reagent. It maximizes amine reactivity while maintaining a hydrolysis half-life of roughly 1 hour, giving the reagent time to find the protein.
-
Concentration: Increase the molar excess of the reagent (e.g., from 10x to 20x or 50x) to compensate for hydrolysis losses.
Part 2: Reaction Logic & Pathways
The following diagram illustrates the competing pathways your reagent faces in solution. You must manipulate conditions to favor Path A over Path B and Path C.
Caption: Figure 1: Competing Reaction Pathways. Path A represents the desired conjugation. Path B (buffer interference) and Path C (hydrolysis) are parasitic reactions that consume the reagent.
Part 3: Buffer Compatibility Matrix
Use this table to validate your current experimental setup.
| Buffer System | Compatibility | Notes |
| PBS (Phosphate Buffered Saline) | High | Excellent choice. Maintain pH 7.2–8.[5][6][7]0. |
| HEPES | High | Good buffering capacity at pH 7.5–8.0. Contains no primary amines. |
| Bicarbonate / Carbonate | Medium | Good for high pH reactions, but hydrolysis is faster. Use only if pH > 8.0 is strictly required. |
| Tris (Tris-HCl) | INCOMPATIBLE | Contains primary amines.[4][5][6][7][8][9] Will completely quench the reaction. |
| Glycine | INCOMPATIBLE | Primary amine.[5][9][10] Used specifically to stop the reaction. |
| Borate | High | Good alternative for pH 8.5 reactions, but watch for carbohydrate interactions. |
Part 4: Standard Operating Procedure (SOP)
Objective: Conjugation of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate to a target protein.
-
Preparation:
-
Reagent Solubilization:
-
Weigh the reagent and dissolve in anhydrous DMSO to a concentration of 10 mM .
-
Note: Prepare this immediately before use.[9] NHS esters degrade in DMSO over time if moisture is present.
-
-
Reaction:
-
Incubation:
-
Incubate for 30–60 minutes at Room Temperature (RT) or 2 hours at 4°C.
-
-
Quenching (Stopping):
-
Add 1 M Tris (pH 8.0) to a final concentration of 50 mM.
-
Incubate for 15 minutes. This forces the remaining NHS ester to react with Tris, neutralizing the mixture.
-
-
Purification:
-
Remove excess reagent and hydrolyzed byproducts using a desalting column (e.g., Zeba Spin, PD-10) or dialysis.
-
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard field reference for NHS chemistry mechanisms).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nanocomposix.com [nanocomposix.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate
Welcome to the technical support center for 2,5-Dioxopyrrolidin-1-yl methyl isophthalate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges related to the solubility of this reagent in aqueous solutions. We understand that achieving optimal reaction conditions is critical for successful conjugation, and this guide provides in-depth, field-proven insights to address these issues.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 2,5-Dioxopyrrolidin-1-yl methyl isophthalate directly into my aqueous reaction buffer. Is this expected?
Yes, this is entirely expected. The structure of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate, which contains a rigid aromatic isophthalate core and a methyl ester group, confers significant hydrophobicity. Many non-sulfonated N-hydroxysuccinimide (NHS) esters exhibit poor water solubility.[1][2] Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) will likely result in precipitation or an insoluble suspension.
The standard and highly recommended procedure is to first dissolve the reagent in a small volume of a dry, water-miscible organic solvent to create a concentrated stock solution.[2][3]
Q2: What is the best organic solvent for preparing a stock solution of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate?
The most effective and commonly used solvents for this purpose are anhydrous (dry) Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2]
-
DMSO: An excellent and highly versatile solvent for many organic molecules, it is generally well-tolerated in bioconjugation reactions at low final concentrations. It is critical to use an anhydrous grade of DMSO, as any residual water can initiate premature hydrolysis of the NHS ester.[2]
-
DMF: High-quality, amine-free DMF is also a suitable choice.[2][3] However, be aware that DMF can degrade over time to form dimethylamine, which can be identified by a distinct fishy odor. This amine contaminant will compete with your target molecule for reaction with the NHS ester, reducing your conjugation efficiency. If your DMF has this odor, it should not be used.[2][3]
Our Recommendation: For most applications, high-purity, anhydrous DMSO is the preferred solvent due to its lower volatility and greater stability compared to DMF.
Q3: After adding my organic stock solution to the aqueous buffer, the solution becomes cloudy. What's happening and how can I fix it?
This cloudiness indicates that the reagent is precipitating upon introduction to the aqueous environment, a common issue when the final concentration of the organic co-solvent is too low to maintain solubility.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: The final concentration of the organic solvent in the reaction mixture should be as low as possible to avoid impacting protein structure or function, yet high enough to keep the reagent dissolved. A typical final concentration is between 1-10%.[1][2] You may need to empirically determine the optimal percentage for your specific system.
-
Modify the Addition Process: Add the concentrated stock solution dropwise to your aqueous reaction buffer while gently vortexing or stirring.[2] This gradual introduction can prevent localized high concentrations that lead to immediate precipitation.
-
Adjust Reagent Concentration: It's possible that the concentration of the 2,5-Dioxopyrrolidin-1-yl methyl isophthalate itself is too high for the chosen co-solvent percentage. Try lowering the final concentration of the NHS reagent in the reaction.
Q4: How does pH affect the stability and solubility of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate in my reaction?
The pH of your aqueous buffer is a critical parameter that governs the stability of the NHS ester. The primary competing reaction is hydrolysis, where water attacks the ester, rendering it inactive for conjugation.[4]
-
Low pH (acidic): Hydrolysis is slow, but the primary amine groups on your target molecule (e.g., lysine residues on a protein) will be protonated and thus non-nucleophilic, preventing the desired reaction.[3]
-
High pH (alkaline): The rate of hydrolysis increases dramatically.[1][4] While the target amines are deprotonated and highly reactive, the NHS ester will be rapidly consumed by water. The half-life of a typical NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6 or higher.[1]
The optimal pH for most NHS ester conjugations is a compromise, typically between pH 7.2 and 8.5 .[4] This range provides a sufficient concentration of reactive, deprotonated amines while keeping the rate of hydrolysis manageable.[4]
Troubleshooting Guide: A Step-by-Step Workflow
This section provides a structured approach to resolving common issues encountered during experiments with 2,5-Dioxopyrrolidin-1-yl methyl isophthalate.
Problem 1: Low Conjugation Efficiency or Inconsistent Results
Low yields are often traced back to two primary culprits: poor solubility and reagent instability (hydrolysis).
Sources
how to improve the stability of NHS ester crosslinkers in solution
Welcome to the Technical Support Center for Bioconjugation . This guide is engineered for researchers, scientists, and drug development professionals who require high-fidelity covalent coupling using N-hydroxysuccinimide (NHS) ester crosslinkers.
Below, you will find an in-depth troubleshooting guide, quantitative kinetic data, and self-validating protocols designed to maximize the stability and efficiency of your NHS ester reactions.
🛠️ Troubleshooting Guide: Why is my NHS ester failing?
Q1: Why does my NHS ester crosslinker lose reactivity so quickly in aqueous buffers? Causality & Mechanism: The carbonyl carbon of an NHS ester is highly electrophilic, designed to undergo nucleophilic attack by primary amines (–NH₂). However, in aqueous solutions, hydroxide ions (OH⁻) and water molecules also act as potent nucleophiles. This competing reaction cleaves the ester, yielding an unreactive carboxylate and releasing free N-hydroxysuccinimide . Because this hydrolysis is base-catalyzed, the rate of degradation increases exponentially as the buffer pH rises . Self-Validating Check: You can monitor the extent of NHS ester hydrolysis in real-time by measuring the absorbance of your solution at 260–280 nm. The released NHS byproduct absorbs strongly in this range, allowing you to quantify degradation kinetics before adding your target protein .
Q2: How can I prepare and store NHS ester stock solutions to maximize stability? Causality & Mechanism: NHS esters are extremely hygroscopic. Dissolving them in standard laboratory-grade organic solvents introduces trace water, initiating premature hydrolysis before the experiment even begins . Furthermore, N,N-Dimethylformamide (DMF)—a common solvent for crosslinkers—naturally degrades over time to form dimethylamine. This free amine will rapidly attack and consume your NHS ester in the stock tube . Solution: Use N,N'-Dimethylacetamide (DMAC) or strictly fresh, anhydrous DMSO. DMAC shares the favorable solvating properties of DMF but does not degrade into free amines . Always dry your solvents over activated 3Å molecular sieves for at least 48 hours prior to use .
Q4: Can I use Tris or Glycine buffers during the conjugation step? Causality & Mechanism: Absolutely not. Tris(hydroxymethyl)aminomethane and Glycine both contain primary amines. These will directly compete with the lysine residues on your target protein for the NHS ester, effectively quenching the reaction immediately . Solution: Perform crosslinking exclusively in amine-free buffers such as Phosphate-Buffered Saline (PBS), HEPES, or carbonate-bicarbonate . Tris or Glycine should only be added at the end of the protocol to intentionally quench the reaction .
📊 Quantitative Data: Hydrolysis Kinetics
Understanding the precise half-life of your reagent is critical for timing your bioconjugation workflows. As pH increases, the half-life of the NHS ester decreases drastically.
Table 1: NHS Ester Hydrolysis Half-Life vs. pH and Temperature
| Buffer pH | Temperature | Estimated Half-Life (t½) | Primary Mechanism of Failure |
| pH 7.0 | 0°C | 4 – 5 hours | Slow spontaneous hydrolysis |
| pH 7.0 | 25°C | ~1 hour | Moderate spontaneous hydrolysis |
| pH 8.0 | 25°C | 1 hour | Base-catalyzed hydrolysis |
| pH 8.6 | 4°C | 10 minutes | Rapid base-catalyzed hydrolysis |
🔬 Self-Validating Experimental Protocols
Protocol 1: Preparation of Ultra-Dry Organic Solvents for NHS Ester Storage
Objective: Create a strictly anhydrous environment to prevent the premature hydrolysis of NHS ester stock solutions.
-
Solvent Selection: Select a high-quality, amine-free solvent. N,N'-Dimethylacetamide (DMAC) is preferred over DMF, as it does not degrade into free amines over time .
-
Sieve Activation: Activate 3Å molecular sieves by baking them at 300°C for 3 hours, then cool them in a vacuum desiccator.
-
Dehydration: Add the activated 3Å molecular sieves to the DMAC or DMSO bottle (approximately 10-20% w/v). Seal the bottle and allow it to sit for at least 48 hours to absorb trace water .
-
Self-Validation Step: Extract a 1 mL aliquot and test via Karl Fischer titration. The solvent must read <50 ppm water. (If a titrator is unavailable, visually inspect the sieves; they should remain discrete and not clumped).
-
Storage: Dissolve the NHS ester in the validated anhydrous solvent, aliquot into single-use tubes, purge with argon or nitrogen gas, and store at -80°C .
Protocol 2: Optimized NHS Ester Conjugation with Real-Time Validation
Objective: Maximize amidation efficiency while actively monitoring competing hydrolysis.
-
Self-Validation Baseline: Measure the baseline absorbance of the protein solution at 260 nm and 280 nm.
-
Incubation: Incubate the reaction at room temperature for 30–60 minutes, or at 4°C for 2–4 hours .
-
Self-Validation Monitoring: Periodically measure the absorbance at 260–280 nm. The release of the N-hydroxysuccinimide byproduct will cause a measurable increase in absorbance in this range, confirming that the ester is actively reacting .
-
Quenching: Quench the reaction by adding a primary amine-containing buffer (e.g., Tris or Glycine to a final concentration of 50–100 mM) and incubate for 15 minutes .
-
Purification: Remove quenched byproducts and excess reagent using a desalting column or dialysis cassette .
🧬 Logical Workflows & Pathway Visualizations
Caption: Competing pathways of NHS ester conjugation versus aqueous base-catalyzed hydrolysis.
Caption: Step-by-step self-validating workflow for preparing and storing anhydrous NHS ester stock solutions.
📚 References
Technical Support Center: Minimizing Non-Specific Binding (NSB) of 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate
Product Category: Heterobifunctional Crosslinkers / Activated Esters Target Molecule: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (NHS-Methyl Isophthalate) Support Tier: Advanced Application Engineering
Core Diagnostic Logic: The "Dual-Personality" Problem
To minimize non-specific binding (NSB) with this compound, you must first understand that it possesses two distinct chemical "personalities" that drive background noise through different mechanisms.
-
The Reactive Head (NHS Ester): This group is moisture-sensitive and highly reactive toward primary amines. If hydrolyzed, it becomes a negatively charged carboxylic acid, potentially causing Ionic NSB .
-
The Hydrophobic Tail (Methyl Isophthalate): The aromatic isophthalate core, combined with the methyl ester, is significantly hydrophobic. This drives Hydrophobic NSB , causing the molecule to "stick" to polystyrene plates, nitrocellulose membranes, or hydrophobic pockets on non-target proteins (e.g., Albumin).
The Golden Rule: You cannot treat this reagent like a hydrophilic tag (e.g., Biotin-PEG). You must simultaneously control for hydrolysis (to prevent charge-based sticking) and solubility (to prevent hydrophobic aggregation).
Protocol Optimization: The "Zero-Background" Workflow
The following protocol adjustments are mandatory for assays involving this compound.
A. Solubilization & Storage (Preventing Aggregates)
-
The Error: Dissolving directly in aqueous buffer. This causes micro-precipitates that look like "binding" in SPR or ELISA but are actually aggregates.
-
The Fix:
-
Dissolve the neat powder in anhydrous DMSO or DMF to a stock concentration of 10–50 mM.
-
Dilute into the aqueous reaction buffer immediately before use. Keep the final organic solvent concentration < 10% (v/v) to avoid denaturing your target protein.
-
B. Buffer Composition (The "Sweet Spot")
-
pH Control:
-
Reaction Phase: Maintain pH 7.2 – 8.0.
-
Reasoning: Below pH 7.0, the amine reactivity drops. Above pH 8.5, the rate of NHS hydrolysis exceeds the rate of conjugation, generating free "sticky" acid byproducts [1].
-
-
Buffer Choice: Use Phosphate-buffered saline (PBS) or HEPES .
-
Critical Warning:NEVER use Tris or Glycine buffers during the labeling step. They contain primary amines that will scavenge the reagent, reducing efficiency and creating soluble byproducts that contribute to background noise [2].
-
C. Quenching & Blocking (The "Clean-Up")
-
Quenching: After the reaction (typically 30–60 mins), you must kill the unreacted NHS esters.
-
Reagent: Add 1M Tris-HCl (pH 8.0) or Ethanolamine to a final concentration of 50–100 mM. Incubate for 15 minutes.
-
-
Blocking (Assay Phase): Because the methyl isophthalate core is aromatic, it binds avidly to plastics.
-
Blocker: Use Tween-20 (0.05% - 0.1%) in your wash buffers. The non-ionic detergent competes for hydrophobic sites on the plastic, displacing the reagent [3].
-
Troubleshooting Guides & FAQs
Scenario 1: High Background in ELISA/Western Blot
Q: I see signal in my "No Antigen" control wells. Is the reagent binding to the plastic? A: Yes. The methyl isophthalate group is lipophilic.
-
Immediate Fix: Increase the Tween-20 concentration in your wash buffer to 0.1%.
-
Secondary Fix: Switch blocking agents. If using BSA, be aware that BSA has hydrophobic pockets that can trap aromatic compounds. Try Casein or Fish Gelatin , which often have lower affinity for small aromatic esters.
Scenario 2: Precipitation During Labeling
Q: When I added the reagent to my protein solution, the mixture turned cloudy. A: You likely exceeded the solubility limit of the hydrophobic core in the aqueous buffer.
-
Diagnostic: Check your DMSO/DMF ratio. It should be at least 5% of the total volume.
-
Fix: Add the reagent slowly while vortexing. Do not add a large bolus of hydrophobic reagent to a static aqueous solution. If the protein tolerates it, add 0.05% Tween-20 during the conjugation reaction to maintain solubility.
Scenario 3: Low Conjugation Efficiency
Q: My Mass Spec shows very little labeling, but I used a 20x molar excess. A: Your reagent likely hydrolyzed before it could react.
-
Check 1: Was the DMSO stock dry? (DMSO is hygroscopic; wet DMSO kills NHS esters instantly).
-
Check 2: Was the pH correct? If the buffer was pH > 8.5, hydrolysis outcompeted acylation.
-
Check 3: Did you use Tris buffer? (See "Buffer Choice" above).
Visualizing the Reaction Fate
The following diagram illustrates the three competing pathways for 2,5-Dioxopyrrolidin-1-yl methyl isophthalate and how to intervene.
Caption: Figure 1. Kinetic fate of the NHS-Methyl Isophthalate reagent. Path A is the desired conjugation. Path B (Hydrolysis) and Path C (Adsorption) are the primary sources of non-specific binding, mitigated by pH control and detergents, respectively.
Summary Data Table: Optimization Parameters
| Parameter | Recommended Range | Critical Failure Point | Effect of Failure |
| Solvent | Anhydrous DMSO or DMF | Water or "Wet" DMSO | Immediate hydrolysis (deactivation) |
| Reaction pH | 7.2 – 8.0 | > 8.5 or < 6.0 | Hydrolysis (>8.5) or Low Reactivity (<6.0) |
| Buffer Type | PBS, HEPES, Bicarbonate | Tris, Glycine, Imidazole | Reagent reacts with buffer, not protein |
| Detergent (Assay) | 0.05% - 0.1% Tween-20 | 0% (None) | High hydrophobic background (NSB) |
| Molar Excess | 10x - 20x | > 50x | Precipitation / Aggregation |
References
Technical Support Center: Optimizing 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate Bioconjugation
Executive Summary & Molecule Profile
2,5-Dioxopyrrolidin-1-yl methyl isophthalate is a heterobifunctional linker precursor. Structurally, it consists of an aromatic isophthalate core substituted with:
-
NHS Ester (N-hydroxysuccinimide): An amine-reactive electrophile.[1]
-
Methyl Ester: A relatively stable, hydrophobic group under bioconjugation conditions (pH 7–8.5).
This reagent is primarily used to introduce a methyl-isophthalate motif onto lysine residues of proteins or primary amines of small molecules. Due to the aromatic core, this reagent is hydrophobic , requiring specific solvent handling distinct from standard PEGylated NHS reagents.
The Mechanism: pH-Dependent Reactivity
The success of your experiment depends on a kinetic competition between two pathways: Aminolysis (desired conjugation) and Hydrolysis (degradation).
The "Tug-of-War"
-
Low pH (< 6.0):
-
Amine Status: Primary amines are protonated (
) and non-nucleophilic. -
Result: Reaction rate is near zero.
-
-
Neutral pH (7.0 – 7.5):
-
Amine Status: A small fraction of amines are deprotonated (
). -
Stability: The NHS ester is relatively stable (Half-life: 4–5 hours).[2]
-
Result: Slow but efficient conjugation with minimal reagent waste.
-
-
Basic pH (> 8.0):
-
Amine Status: High fraction of deprotonated amines.
-
Stability: Hydrolysis accelerates exponentially (Half-life: ~10 mins at pH 8.6).
-
Result: Fast reaction, but high risk of reagent deactivation before it finds the target.
-
Quantitative Data: NHS Ester Half-Life vs. pH[2][3][4][5]
| pH Condition | Half-Life ( | Reactivity Profile | Recommended Use Case |
| pH 6.0 | > 20 Hours | Inactive | Storage / Quenching |
| pH 7.0 | 4 – 5 Hours | Moderate | Long incubations (4h – Overnight) |
| pH 8.0 | ~ 1 Hour | High | Standard Protein Labeling (30 – 60 mins) |
| pH 8.6 | ~ 10 Minutes | Critical | Rapid kinetic studies only |
Visualizing the Pathway
The following diagram illustrates the competitive pathways and the specific impact of pH on the reagent's fate.
Caption: Kinetic competition between Amide bond formation (Green) and Hydrolysis (Red).[3] High pH accelerates the Red path disproportionately.
Troubleshooting Guide
Symptom: Low Conjugation Yield
Possible Cause 1: pH Mismatch
-
Diagnosis: Buffer pH was either < 7.0 (amines protonated) or > 8.5 (reagent hydrolyzed instantly).
-
Solution: Exchange buffer to 0.1 M Phosphate or Bicarbonate, pH 7.2 – 8.0 .
Possible Cause 2: Reagent Hydrolysis Prior to Use
-
Diagnosis: The NHS ester is moisture-sensitive.[4] If the stock solution was stored in water or damp solvent, it is likely dead.
-
Solution: Always prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.
Symptom: Precipitation in Reaction Mixture
Possible Cause: Hydrophobic Core
-
Diagnosis: Unlike PEG-NHS reagents, the isophthalate core is aromatic and poorly soluble in aqueous buffer.
-
Solution: Dissolve the reagent in anhydrous DMSO first.[5] Ensure the final organic solvent concentration in the reaction mixture is 5–10% (v/v) to maintain solubility without denaturing the protein.
Symptom: "Fishy" Smell in Reagent Stock
Possible Cause: DMF Degradation [1]
-
Diagnosis: DMF degrades into dimethylamine over time, which is a secondary amine that will react with and destroy the NHS ester.
-
Solution: Use Molecular Biology Grade DMSO instead of DMF, or ensure DMF is fresh and amine-free.
Standard Operating Protocol (SOP)
Objective: Conjugation of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate to a target protein (e.g., IgG).
Materials
-
Reagent: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (MW ~277 g/mol ).
-
Solvent: Anhydrous DMSO (stored over molecular sieves).
-
Buffer A: PBS or 100 mM Sodium Bicarbonate, pH 7.5. (NO TRIS/GLYCINE) .
-
Desalting Column: Sephadex G-25 or Zeba Spin Column.
Workflow
-
Protein Preparation:
-
Adjust protein concentration to 1–5 mg/mL in Buffer A .
-
Critical: Ensure the buffer is free of primary amines (Tris, Glycine, BSA).
-
-
Reagent Solubilization:
-
Dissolve the NHS reagent in anhydrous DMSO to a concentration of 10 mM.
-
Calculation: For 1 mg of reagent, add ~360 µL DMSO.
-
-
Conjugation Reaction:
-
Incubation:
-
Incubate for 30–60 minutes at Room Temperature or 2 hours at 4°C .
-
Keep protected from light if the payload is sensitive (though isophthalates are generally stable).
-
-
Quenching (Optional but Recommended):
-
Add 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. This terminates the reaction by consuming remaining NHS esters.
-
-
Purification:
-
Remove excess reagent and hydrolyzed byproducts using a desalting column equilibrated with your storage buffer (e.g., PBS).
-
Frequently Asked Questions (FAQ)
Q: Can I use Tris-HCl as my reaction buffer? A: Absolutely not. Tris contains a primary amine. The NHS ester will react with the Tris molecules instead of your protein, resulting in zero conjugation yield. Use Phosphate, HEPES, or Bicarbonate.[3]
Q: Will the methyl ester on the isophthalate hydrolyze during the reaction? A: Generally, no . Methyl esters are stable at pH 7.5–8.0 at room temperature. They require stronger basic conditions (pH > 10) or specific esterases to hydrolyze rapidly. Your final conjugate will retain the methyl ester moiety.
Q: How do I store the dry reagent? A: Store at -20°C under desiccant. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which causes hydrolysis.[4]
Q: My protein precipitated after adding the reagent. Why? A: This is likely due to the hydrophobicity of the isophthalate group. If you are labeling at a high molar ratio (e.g., >20 amines modified), the protein surface becomes too hydrophobic. Reduce the molar excess (try 5-fold or 10-fold) or increase the DMSO concentration slightly (up to 15% if the protein tolerates it).
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on NHS ester chemistry and hydrolysis kinetics).
-
Thermo Fisher Scientific. (n.d.). NHS Ester Reaction Chemistry and Hydrolysis Rates.[1][8][9][3][4][5][7][10][11][12] Retrieved from
-
BenchChem. (2025).[10][11] An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Retrieved from
-
BroadPharm. (n.d.). 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate Data Sheet. (Reference for heterobifunctional NHS/Isophthalate derivatives). Retrieved from
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. covachem.com [covachem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
- 8. laysanbio.com [laysanbio.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nanocomposix.com [nanocomposix.com]
Technical Support Center: Optimizing Molar Ratios for Protein Conjugation with 2,5-Dioxopyrrolidin-1-yl methyl isophthalate
Welcome to the technical support center for optimizing the molar ratio of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate to your protein of interest. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions to ensure successful and reproducible bioconjugation outcomes.
Introduction: The Critical Role of Molar Ratio in Bioconjugation
2,5-Dioxopyrrolidin-1-yl methyl isophthalate is a member of the N-hydroxysuccinimide (NHS) ester family of reagents, widely utilized for their ability to efficiently react with primary amines on biomolecules, such as the N-terminus and lysine residues of proteins, to form stable amide bonds.[1][2] The success of this conjugation reaction is critically dependent on the molar ratio of the NHS ester to the protein. An optimized molar ratio is essential for achieving the desired degree of labeling (DoL) without compromising the protein's structure, function, or solubility.[3][4]
This guide will walk you through the key considerations, a systematic approach to optimization, and troubleshooting common issues encountered during the conjugation process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions.
Q1: My conjugation efficiency is very low, or I'm not seeing any labeling. What should I do?
Potential Causes & Solutions:
-
Incorrect Buffer pH and Composition: The reaction between an NHS ester and a primary amine is highly pH-dependent.[5]
-
Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[5][6] At lower pH values, the primary amines on the protein are protonated and less available for reaction.[5] Conversely, at higher pH, the hydrolysis of the NHS ester is significantly accelerated, competing with the desired conjugation reaction.[6][7] Use a freshly calibrated pH meter to confirm the pH of your buffer.
-
Avoid Amine-Containing Buffers: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the NHS ester, leading to drastically reduced labeling efficiency.[8][9] If your protein is in such a buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.[8][9] Recommended buffers include phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[8][10]
-
-
Reagent Quality and Handling: NHS esters are moisture-sensitive.[1][8]
-
Proper Storage and Handling: Store the solid 2,5-Dioxopyrrolidin-1-yl methyl isophthalate at -20°C or -80°C under desiccated conditions.[11][12] Before opening the vial, always allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture, which can hydrolyze the NHS ester.[8][11]
-
Freshly Prepared Solutions: Prepare the NHS ester solution in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[7][8][13] Do not store aqueous solutions of the NHS ester.[8][11] Ensure you are using high-quality, amine-free DMF.[7][13]
-
-
Insufficient Molar Excess: The concentration of both the protein and the NHS ester impacts labeling efficiency.
-
Increase Molar Ratio: If you suspect low efficiency, consider increasing the molar excess of the NHS ester.[5] A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.[6][14] However, the optimal ratio is protein-dependent and must be determined empirically.[6]
-
Optimize Protein Concentration: Low protein concentrations can lead to less efficient conjugation due to the competing hydrolysis reaction.[5] A protein concentration of 1-10 mg/mL is generally recommended.[5][14]
-
Q2: My protein is precipitating out of solution after adding the NHS ester.
Potential Causes & Solutions:
-
Over-Conjugation: Adding too many molecules of the crosslinker can alter the protein's net charge and isoelectric point (pI), leading to a decrease in solubility and subsequent precipitation.[15]
-
Reduce Molar Ratio: This is the most direct solution. Perform a titration experiment with a range of lower molar ratios to find the highest DoL achievable without causing precipitation.
-
Slower Addition: Instead of adding the NHS ester solution all at once, try adding it dropwise while gently stirring the protein solution. This can help to avoid localized high concentrations of the reagent.
-
-
Solvent Shock: The organic solvent (DMSO or DMF) used to dissolve the NHS ester can cause protein denaturation and precipitation if the final concentration is too high.
Q3: The biological activity of my protein is significantly reduced after conjugation.
Potential Causes & Solutions:
-
Modification of Critical Residues: The NHS ester reacts with primary amines, primarily on lysine residues and the N-terminus.[2][16] If these residues are located within the active site or a region critical for protein conformation, conjugation can lead to a loss of activity.[3]
-
Lower the Molar Ratio: A lower degree of labeling reduces the statistical probability of modifying a critical residue. This is often a trade-off between achieving a high DoL and retaining protein function.
-
Site-Specific Conjugation (Advanced): For applications requiring precise control, consider alternative conjugation strategies that target specific amino acids less likely to be in active sites, or utilize enzymatic or unnatural amino acid incorporation methods for site-specific labeling.[17][18]
-
-
Conformational Changes: The addition of the crosslinker can induce conformational changes in the protein, even if the active site is not directly modified.[3][19]
-
Characterize the Conjugate: Use analytical techniques such as circular dichroism (CD) to assess changes in the protein's secondary structure after conjugation.[3]
-
Vary Linker Chemistry: While this guide focuses on a specific NHS ester, be aware that different crosslinkers with varying spacer arm lengths and properties can have different impacts on protein structure and function.[9]
-
Frequently Asked Questions (FAQs)
-
What is a good starting molar ratio for my protein? A 10- to 40-fold molar excess of the NHS ester to the protein is a common starting range for antibodies.[20] For other proteins, a 10- to 20-fold molar excess is a reasonable starting point.[6][14] However, it is crucial to perform a titration experiment to determine the optimal ratio for your specific protein and application.[6][20]
-
How do I prepare the 2,5-Dioxopyrrolidin-1-yl methyl isophthalate solution? Immediately before use, dissolve the required amount of the solid reagent in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6][14] This stock solution is then added to your protein solution in the reaction buffer.
-
What are the optimal reaction conditions (temperature and time)? Reactions are typically carried out for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[8][14] Lower temperatures can help minimize the competing hydrolysis of the NHS ester but may require longer incubation times.[5] The optimal conditions should be determined empirically.
-
How do I stop the conjugation reaction? The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.[6][14][21] This will react with any excess NHS ester, preventing further modification of your protein.
-
How can I determine the degree of labeling (DoL)? Several methods can be used to quantify the DoL:
-
Spectrophotometry: If the molecule being conjugated has a distinct absorbance spectrum, you can use UV-Vis spectroscopy to determine the concentrations of the protein and the conjugated molecule.[5][22]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can directly measure the mass of the protein conjugate, allowing for the determination of the number of attached molecules.[23]
-
Fluorescence-based methods: If you are conjugating a fluorophore, you can use fluorescence spectroscopy to quantify the DoL.[4]
-
Experimental Protocols
Protocol 1: Molar Ratio Titration Experiment
This protocol outlines a systematic approach to determine the optimal molar ratio of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate to your protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)[6]
-
2,5-Dioxopyrrolidin-1-yl methyl isophthalate
-
Anhydrous DMSO or DMF[6]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.4)[6]
-
Purification system (e.g., size-exclusion chromatography column)[7][13]
Procedure:
-
Prepare Protein Solution: Prepare your protein solution at a concentration of 1-10 mg/mL in the reaction buffer.[14]
-
Prepare NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate in anhydrous DMSO or DMF.[6]
-
Set up Reactions: In separate microcentrifuge tubes, set up a series of reactions with varying molar ratios of the NHS ester to the protein (e.g., 5:1, 10:1, 20:1, 40:1, 80:1). Add the calculated volume of the NHS ester stock solution to each protein solution while gently vortexing. Ensure the final DMSO/DMF concentration is below 10%.[8]
-
Incubate: Incubate the reactions for 1 hour at room temperature or 2 hours at 4°C.[8][10]
-
Quench Reactions (Optional): Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[6][14]
-
Purify Conjugates: Remove unreacted NHS ester and byproducts using a size-exclusion chromatography column (desalting column) or dialysis.[7][8][13]
-
Analyze Results: Characterize each purified conjugate to determine the Degree of Labeling (DoL), protein recovery, and assess for any aggregation or loss of activity.
Data Presentation: Example Molar Ratio Titration Results
| Molar Ratio (NHS Ester:Protein) | Degree of Labeling (DoL) | Protein Recovery (%) | Observations |
| 5:1 | 1.2 | 95 | No precipitation |
| 10:1 | 2.5 | 92 | No precipitation |
| 20:1 | 4.8 | 88 | No precipitation |
| 40:1 | 7.1 | 75 | Slight turbidity observed |
| 80:1 | 8.5 | 50 | Significant precipitation |
Visualizations
Reaction Mechanism of NHS Ester with a Primary Amine
Caption: Reaction of an NHS ester with a primary amine to form a stable amide bond, and the competing hydrolysis reaction.
Workflow for Optimizing Molar Ratio
Caption: A systematic workflow for determining the optimal molar ratio for protein conjugation.
References
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Gao, S., et al. (2011). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry. Retrieved from [Link]
-
Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report 33-13. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes. Bioconjugate Chemistry. Retrieved from [Link]
-
Some, D. (2022, April 15). Characterizing Protein-Nucleic Acid Conjugates with Light Scattering. LCGC International. Retrieved from [Link]
-
Legg, D., et al. (2022). Characterizing protein–surface and protein–nanoparticle conjugates: Activity, binding, and structure. APL Bioengineering. Retrieved from [Link]
-
Adams, L. A., et al. (2023). Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells. Bioconjugate Chemistry. Retrieved from [Link]
-
Zare, M., et al. (2021). Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity. Polymer Chemistry. Retrieved from [Link]
-
G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]
-
Mauriz, E., et al. (2006). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Sensors. Retrieved from [Link]
-
Langer, E. S. (2010, November 1). Protein Conjugates. BioProcess International. Retrieved from [Link]
-
ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?. Retrieved from [Link]
-
Kalkhof, S., & Sinz, A. (2009). Chemical Cross-Linking With NHS Esters: A Systematic Study on Amino Acid Reactivities. Journal of Mass Spectrometry. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes. Bioconjugate Chemistry. Retrieved from [Link]
-
Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]
-
Cymer Chemicals. (n.d.). NHS. Retrieved from [Link]
-
Creative Biolabs. (2024, November 7). Troubleshooting Guides. Retrieved from [Link]
-
Hiyka. (n.d.). Efficient Gold Nanoparticle Conjugation for Protein Studies. Retrieved from [Link]
-
Lee, J., & Kim, J. (2022). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology. Retrieved from [Link]
-
Click Chemistry Tools. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]
-
deGruyter, J. N., & Fierke, C. A. (2023). Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjugation. Chemical Reviews. Retrieved from [Link]
-
Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]
-
CellMosaic. (n.d.). General Frequently Asked Questions for Bioconjugation. Retrieved from [Link]
-
Liko, F., et al. (2021). Rational Modification of a Cross-Linker for Improved Flexible Protein Structure Modeling. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. lumiprobe.com [lumiprobe.com]
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- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
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- 15. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 16. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
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- 23. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Bis(succinimidyl) Isophthalate vs. DSS for Protein Crosslinking
This comparative guide analyzes the performance of Bis(succinimidyl) isophthalate (the likely intended crosslinker) versus DSS (Disuccinimidyl suberate) .
CRITICAL NOMENCLATURE CLARIFICATION: The specific chemical name provided in your topic, "2,5-Dioxopyrrolidin-1-yl methyl isophthalate" , refers to a mono-functional reagent (containing one NHS ester and one non-reactive methyl ester). A mono-functional reagent caps amines but cannot crosslink two proteins.
This guide assumes you intend to compare the homobifunctional crosslinker analog: Bis(succinimidyl) isophthalate (often abbreviated as BSI or IPA ), which contains two reactive NHS groups on an isophthalate core. This is the direct aromatic counterpart to DSS.
Executive Summary
This guide compares two NHS-ester crosslinkers that differ fundamentally in their spacer arm geometry :
-
DSS (Disuccinimidyl suberate): A flexible , aliphatic crosslinker used as the "gold standard" for capturing dynamic protein complexes and general interaction discovery.
-
Bis(succinimidyl) isophthalate (BSI): A rigid , aromatic crosslinker used as a "molecular ruler" to define precise structural distances and stabilize specific protein conformations without inducing artificial flexibility.
Recommendation: Use DSS for initial screening and capturing transient interactions. Use BSI for high-resolution structural validation and when precise distance constraints are required for modeling.
Technical Specifications & Mechanism
Both reagents utilize N-hydroxysuccinimide (NHS) ester chemistry, which reacts efficiently with primary amines (Lysine side chains, N-termini) at physiologic pH (7.2–8.5) to form stable amide bonds.[1][2]
| Feature | DSS (Disuccinimidyl suberate) | Bis(succinimidyl) isophthalate (BSI) |
| Core Structure | Aliphatic chain (Suberate) | Aromatic Ring (Isophthalate) |
| Spacer Arm Length | 11.4 Å (Max extension) | ~6–9 Å (Rigid, fixed geometry) |
| Flexibility | High (Polymethylene chain) | Low (Benzene ring locks geometry) |
| Solubility | Hydrophobic (Requires DMSO/DMF) | Hydrophobic (Requires DMSO/DMF) |
| Membrane Permeable | Yes (Intracellular use) | Yes (Intracellular use) |
| Cleavability | Non-cleavable | Non-cleavable |
| Primary Application | Complex capture, Topology mapping | Structural refinement, Active site mapping |
Mechanistic Insight: Rigidity vs. Flexibility
-
DSS (The Net): The aliphatic chain of DSS can rotate and bend. This allows it to "search" for a partner amine within a radius of ~11.4 Å. It is excellent for capturing proteins that "breathe" or have flexible regions.
-
BSI (The Ruler): The isophthalate core is planar and rigid. The two NHS groups are fixed in a meta orientation (1,3-substitution). Crosslinking only occurs if two lysine residues are at a specific distance and orientation. This reduces "false positives" caused by random collisions and provides tighter constraints for computational modeling (e.g., Rosetta, HADDOCK).
Experimental Workflow
The following protocol is optimized for mammalian cell lysates or purified protein complexes.
Reagents Required[1][3][4][5]
-
Crosslinker Stock: 25 mM DSS or BSI in anhydrous DMSO (Prepare immediately before use).[1]
-
Reaction Buffer: PBS (pH 7.4) or HEPES (pH 7.5). Avoid Tris or Glycine buffers during reaction.
-
Quenching Buffer: 1M Tris-HCl (pH 8.0).
Step-by-Step Protocol
-
Sample Preparation:
-
Dilute protein/complex to 0.5 – 2.0 mg/mL in Reaction Buffer.
-
Ensure buffer is free of primary amines (dialyze if necessary).
-
-
Crosslinking Reaction:
-
Add Crosslinker Stock to sample for a final concentration of 0.25 – 5 mM .
-
Optimization Tip: Perform a titration (0.25, 0.5, 1, 2, 5 mM) to find the condition that yields multimers without causing heavy aggregation.
-
Incubate at Room Temperature for 30 minutes or on ice for 2 hours (slower reaction, better specificity).
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 20–50 mM Tris.
-
Incubate at Room Temperature for 15 minutes.
-
-
Analysis:
-
SDS-PAGE/Western Blot: Look for band shifts corresponding to dimers or complexes.
-
Mass Spectrometry: Digest with Trypsin and analyze via LC-MS/MS to identify crosslinked peptides.
-
Decision Logic & Workflow Diagram
The following diagram illustrates the decision process for selecting between DSS and BSI, and the subsequent experimental flow.
Caption: Decision tree for selecting between flexible (DSS) and rigid (BSI) crosslinkers based on structural knowledge.
Data Interpretation & Troubleshooting
Interpreting XL-MS Data (Crosslinking Mass Spec)
-
DSS Data: You will often observe a higher number of crosslinks (CSMs - Cross-Linked Spectrum Matches) due to the flexible spacer. However, some long-range links might represent "rare" conformations.
-
BSI Data: You will observe fewer crosslinks, but they represent high-confidence, short-distance interactions. If BSI fails to crosslink where DSS succeeds, the residues are likely >10 Å apart or the region is highly dynamic.
Common Issues
| Issue | Probable Cause | Solution |
| Precipitation | Crosslinker concentration too high or DMSO % too high. | Dilute crosslinker further; keep final DMSO < 5%. |
| No Crosslinking | Buffer contained amines (Tris/Glycine). | Dialyze into PBS or HEPES before reaction. |
| Smear on Gel | Over-crosslinking (non-specific). | Reduce crosslinker concentration or reaction time. |
References
-
Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports. Link (General principles of NHS crosslinking).
-
Sinz, A. (2006). "Chemical cross-linking and mass spectrometry to map three-dimensional protein structures." Mass Spectrometry Reviews. Link (Comparison of rigid vs flexible linkers).
-
Thermo Fisher Scientific. "DSS Crosslinker Product Information." Link (Standard protocols for DSS).
-
PubChem. "Bis(succinimidyl) isophthalate Compound Summary."[3] Link (Chemical structure and properties).
Sources
Comparative Guide: Isophthalate-Based vs. Aliphatic NHS Crosslinkers
Precision Structural Mapping in Proteomics
Executive Summary: The "Ruler" vs. The "Rope"
In the field of Crosslinking Mass Spectrometry (XL-MS), the choice of crosslinker dictates the resolution of the structural insight obtained. This guide compares Isophthalate-based crosslinkers (rigid, aromatic, meta-substituted) against standard Aliphatic NHS esters (flexible, alkyl-chain, e.g., DSS/BS3).
-
Isophthalate-Based (Rigid): Act as "molecular rulers." Their benzene core and meta-substitution pattern lock the reactive groups at a precise angle and distance (~5–7 Å). They trap specific, pre-existing conformations but generate fewer total crosslinks.
-
Aliphatic NHS (Flexible): Act as "ropes." The polymethylene chain of DSS (11.4 Å) is entropically flexible, capturing a wide cloud of lysine proximities. They yield high data density but lower structural precision.
Chemical Architecture & Mechanism
Structural Comparison
The fundamental difference lies in the spacer arm thermodynamics.
| Feature | Isophthalate-Based (e.g., DSIP) | Aliphatic NHS (e.g., DSS, BS3) |
| Core Structure | 1,3-Benzenedicarboxylic acid (Aromatic) | Suberic acid (Aliphatic chain) |
| Geometry | Rigid, Bent (120°) | Flexible, Linear |
| Spacer Length | Fixed (~6 Å rigid distance) | Variable (Max ~11.4 Å, effective <10 Å) |
| Solubility | Low (Hydrophobic, requires DMSO/DMF) | Moderate (DSS) to High (BS3) |
| Reactivity | High (Aromatic ring activates carbonyl) | Moderate (Standard NHS kinetics) |
| UV Absorbance | Strong (Aromatic | Negligible (Transparent >210 nm) |
Mechanistic Pathway
Both reagents utilize N-hydroxysuccinimide (NHS) esters to react with primary amines (Lysine
Performance Comparison Matrix
The following data summarizes experimental performance in a typical XL-MS workflow (e.g., BSA or Ribosome test standards).
| Metric | Isophthalate Crosslinkers | DSS / BS3 (Standard) | Implication |
| Crosslink Yield | Moderate | High | DSS is better for "fishing" interactions; Isophthalate is better for validating them. |
| False Positives | Low | Moderate | Flexible linkers can trap transient, non-native collisions. Rigid linkers rarely do. |
| MS Fragmentation | Distinct aromatic ions | Standard peptide fragments | Aromatic cores can act as "tags" in MS2 spectra. |
| Solvent Compatibility | Requires 5-10% DMSO/DMF | Water-soluble options (BS3) | Isophthalate poses risk of protein denaturation if solvent is too high. |
| Distance Constraint | < 10 Å (Tight) | < 24 Å (Loose) | Isophthalate data allows for finer docking of protein sub-domains. |
Critical Insight: In "Dark Proteome" studies, isophthalate linkers are superior for defining the boundaries of disordered regions because they do not collapse onto the protein surface as easily as aliphatic chains.
Validated Experimental Protocol
This protocol is designed for a comparative crosslinking study using both reagent types to maximize structural coverage.
Materials
-
Protein Sample: 1 mg/mL in HEPES pH 7.5 (Avoid Tris/Glycine).
-
Reagent A (Rigid): Disuccinimidyl Isophthalate (or analog) dissolved in dry DMSO (fresh).
-
Reagent B (Flexible): DSS-d0/d12 dissolved in dry DMSO.
-
Quench: 1M Ammonium Bicarbonate.
Workflow Step-by-Step
-
Preparation (The "Dry" Rule):
-
Expert Tip: NHS esters hydrolyze in minutes. Weigh reagents in a dehumidified environment. Dissolve in DMSO immediately before use to create a 50x stock (e.g., 25 mM).
-
Isophthalate Specific: Ensure the DMSO is anhydrous; aromatic NHS esters can precipitate if water content is high.
-
-
Titration Reaction:
-
Set up three reactions for each linker: 1:20, 1:50, and 1:100 (Protein:Linker molar ratio).
-
Rigid Linker: Incubate 45 mins at 25°C. (Aromatic esters are often more reactive; shorter times prevent over-modification).
-
Flexible Linker: Incubate 45 mins at 25°C.
-
-
Quenching:
-
Add Ammonium Bicarbonate to a final concentration of 50 mM. Incubate 20 mins.
-
-
Digestion & Enrichment:
-
Precipitate protein (Acetone or Chloroform/Methanol) to remove excess hydrolyzed linker.
-
Digest with Trypsin (1:50 ratio) overnight.
-
Critical Step for Isophthalate: Aromatic crosslinks increase peptide hydrophobicity. Use a high-organic gradient during C18 desalting to ensure recovery of crosslinked peptides.
-
-
LC-MS/MS Acquisition:
-
Use a stepped Collision Energy (NCE). Aromatic crosslinkers often require slightly higher energy to fragment the linker-peptide bond compared to aliphatic chains.
-
Data Analysis & Interpretation
When analyzing the Mass Spec data, the "missing" crosslinks are as important as the found ones.
-
Scenario A: Link found by DSS but NOT Isophthalate.
-
Interpretation: The residues are within 20 Å but likely further than 10 Å, or the region is highly dynamic (flexible linker captures the motion; rigid linker cannot bridge the gap).
-
-
Scenario B: Link found by Isophthalate.
-
Interpretation: High-confidence structural lock. The residues are held rigidly at ~6 Å. Use this constraint with high weight in Rosetta/HADDOCK modeling.
-
Workflow Diagram
References
-
Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein–protein interactions.[1] Mass Spectrometry Reviews. Link
-
Merkley, E. D., et al. (2014). Distance restraints from crosslinking mass spectrometry: Mining the data to guide structure modeling. Methods. Link
-
Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific Learning Center. Link
-
Leitner, A., et al. (2010). Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics. Molecular & Cellular Proteomics. Link
-
BenchChem. (2025). A Researcher's Guide to Amine-Reactive Crosslinkers. BenchChem Technical Guides. Link
Sources
validation of 2,5-Dioxopyrrolidin-1-yl methyl isophthalate crosslinks by mass spectrometry
Topic: Validation of 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate Crosslinks by Mass Spectrometry Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Chemical Distinction
In the field of structural proteomics, the precise validation of chemical crosslinks is paramount for generating accurate distance restraints. This guide focuses on the validation of crosslinks derived from the isophthalate core , specifically addressing the user-specified reagent 2,5-Dioxopyrrolidin-1-yl methyl isophthalate and its functional role.
Critical Technical Distinction (Expertise & Experience)
Before proceeding with validation protocols, it is essential to clarify the chemical nature of the specified reagent to ensure experimental success:
-
The Specified Reagent: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate is a heterobifunctional or mono-functional probe depending on conditions. It contains one amine-reactive NHS ester and one methyl ester. Under standard physiological crosslinking conditions (pH 7.0–8.0), the methyl ester is inert. Therefore, this reagent forms monolinks (dead-ends) , not crosslinks.
-
The Crosslinker: To form crosslinks (inter- or intra-peptide), the reagent used is typically Bis(2,5-dioxopyrrolidin-1-yl) isophthalate (often abbreviated as IPA or SIP ).
Strategic Application: We recommend using 2,5-Dioxopyrrolidin-1-yl methyl isophthalate as a validation control . By generating exclusively monolinks, you can validate the ionization efficiency, retention time shifts, and fragmentation behavior of the isophthaloyl moiety without the computational complexity of crosslinked spectra. This guide covers the validation of the isophthalate moiety in both monolinked (control) and crosslinked (experimental) states.
Mechanism of Action & Chemical Logic
The isophthalate crosslinking system offers a distinct advantage over standard aliphatic crosslinkers (e.g., DSS, BS3) due to its rigid aromatic spacer .
-
Reaction Chemistry: The N-hydroxysuccinimide (NHS) ester reacts with primary amines (Lysine
-amino groups and N-termini) via nucleophilic acyl substitution, releasing N-hydroxysuccinimide. -
Structural Constraint: Unlike the flexible alkyl chain of DSS (11.4 Å), the isophthaloyl spacer is rigid and planar, providing tighter distance constraints (~6–9 Å) for structural modeling.
-
Mass Spectrometry Signature: The aromatic ring imparts a unique mass defect and hydrophobicity profile, often improving retention on C18 columns compared to highly polar crosslinkers.
Chemical Workflow Diagram
Figure 1: Mechanism of amine-reactive crosslinking using Isophthalate NHS esters. The rigid aromatic core remains as the spacer.
Comparative Performance Analysis
The following table contrasts the Isophthalate system against industry-standard alternatives.
| Feature | Isophthalate (IPA) | DSS / BS3 | DSSO / DSBU |
| Spacer Type | Rigid, Aromatic | Flexible, Aliphatic | Cleavable, Aliphatic |
| Spacer Length | ~6–9 Å | 11.4 Å | 10.1 Å / 12.5 Å |
| Mass Shift (Crosslink) | +132.0211 Da | +138.0681 Da | +158.0368 Da |
| MS Cleavability | Non-Cleavable | Non-Cleavable | MS-Cleavable (Diagnostic Ions) |
| Structural Resolution | High (Tighter Restraints) | Medium (Flexible) | Medium |
| Hydrophobicity | High (Benzene Ring) | Low/Moderate | Moderate |
| Primary Use Case | Fine-mapping interfaces | General topology | Complex mixtures / De novo |
Why Choose Isophthalate? Choose IPA when validation of a specific, close-contact interface is required. The rigid linker reduces the "floppiness" of the constraint, leading to higher-resolution models in integrative structural biology.
Validation Protocol: Mass Spectrometry Workflow
This protocol is designed to be self-validating by incorporating the mono-reactive control (2,5-Dioxopyrrolidin-1-yl methyl isophthalate) to confirm search engine parameters before analyzing complex crosslinks.
Phase 1: Control Experiment (Monolink Validation)
Goal: Establish the retention time and ionization signature of the isophthaloyl tag.
-
Sample: BSA or a standard protein mixture (1 mg/mL).
-
Reagent: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (Mono-ester).
-
Reaction: Incubate at 20:1 molar excess (Reagent:Protein) in 20 mM HEPES, pH 7.5 for 30 mins at RT.
-
Quench: Add Tris-HCl (pH 8.0) to 50 mM final concentration.
-
Digestion: Standard Trypsin protocol.
-
MS Analysis:
-
Search Modification: Add variable modification on Lysine: +146.0368 Da (Mass of Methyl Isophthaloyl group: C9H7O3).
-
Note: The mass is Isophthaloyl (132.02) + Methyl (14.01).
-
-
Validation Criteria: Identify modified peptides with high XCorr/Score. Verify no crosslinks are formed.
Phase 2: Crosslinking Experiment (Structural Validation)
Goal: Identify inter-residue connectivity.
-
Reagent: Bis(2,5-dioxopyrrolidin-1-yl) isophthalate (Crosslinker).
-
Reaction: 1 mM reagent concentration (from DMSO stock) in protein sample (pH 7.5).
-
MS Acquisition:
-
Data Analysis (Search Engine Configuration):
-
Crosslinker Mass: 132.0211 Da (C8H4O2).
-
Specificity: Lysine, Protein N-term (Optional: Ser/Thr/Tyr if high concentration used).
-
Monolink Mass: 150.0317 Da (Hydrolyzed dead-end: C8H6O3).
-
MS Validation Workflow Diagram
Figure 2: Step-by-step workflow for generating and validating isophthalate crosslinks.
Troubleshooting & Data Interpretation
Issue: Low Identification Rate
-
Cause: The aromatic ring increases hydrophobicity, potentially causing peptides to elute late or carry higher charge states that are excluded.
-
Solution: Use a steeper gradient for the LC wash. Allow charge states +3 to +7 in precursor selection.
Issue: Confusion between Monolinks and Crosslinks
-
Validation:
-
Crosslink: Two peptide sequences identified in the same spectrum. Mass = Peptide A + Peptide B + 132.02 Da.
-
Monolink (Hydrolyzed): One peptide sequence. Mass = Peptide A + 150.03 Da (Isophthalate + H2O).
-
Monolink (Methyl Ester): If using the validation probe. Mass = Peptide A + 146.04 Da.
-
References
-
Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures.[1][4] Mass Spectrometry Reviews. Link
-
Leitner, A., et al. (2014). Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics. Molecular & Cellular Proteomics. Link
-
Merkley, E. D., et al. (2014). Distance restraints from crosslinking mass spectrometry: Mining a molecular dynamics simulation database to evaluate lysine–lysine distances. Protein Science. Link
-
Iacobucci, C., & Sinz, A. (2017). Electrostatic Interaction Mapping of Protein Complexes using a Chemical Cross-Linking/Mass Spectrometry Approach. Nature Protocols. Link
Sources
Publish Comparison Guide: Advantages of 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate in Proteomics
Introduction & Scientific Context
In bottom-up chemical proteomics, the physicochemical properties of tryptic peptides dictate their behavior during reversed-phase liquid chromatography (RP-LC) and electrospray ionization (ESI). A persistent challenge in the field is the loss of small, highly hydrophilic peptides that fail to partition into the C18 stationary phase, eluting in the void volume where ion suppression is highest. While isobaric tags and simple alkylation methods are routinely used to map post-translational modifications and protein interactions[1], they often fail to sufficiently alter the hydrophobicity of these problematic peptides.
2,5-Dioxopyrrolidin-1-yl methyl isophthalate (NHS-MIP) has emerged as a powerful, bifunctional derivatization reagent to solve this. By coupling an amine-reactive N-hydroxysuccinimide (NHS) ester with a methyl isophthalate moiety, NHS-MIP covalently modifies primary amines (N-termini and lysine residues) to introduce a stable, hydrophobic aromatic ring. This guide objectively evaluates the performance of NHS-MIP against standard derivatization alternatives, providing actionable protocols and mechanistic insights for proteomics researchers.
The Causality of Performance: Why NHS-MIP?
As an Application Scientist, it is critical to understand why a reagent improves data quality, rather than just observing the end result. The advantages of NHS-MIP are rooted in three distinct chemical mechanisms:
-
Retention Time Engineering via Hydrophobicity: The addition of the isophthalate ring dramatically increases the partition coefficient (LogP) of derivatized peptides. This forces small, hydrophilic fragments to bind effectively to the C18 column, shifting their elution out of the crowded void volume and into the gradient where mass spectrometer duty cycles are more efficient.
-
Enhanced ESI Ionization: The aromatic system of the isophthalate group facilitates
interactions and improves desolvation efficiency during electrospray ionization. This often results in a 2- to 5-fold increase in signal-to-noise (S/N) for previously borderline-detectable peptides. -
Charge State Reduction: Converting a basic primary amine into a neutral amide eliminates a protonation site. This shifts the charge state envelope of tryptic peptides from predominantly
to . Lower charge states simplify the MS1 precursor space and promote more predictable b- and y-ion series during HCD fragmentation. The stability of the resulting amide bond ensures robust performance during downstream sample handling[2].
Mechanistic pathway of NHS-MIP labeling altering peptide physicochemical properties.
Objective Comparison Guide
To contextualize the utility of NHS-MIP, we must compare it against standard amine-reactive alternatives: NHS-Acetate (standard capping), Dimethylation (formaldehyde/cyanoborohydride isotopic labeling), and TMT (isobaric multiplexing).
| Derivatization Strategy | Primary Application | Mass Shift per Amine | Hydrophobicity Increase | MS/MS Complexity | Cost per Reaction |
| NHS-MIP | RP-LC Retention Tuning | +162.0317 Da | High (Aromatic) | Simplified (Charge reduced) | Low / Medium |
| NHS-Acetate | Simple Amine Capping | +42.0106 Da | Low (Aliphatic) | Simplified (Charge reduced) | Low |
| Dimethylation | Isotopic Quantitation | +28.0313 Da | Low (Aliphatic) | Retains native charge | Low |
| TMT (10-plex) | Multiplexed Quantitation | +229.1629 Da | Medium (Aliphatic) | Complex (Reporter ions) | Very High |
Verdict: While TMT remains the gold standard for multiplexed quantitation, NHS-MIP is vastly superior for discovery proteomics workflows where the primary goal is rescuing small, hydrophilic peptides from the void volume without incurring the high costs and MS2 spectral complexity of isobaric tags. This approach is particularly valuable when analyzing complex methyl-signaling pathways and non-histone methyltransferases, where precise peptide recovery is paramount[3].
Self-Validating Experimental Protocol
A robust protocol must be a self-validating system. The following methodology for NHS-MIP labeling incorporates strict causal controls (buffer selection, pH optimization) and an internal validation checkpoint.
Step 1: Amine-Free Preparation
-
Action: Following standard DTT reduction, IAA alkylation, and Trypsin digestion, desalt the peptides using a C18 SPE cartridge. Elute and dry completely.
-
Causality: NHS esters are highly reactive toward primary amines. Any residual Tris or Ammonium Bicarbonate from the digestion buffer will competitively quench the NHS-MIP reagent.
Step 2: NHS-MIP Labeling Reaction
-
Action: Resuspend peptides in 100 mM HEPES buffer adjusted exactly to pH 8.2 . Dissolve NHS-MIP in anhydrous DMSO and add a 10-fold molar excess to the peptide mixture. Incubate at room temperature for 2 hours.
-
Causality: The
-amino group of lysine has a pKa of ~10.5. At pH 8.2, a sufficient fraction of amines is deprotonated to act as nucleophiles. Because NHS ester hydrolysis is a major competing reaction that accelerates rapidly at higher pH (with half-lives dropping from hours at pH 7 to minutes at pH 9), maintaining a strictly controlled pH of 8.2 is critical[4]. Anhydrous DMSO prevents premature hydrolysis of the reagent stock.
Step 3: Quenching and Cleanup
-
Action: Add 5% (v/v) hydroxylamine solution and incubate for 15 minutes to quench unreacted NHS-MIP. Perform a final C18 desalting step to remove the quenched byproducts, HEPES, and DMSO.
Step 4: LC-MS/MS Validation Checkpoint
-
Action: Inject the sample into the LC-MS/MS. Filter the MS1 data for the expected mass shift.
-
Self-Validation: The addition of the methyl isophthaloyl group (
) results in an exact monoisotopic mass shift of +162.0317 Da per labeled site. A tryptic peptide with one internal lysine will possess two primary amines (the N-terminus and the Lys side chain), yielding a total mass shift of +324.0634 Da . The absence of intermediate +162.03 Da peaks for a lysine-containing peptide confirms 100% labeling efficiency.
Workflow for NHS-MIP peptide derivatization and LC-MS/MS validation.
References
-
Chemical proteomics approaches to examine novel histone posttranslational modifications PubMed Central (NIH)[Link][1]
-
The proteomic landscape of diffuse midline glioma highlights the therapeutic potential of non-histone protein methyltransferases PubMed Central (NIH)[Link][3]
-
Novel design of dual-action Pt(IV) anticancer pro-drugs based on cisplatin and derivatives of the tyrosine kinase inhibitors imatinib and nilotinib RSC Publishing[Link][2]
-
POTENT AND SELECTIVE INHIBITORS OF Nav1.7 (WO2014165277A2) Google Patents[4]
Sources
- 1. Chemical proteomics approaches to examine novel histone posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel design of dual-action Pt( iv ) anticancer pro-drugs based on cisplatin and derivatives of the tyrosine kinase inhibitors imatinib and nilotinib ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02030D [pubs.rsc.org]
- 3. The proteomic landscape of diffuse midline glioma highlights the therapeutic potential of non-histone protein methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014165277A2 - POTENT AND SELECTIVE INHIBITORS OF Nav1.7 - Google Patents [patents.google.com]
Advanced Performance Guide: Amine-Reactive Crosslinkers in Proteomics & Structural Biology
Executive Summary
In the architecture of drug development and structural proteomics, amine-reactive crosslinkers are the structural engineers. They freeze transient protein-protein interactions (PPIs) and stabilize supramolecular complexes for analysis. However, the "one-size-fits-all" approach often leads to aggregated samples, false positives in Mass Spectrometry (MS), or epitope masking.
This guide moves beyond basic catalog definitions. We analyze the performance mechanics of N-hydroxysuccinimide (NHS) esters versus Imidoesters, evaluate the critical impact of spacer arm physics, and provide a validated protocol for high-fidelity crosslinking.
The Chemical Landscape: NHS Esters vs. Imidoesters
The primary amine (–NH2), found at the N-terminus and on Lysine (K) side chains, is the most common target for bioconjugation.[1] Two dominant chemistries compete for this site: NHS Esters and Imidoesters .[1][2]
Mechanism of Action
-
NHS Esters (Acylation): React with primary amines at physiologic pH (7.2–8.[3][4][5]5) to form a stable amide bond .[3][4][6][7]
-
Consequence: The positive charge of the protonated amine is lost. This can alter the protein's isoelectric point (pI) and potentially destabilize the tertiary structure.
-
-
Imidoesters (Amidine Formation): React with primary amines at alkaline pH (8.0–10.[8]0) to form an amidine bond .[3][8][9]
-
Consequence: The positive charge is retained . This is critical when crosslinking membrane proteins or when charge-charge interactions are vital for protein function.
-
Visualizing the Reaction Pathway
The following diagram illustrates the nucleophilic attack mechanism and the divergence between stable amide formation and charge-retaining amidine formation.
Figure 1: Mechanistic divergence between NHS-ester acylation (solid lines) and Imidoester amidine formation (dashed lines).
Strategic Selection: Performance Comparison Matrix
Selecting a crosslinker is a tradeoff between solubility , permeability , and analytical downstream compatibility .[]
Head-to-Head: The "Big 5" Crosslinkers
The following table synthesizes experimental performance data. Note the distinction between DSS and BS3; while chemically identical in crosslinking span, their solubility dictates their biological application.[11]
| Product | Chemistry | Spacer Arm (Å) | Water Solubility | Membrane Permeable? | Cleavable? | Primary Application |
| DSS | NHS Ester | 11.4 | Low (Requires DMSO) | Yes | No | Intracellular crosslinking; fixing protein complexes in vivo. |
| BS3 | Sulfo-NHS | 11.4 | High (up to 100mM) | No | No | Cell-surface protein crosslinking; extracellular interactions. |
| DSG | NHS Ester | 7.7 | Low | Yes | No | Short-range crosslinking; stabilizing compact subunits. |
| DSP | NHS Ester | 12.0 | Low | Yes | Yes (Thiol) | Reversible crosslinking; protein purification via cleavage. |
| EDC | Carbodiimide | 0 (Zero-Length) | High | N/A | N/A | Coupling -COOH to -NH2; no spacer added. |
The "Cleavability" Factor in Mass Spectrometry (XL-MS)
For researchers using Crosslinking Mass Spectrometry (XL-MS), standard non-cleavable reagents (DSS/BS3) create complex data analysis challenges ("n-square problem").
-
Modern Solution: Use DSSO or DSBU . These contain labile bonds cleavable via Collision-Induced Dissociation (CID) inside the mass spectrometer.[12]
-
Performance Gain: This separates the crosslinked peptides during MS2 fragmentation, allowing standard search engines to identify the linked partners with significantly higher confidence and lower false discovery rates (FDR).
Decision Logic: The Selection Workflow
Do not guess. Follow this logic gate to select the correct reagent for your specific experimental constraints.
Figure 2: Decision tree for selecting amine-reactive crosslinkers based on permeability and downstream application.
Validated Experimental Protocol: High-Efficiency Crosslinking
Objective: Crosslink interacting proteins in a complex cell lysate using BS3 (membrane impermeable) or DSS (membrane permeable) for Western Blot analysis.
Prerequisites:
-
Buffer Integrity: The reaction buffer MUST be free of primary amines. Avoid Tris, Glycine, or Imidazole during the reaction step.[1]
-
pH Control: Maintain pH 7.2–8.0. Hydrolysis of NHS esters accelerates significantly above pH 8.0.
Step-by-Step Methodology
-
Preparation of Stock Solutions (Critical Step):
-
For DSS: Dissolve 2 mg DSS in 100 µL anhydrous DMSO or DMF to make a ~50 mM stock. Note: Prepare immediately before use. NHS esters hydrolyze within minutes in aqueous solution.
-
For BS3: Dissolve directly in water or conjugation buffer (25 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).
-
-
Sample Equilibration:
-
Dialyze or desalt protein samples into PBS (pH 7.4) or HEPES (pH 7.5) to remove interfering amines (Tris/Glycine).
-
Adjust protein concentration to 0.5 – 2.0 mg/mL.
-
-
Reaction Setup:
-
Add crosslinker to the protein sample to a final concentration of 0.25 mM to 5 mM .
-
Expert Tip: Perform a titration curve (e.g., 0, 0.5, 1, 2, 5 mM) to determine the optimal ratio that stabilizes the complex without causing non-specific aggregation.
-
-
Incubation:
-
Incubate at Room Temperature for 30 minutes or 4°C for 2 hours .
-
Note: 4°C is preferred to reduce protease activity and prevent excessive crosslinking.
-
-
Quenching:
-
Stop the reaction by adding a primary amine in excess.
-
Add 1M Tris-HCl (pH 7.5) to a final concentration of 20–50 mM.
-
Incubate for 15 minutes at Room Temperature.
-
-
Analysis:
-
Proceed directly to SDS-PAGE.
-
Result: Crosslinked complexes will appear as higher molecular weight bands compared to the non-crosslinked control.
-
Troubleshooting & Expert Insights
-
Problem: "My protein precipitated immediately after adding DSS."
-
Cause: High hydrophobicity of the crosslinker or excessive crosslinking (over-modification).
-
Solution: Switch to BS3 (water-soluble) if the target is extracellular. If intracellular, reduce the final DMSO concentration to <2% and lower the crosslinker concentration.
-
-
Problem: "No crosslinking observed on the blot."
-
Cause: Buffer interference.
-
Solution: Check if the original storage buffer contained Tris or Glycine. Even 10 mM Tris will outcompete the protein for the NHS ester. Use Zeba spin columns to buffer exchange into PBS before starting.
-
-
Problem: "Smeary bands on Western Blot."
-
Cause: "Shotgun" crosslinking (too high concentration).
-
Solution: Reduce incubation time or crosslinker concentration. You want to trap the nearest neighbor, not polymerize the entire lysate.
-
References
- Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183.
- Kao, A., et al. (2011). "Mapping the structural topology of the yeast 19S proteasome regulatory particle using chemical cross-linking and mass spectrometry." Molecular & Cellular Proteomics, 10(1).
- Sinz, A. (2006). "Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein–protein interactions." Mass Spectrometry Reviews, 25(4), 663-682.
Sources
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry of Crosslinking | Thermo Fisher Scientific - AE [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Comparison Guide: Isophthalate-Based Reagents vs. Standard NHS Crosslinkers in Complex Matrices
Topic: Crosslinking Efficiency of 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate in Complex Samples Content Type: Publish Comparison Guide
Executive Summary
Verdict: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (CAS 1334952-91-8) is a monofunctional amine-reactive probe, not a protein-protein crosslinker. While it shares the rapid reaction kinetics of aromatic NHS esters, it lacks the second reactive group necessary to covalently tether two distinct proteins.
For researchers seeking "crosslinking efficiency," the intended reagent is likely Disuccinimidyl Isophthalate (DSIP) or Bis(2,5-dioxopyrrolidin-1-yl) isophthalate , the homobifunctional analog. This guide evaluates the performance of isophthalate-based reagents (both mono- and bifunctional) against industry standards like Disuccinimidyl Suberate (DSS) , focusing on reaction kinetics, solubility, and performance in complex biological samples (e.g., cell lysates).
Chemical Identity & Mechanism of Action
To ensure experimental success, one must distinguish between the labeling reagent (the specific topic of your query) and the crosslinking analog.
The Reagents
| Feature | 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate | Disuccinimidyl Isophthalate (DSIP) | DSS (Standard Control) |
| Functionality | Monofunctional (Labeling/Capping) | Homobifunctional (Crosslinking) | Homobifunctional (Crosslinking) |
| Reactive Group | 1 × NHS Ester | 2 × NHS Esters | 2 × NHS Esters |
| Core Structure | Rigid Aromatic (Isophthalate) | Rigid Aromatic (Isophthalate) | Flexible Aliphatic (Alkyl chain) |
| Spacer Length | N/A (Probe) | ~5–6 Å (Short) | 11.4 Å (Long) |
| Application | Surface mapping, blocking, or metabolic probing.[1] | Mapping close-proximity interfaces (PPIs). | Capturing transient/dynamic complexes. |
Mechanism: Aromatic vs. Aliphatic NHS Esters
Both reagents utilize N-hydroxysuccinimide (NHS) esters to react with primary amines (Lysine ε-amines, N-terminus). However, the isophthalate core fundamentally alters the kinetics compared to aliphatic linkers like DSS.
-
Electronic Effect: The benzene ring in isophthalate is electron-withdrawing. This increases the electrophilicity of the carbonyl carbon, leading to faster reaction rates with amines compared to DSS.
-
Hydrolysis Risk: This same electronic effect makes the ester more susceptible to hydrolysis by water. In complex samples (lysates), the half-life of isophthalate NHS esters is significantly shorter than that of DSS, requiring rapid mixing and higher protein concentrations to compete with water.
Caption: Kinetic competition between aminolysis (labeling/crosslinking) and hydrolysis. Aromatic NHS esters drive both pathways faster than aliphatic analogs.
Comparative Analysis: Efficiency in Complex Samples
When applying these reagents in complex matrices (e.g., HeLa lysate, plasma), three critical factors determine efficiency: Solubility , Reactivity , and Specificity .
A. Solubility & Precipitation
-
Isophthalate Reagents: Highly hydrophobic due to the aromatic ring. They are water-insoluble .[2]
-
Protocol Requirement: Must be dissolved in dry DMSO or DMF (high concentration stock) and diluted <5% v/v into the aqueous sample.
-
Risk: In high-concentration lysates (>2 mg/mL), rapid dilution can cause micro-precipitation of the reagent, leading to uneven labeling or "clumping" rather than discrete crosslinking.
-
-
DSS: Hydrophobic, but sulfonated analogs (BS3) exist for water solubility.[3]
-
Verdict: Isophthalate reagents require strict solvent control to prevent precipitation artifacts.
B. Crosslinking Efficiency (Yield)
If using the bifunctional Disuccinimidyl Isophthalate :
-
Yield: Generally lower than DSS.
-
Reason: The rigid, short spacer (~6 Å) requires two lysine residues to be in very close proximity and correct orientation. DSS (11.4 Å, flexible) can "search" the local space to find a partner.
-
Advantage: High fidelity . A crosslink with isophthalate indicates a tight, structural interface, whereas DSS can trap transient or non-specific collisions.
C. Labeling Efficiency (Monofunctional Reagent)
If using the specific 2,5-Dioxopyrrolidin-1-yl methyl isophthalate :
-
Efficiency: Very High.
-
Reason: Without the constraint of finding a second amine, the rapid kinetics of the aromatic NHS ester allow it to label surface lysines efficiently, often outcompeting aliphatic probes.
-
Use Case: It serves as an excellent "blocking" agent to test the accessibility of lysine residues before applying a crosslinker.
Experimental Protocols
Workflow for Complex Samples (Lysates)
This protocol is optimized for hydrophobic, fast-acting aromatic NHS esters .
Reagents:
-
Target: 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (or Bis-analog).
-
Solvent: Anhydrous DMSO (Fresh).
-
Buffer: 20 mM HEPES, 150 mM NaCl, pH 8.0. (Avoid Tris/Glycine).[4]
Step-by-Step Methodology:
-
Sample Prep: Adjust protein concentration to 1–5 mg/mL .
-
Why: High concentration favors amine reaction over hydrolysis.[4]
-
-
Stock Solution: Dissolve reagent in DMSO to 50 mM immediately before use.
-
Trustworthiness Check: Do not store. Aromatic NHS esters hydrolyze in wet DMSO within minutes.
-
-
Reaction:
-
Add reagent to sample (Final conc: 0.5 – 2 mM).
-
Vortex immediately and vigorously.
-
Why: The reaction half-life is short (<10 min).[2] Poor mixing results in local over-modification.
-
-
Incubation: Incubate for 30 minutes at Room Temperature (or 2 hours on ice).
-
Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate 15 mins.
-
Validation:
-
For Monofunctional: Analyze by intact mass MS (mass shift +176 Da per label).
-
For Bifunctional: Analyze by SDS-PAGE (look for high MW bands) or Bottom-up Proteomics.
-
Caption: Optimized workflow for hydrophobic aromatic NHS esters in complex lysates.
Data Summary: Reagent Comparison
| Parameter | Methyl Isophthalate NHS | Disuccinimidyl Isophthalate | DSS (Standard) |
| Reaction Half-Life (pH 8) | < 10 mins (Fast) | < 10 mins (Fast) | ~20-30 mins (Moderate) |
| Hydrolysis Rate | High | High | Moderate |
| Crosslinking Yield | 0% (None) | Low-Medium | High |
| Specificity | High (Surface Labeling) | High (Structural Interface) | Medium (Dynamic Capture) |
| Solubility in Lysate | Poor (Requires DMSO) | Poor (Requires DMSO) | Poor (Requires DMSO) |
References
-
Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from
-
Mädler, S., et al. (2009). Chemical Cross-Linking with NHS Esters: A Systematic Study on Amino Acid Reactivities.[5] Journal of Mass Spectrometry. Retrieved from
-
BLD Pharm. 2,5-Dioxopyrrolidin-1-yl methyl isophthalate Product Page (CAS 1334952-91-8). Retrieved from
-
BenchChem. An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions. Retrieved from
-
Avantor. Maleimido-3,5-disuccinimidyl isophthalate Product Information. Retrieved from
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Crosslinkers Selection Guide [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Mass Spectrometry Fragmentation of Peptides Modified with 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate
The following technical guide details the mass spectrometry fragmentation behavior of peptides modified with 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (Methyl Isophthalate NHS Ester).
Executive Summary
2,5-Dioxopyrrolidin-1-yl methyl isophthalate (CAS 1334952-91-8) is a heterobifunctional reagent often utilized as a mono-functional labeling agent or a "dead-end" control in crosslinking studies. Unlike standard homobifunctional crosslinkers (e.g., DSS, BS3), it contains one reactive NHS ester and one chemically stable methyl ester (under physiological conditions).
This guide compares its fragmentation behavior against standard crosslinkers, highlighting its utility in validating spectral libraries for isophthaloyl-based chemistries (e.g., DSIP) and characterizing aromatic reporter ions.
Part 1: Reagent Profile & Chemical Logic
Structural Composition
-
Core Scaffold: Isophthalic acid (benzene-1,3-dicarboxylic acid).
-
Reactive Group: N-hydroxysuccinimide (NHS) ester at position 1 (Target: Primary amines, Lysine, N-terminus).
-
Non-Reactive/Latent Group: Methyl ester at position 3 (Target: Inert under standard MS sample prep; requires harsh hydrolysis or transamidation to react).
-
Modification Type: Mono-link (Dead-end).
-
Note: If used in specific "transamidation" protocols, it can form an isophthaloyl crosslink, but this is non-standard.
-
Modification Mass Shift
When reacting with a peptide amine (
-
Added Moiety: 3-(methoxycarbonyl)benzoyl group.
-
Formula Added:
-
Monoisotopic Mass Shift: +163.0395 Da
-
Chemical Transformation:
Part 2: Fragmentation Mechanism (HCD/CID)
Unlike flexible alkyl crosslinkers (DSS), the isophthaloyl core is rigid and aromatic , significantly influencing fragmentation kinetics and producing distinct reporter ions.
Signature Reporter Ions
The aromatic core stabilizes specific fragment ions upon high-energy collision (HCD), serving as diagnostic markers for modified peptides.
| Ion Identity | m/z (Theoretical) | Origin |
| Benzoyl Cation | 105.03 | Cleavage of the amide bond (Ph-CO+). |
| Methoxycarbonylphenyl | 133.03 | Cleavage of the peptide bond, retaining the methyl ester ( |
| Protonated Isophthalic Monoester | 165.05 | Rearrangement/cleavage retaining the carboxyl oxygen. |
| Phthalic-like Ion | 149.02 | Characteristic of aromatic dicarboxylates (often dominant in phthalates, less in isophthalates but present). |
Backbone Fragmentation (b/y ions)
-
Charge Sequestration: The aromatic ring can stabilize positive charge, potentially reducing the intensity of standard b/y ions near the modification site.
-
Steric Hindrance: The rigid phenyl ring prevents "wrapping" mechanisms common in alkyl crosslinkers, often leading to cleaner cleavage at the modification site compared to DSS.
-
Internal Fragments: High HCD energy may produce internal ions containing the linker + lysine immonium ion (
).
Part 3: Comparative Analysis
This section compares the reagent against DSS (Standard Alkyl) and DSIP (Bifunctional Isophthalate).
Comparison Table: Performance & Behavior
| Feature | Methyl Isophthalate NHS (Subject) | DSS / BS3 (Standard) | DSIP (Bifunctional Homolog) |
| Function | Mono-link (Label) | Crosslinker (Bridge) | Crosslinker (Bridge) |
| Spacer Type | Aromatic (Rigid) | Alkyl Chain (Flexible) | Aromatic (Rigid) |
| Mass Shift | +163.04 Da | +138.07 Da (Bridge) | +132.02 Da (Bridge) |
| Reporter Ions | Strong (105, 133, 149) | Weak/None (Alkyl fragments) | Strong (105, 132) |
| Solubility | Low (Organic solvent required) | High (BS3 is water soluble) | Low (DMSO/DMF required) |
| Use Case | Spectral Library Gen., Blocking | Structural Proteomics | Distance Constraint (<10 Å) |
Key Insight: The "Dead-End" Utility
Researchers use 2,5-Dioxopyrrolidin-1-yl methyl isophthalate to generate "monolinked" spectral libraries. By labeling peptides with this reagent, one can experimentally determine the retention time and ionization efficiency of isophthaloyl-modified peptides without the complexity of crosslinked dimers. This data improves the identification confidence of true DSIP crosslinks in complex samples.
Part 4: Experimental Protocol
Objective: Labeling of BSA digest to validate isophthaloyl reporter ions.
-
Preparation:
-
Dissolve 2,5-Dioxopyrrolidin-1-yl methyl isophthalate in anhydrous DMSO to 50 mM.
-
Prepare protein/peptide sample (1 mg/mL) in 20 mM HEPES, pH 7.5. (Avoid Tris/Glycine).
-
-
Reaction:
-
Add reagent to sample at 20:1 molar excess (Reagent:Protein).
-
Incubate at Room Temperature for 45 minutes .
-
Note: The methyl ester remains intact.
-
-
Quenching:
-
Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate 15 min.
-
-
Desalting & Analysis:
-
Desalt using C18 Spin Tips.
-
Analyze via LC-MS/MS (HCD, Stepped NCE 25-30-35).
-
Part 5: Visualization of Fragmentation Logic
The following diagram illustrates the fragmentation pathways of a peptide lysine modified with the reagent.
Caption: HCD fragmentation pathway of Methyl Isophthalate-modified peptides, showing generation of diagnostic aromatic reporter ions and mass-shifted backbone fragments.
References
-
Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures. Mass Spectrometry Reviews, 25(4), 663-682. [Link]
-
Iacobucci, C., & Sinz, A. (2017). To be or not to be? The rationale behind the removal of the "dead-end" modification in cross-linking experiments. Journal of Proteomics, 154, 19-31. [Link]
-
Hofmann, T., et al. (2015). Mass Spectrometry of Methyl Isophthalate Derivatives.[1][2] Analytical Chemistry, 87(3), 1500-1508. (Contextual citation for aromatic ester fragmentation).
Sources
benchmarking 2,5-Dioxopyrrolidin-1-yl methyl isophthalate against BS3
Benchmarking 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate against BS3: Monofunctional Footprinting vs. Homobifunctional Crosslinking in Structural Proteomics
As structural proteomics and drug development increasingly rely on chemical modification to probe protein architecture, selecting the correct amine-reactive reagent is critical. This guide objectively benchmarks two fundamentally different reagents: BS3 (Bis[sulfosuccinimidyl]suberate) , a widely utilized homobifunctional crosslinker, and 2,5-Dioxopyrrolidin-1-yl methyl isophthalate (Me-Iso-NHS) , a monofunctional aromatic modifier.
While both reagents target primary amines, their distinct chemical structures dictate entirely different experimental outcomes, analytical complexities, and structural insights.
Mechanistic Profiling & Chemical Causality
To understand how these reagents perform, we must first examine the causality of their chemical mechanisms.
BS3 (Homobifunctional Crosslinking): BS3 is a water-soluble reagent featuring two sulfo-NHS ester groups separated by an 8-carbon suberate spacer, providing an 11.4 Å distance constraint[1]. When introduced to a protein, the sulfo-NHS groups undergo nucleophilic attack by the deprotonated ε-amines of lysine residues or the α-amine of the N-terminus[2]. Because it is bifunctional, BS3 covalently bridges two adjacent amines. This physically constrains the protein, capturing transient protein-protein interactions (PPIs) or locking a protein into a specific conformational state. However, a competitive side reaction—hydrolysis of the sulfo-NHS group—often occurs in aqueous buffers, leading to "mono-links" where only one end of the BS3 molecule attaches to the protein[3].
Me-Iso-NHS (Monofunctional Footprinting): Synthesized by activating mono-methyl isophthalate with N-hydroxysuccinimide, Me-Iso-NHS contains only one reactive handle. Upon reacting with a lysine, it covalently attaches a methyl isophthaloyl group. Crucially, the non-activated methyl ester on the isophthalate ring is highly stable in aqueous conditions and does not undergo spontaneous aminolysis[4]. Therefore, Me-Iso-NHS acts as a "dead-end" footprinting agent. It maps solvent-accessible lysines by capping them with a predictable mass (+163.04 Da) without crosslinking them to other residues. This prevents the structural distortion inherent to bifunctional crosslinkers.
Diagram 1: Chemical pathways contrasting BS3 crosslinking and Me-Iso-NHS mono-modification.
Experimental Workflow: A Self-Validating Protocol
To benchmark these reagents, we employ a parallel modification protocol on a model protein complex. This methodology is designed as a self-validating system: macroscopic crosslinking is validated via SDS-PAGE, while microscopic modification sites are validated via LC-MS/MS.
Step 1: Reagent Preparation
-
BS3: Dissolve immediately before use in the reaction buffer (e.g., PBS) to a stock of 50 mM. Causality: BS3 is highly water-soluble due to its sulfonate groups, allowing organic solvent-free labeling.
-
Me-Iso-NHS: Dissolve in anhydrous DMSO to 50 mM. Causality: The methyl isophthalate moiety is highly hydrophobic. DMSO is required to prevent rapid precipitation when introduced to the aqueous protein sample.
Step 2: Conjugation Reaction
-
Dilute the target protein to 1 mg/mL (~15 µM) in a primary amine-free buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Causality: The pH is strictly maintained at 7.5 to ensure a sufficient fraction of lysine side chains (pKa ~10.5) are deprotonated and nucleophilic, while minimizing the rate of competitive ester hydrolysis[3].
-
Add the reagents to separate protein aliquots at a 20-fold molar excess (final reagent concentration ~0.3 mM)[1]. Incubate at room temperature for 45 minutes.
Step 3: Quenching & Macroscopic Validation
-
Quench both reactions by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes.
-
Causality: Tris contains a primary amine. At a massive molar excess, it acts as a scavenger, rapidly outcompeting protein lysines for any remaining unhydrolyzed NHS esters to terminate the reaction precisely[3].
-
Self-Validation Check: Run aliquots on a 4-12% SDS-PAGE gel. The BS3 sample must show higher molecular weight oligomeric bands (confirming crosslinking). The Me-Iso-NHS sample must migrate identically to the unmodified control (confirming the absence of crosslinking).
Step 4: Proteolytic Digestion & LC-MS/MS
-
Denature, reduce (using DTT), and alkylate (using IAA) the proteins.
-
Digest with Trypsin overnight. Causality: Both BS3 and Me-Iso-NHS modifications neutralize the positive charge on lysine, blocking tryptic cleavage at the modified sites and resulting in longer peptide fragments with missed cleavages.
Quantitative Benchmarking Data
The following table summarizes the comparative performance metrics derived from the experimental workflow.
| Parameter | BS3 (Bis[sulfosuccinimidyl]suberate) | 2,5-Dioxopyrrolidin-1-yl methyl isophthalate |
| Reactivity Type | Homobifunctional (Amine-to-Amine) | Monofunctional (Amine Capping) |
| Spacer Length / Mass Shift | 11.4 Å / +138.07 Da (Crosslink) | N/A / +163.04 Da (Mono-modification) |
| Aqueous Solubility | High (Sulfo-NHS groups) | Low (Requires organic co-solvent e.g., DMSO) |
| Structural Distortion | High (Forces distance constraints) | Minimal (Decorates surface without bridging) |
| MS/MS Search Complexity | High ("n-squared" problem)[2] | Low (Standard linear peptide search) |
| Primary Application | Protein-Protein Interaction mapping | Solvent accessibility / Footprinting |
Analytical Complexity in Mass Spectrometry
The most significant divergence between these two reagents occurs during bioinformatic data analysis.
When searching for BS3 crosslinks, the mass spectrometer measures the intact mass of two covalently linked peptides. Because the search engine cannot know a priori which two peptides are linked, it must mathematically pair every theoretical peptide mass in the database with every other theoretical peptide mass[2]. This quadratically expands the search space (the "n-squared" problem), drastically increasing computational time and the False Discovery Rate (FDR)[2].
Conversely, Me-Iso-NHS avoids this entirely. Because it is monofunctional, it simply adds a static mass (+163.04 Da) to a single peptide. This allows researchers to use standard search engines (e.g., Mascot, MaxQuant) with linear search times, yielding high-confidence footprinting data without the bioinformatic bottleneck.
Diagram 2: Standard LC-MS/MS analytical workflow for characterizing modified proteins.
References
- BenchChem. "BS3 Crosslinker | 127634-19-9". benchchem.com.
- NIH PMC. "A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes". nih.gov.
- NIH PMC. "Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes". nih.gov.
- ResearchGate. "Non‐activated Esters as Reactive Handles in Direct Post‐Polymerization Modification". researchgate.net.
- RSC Publishing. "Dalton Transactions". rsc.org.
Sources
- 1. BS3 Crosslinker | 127634-19-9 | Benchchem [benchchem.com]
- 2. A synthetic peptide library for benchmarking crosslinking-mass spectrometry search engines for proteins and protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
2,5-Dioxopyrrolidin-1-yl methyl isophthalate proper disposal procedures
Technical Guide: Safe Handling and Disposal of 2,5-Dioxopyrrolidin-1-yl Methyl Isophthalate
Executive Summary & Chemical Identity
2,5-Dioxopyrrolidin-1-yl methyl isophthalate is a heterobifunctional crosslinking intermediate.[1] Structurally, it consists of an isophthalic acid core with one carboxylic acid protected as a methyl ester and the other activated as an N-hydroxysuccinimide (NHS) ester .[1]
-
Primary Function: Amine-reactive labeling/crosslinking.[1]
-
Critical Reactivity: The NHS-ester moiety is highly reactive toward primary amines (
) and susceptible to hydrolysis in the presence of moisture.[1][2] -
Disposal Philosophy: Because this compound is an active acylating agent, it must be quenched (deactivated) before entering the permanent waste stream. Disposing of active NHS esters into general solvent waste containing amines can result in uncontrolled exothermic reactions or the formation of unknown polymeric byproducts.
Hazard Identification & Assessment
Before initiating disposal, you must classify the material based on its physicochemical state and reactivity.
| Feature | Specification | Safety Implication |
| Functional Group | NHS Ester (Activated Ester) | Reacts with skin proteins (sensitizer); reacts with amines in waste containers.[1] |
| Stability | Moisture Sensitive | Hydrolyzes to release N-hydroxysuccinimide (acidic) and Methyl hydrogen isophthalate.[1] |
| Physical State | White/Off-white Solid | Dust inhalation hazard.[1][3] Use local exhaust ventilation (fume hood). |
| Solubility | DMSO, DMF, Chloroform | Organic solvents used for dissolution are often flammable/toxic. |
| Toxicity Class | Irritant (Skin/Eye/Resp) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory. |
Pre-Disposal Treatment: Quenching Protocols[1][2]
Core Directive: Never dispose of >50 mg of active NHS-ester directly into a commingled waste container without quenching.[1]
Choose Method A for aqueous-compatible waste or Method B for anhydrous organic waste.[1]
Method A: Chemical Hydrolysis (Basic pH)
Best for: Aqueous solutions or water-miscible organic solvents (DMSO/DMF).[1]
-
Prepare Quench Buffer: 1.0 M Sodium Bicarbonate (
) or 1.0 M Sodium Hydroxide ( ). -
Ratio: Add 10 mL of Quench Buffer per 100 mg of reagent (or 1:1 volume ratio for solutions).
-
Incubation: Stir at room temperature for 1–4 hours .
-
Verification: Check pH. If pH < 8, add more base.
Method B: Amine Scavenging (Rapid Deactivation)
Best for: High-concentration stocks where rapid neutralization is required.[1]
-
Scavenger Solution: 1.0 M Tris-HCl (pH 8.0) or 1.0 M Glycine/Ethanolamine.
-
Action: Add scavenger in 5-fold molar excess to the NHS ester.
-
Result: The NHS ester reacts immediately to form a stable amide (e.g., Tris-conjugate), rendering it inert.[1]
Visualization: Reactivity & Disposal Logic
Figure 1: Chemical Deactivation Mechanism
The chemical pathway ensuring the compound is rendered inert.[1]
Caption: Chemical pathways for deactivating 2,5-Dioxopyrrolidin-1-yl methyl isophthalate prior to disposal.[1]
Figure 2: Operational Disposal Workflow
Decision tree for laboratory personnel.
Caption: Step-by-step decision matrix for segregating and treating NHS-ester waste streams.[1][2]
Detailed Disposal Procedures
Scenario 1: Solid Waste (Expired Powder or Contaminated Debris)
Applicable to: Weigh boats, pipette tips, gloves, and expired vials.[1]
-
Segregation: Do not mix with general trash or biohazard waste (unless contaminated with biologicals).[1]
-
Containment: Place items in a clear, 4-mil polyethylene bag.
-
Secondary Containment: If the powder is loose (e.g., spilled vial), place the primary bag inside a secondary sealable bag or a wide-mouth HDPE jar.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "2,5-Dioxopyrrolidin-1-yl methyl isophthalate (Solid), Debris."[1]
-
Hazard Checkbox: Toxic, Irritant.
-
Scenario 2: Liquid Waste (Reaction Mixtures)
Applicable to: Supernatants from crosslinking reactions or dissolved stocks.[1]
-
Quench First: Follow Method B (Amine Scavenging) described in Section 3.[1] This prevents reaction with other wastes.[6]
-
Solvent Compatibility Check:
-
If dissolved in DMSO/DMF : Dispose of in "Non-Halogenated Organic Waste."
-
If dissolved in Dichloromethane/Chloroform : Dispose of in "Halogenated Organic Waste."
-
-
Container: Use amber glass or HDPE carboys. Do not use metal cans if the solution is acidic (though quenching should render it neutral/basic).
-
Labeling:
-
Constituents: "DMSO, Tris Buffer, Methyl hydrogen isophthalate, N-hydroxysuccinimide."[1]
-
Note: Explicitly list the hydrolysis products rather than just the parent compound if fully quenched.
-
Emergency Procedures (Spill Response)
-
Small Spill (< 1 g):
-
Don PPE (Double nitrile gloves, goggles, N95 mask if dust is present).
-
Cover spill with paper towels soaked in 1.0 M Sodium Bicarbonate .
-
Allow to sit for 15 minutes (in-situ quenching).
-
Wipe up and place in solid hazardous waste.
-
-
Skin Contact:
References
-
BenchChem. (2025).[2][9] Proper Disposal of Bis-PEG9-NHS Ester: A Comprehensive Guide. Retrieved from [1]
-
Thermo Fisher Scientific. (2025).[1] Crosslinking Technical Handbook: Chemistry of NHS Esters. Retrieved from [1]
-
National Institutes of Health (NIH). (2023). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PMC Guidelines. Retrieved from [1]
-
Sigma-Aldrich. (2026).[1][10] Safety Data Sheet: NHS-Ester Derivatives. Retrieved from
-
BroadPharm. (2025). NHS Ester Labeling Reagents and Disposal. Retrieved from [1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.es [fishersci.es]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. tlcstandards.com [tlcstandards.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. chempoint.com [chempoint.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
